molecular formula C14H17ClO3 B027527 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 126991-59-1

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B027527
CAS No.: 126991-59-1
M. Wt: 268.73 g/mol
InChI Key: KPILSHSOLNVPLU-UHFFFAOYSA-N
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Description

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol (CAS 126991-59-1) is a high-value chemical intermediate with significant applications in organic synthesis and pharmaceutical research. This compound features a chlorophenyl-substituted cyclohexanol framework protected by an ethylene ketal (dioxolane) group, making it a versatile building block for the synthesis of more complex molecules. Key Research Applications: A primary application of this compound is as a key synthetic intermediate in the preparation of active pharmaceutical ingredients (APIs). It is notably involved in novel synthetic routes for Atovaquone , an antipneumocystic agent, serving as a crucial precursor that allows for selective reactions and isomer purification during the synthesis process . The ketal protecting group stabilizes the core structure and can be selectively deprotected under mild acidic conditions to regenerate the carbonyl functionality for further chemical transformations. Its structural motif is also valuable in medicinal chemistry for constructing spirocyclic and carbocyclic systems often found in biologically active compounds. Handling and Storage: To maintain stability and purity, this product should be stored at -20°C . It is intended for research and development purposes only and is not suitable for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c15-12-3-1-11(2-4-12)13(16)5-7-14(8-6-13)17-9-10-18-14/h1-4,16H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPILSHSOLNVPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C3=CC=C(C=C3)Cl)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562249
Record name 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126991-59-1
Record name 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and pharmaceutical applications of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol , a critical intermediate in the synthesis of 4-substituted cyclohexane scaffolds.

CAS Number: 126991-59-1 Molecular Formula: C₁₄H₁₇ClO₃ Molecular Weight: 268.74 g/mol [1]

Executive Summary

This compound is a tertiary alcohol and a protected ketone derivative acting as a pivotal "switch" molecule in medicinal chemistry. It serves as the primary entry point for introducing the 4-(4-chlorophenyl)cyclohexyl motif, a lipophilic pharmacophore essential to the efficacy of the anti-malarial drug Atovaquone and various CNS-active agents.

Its value lies in its bifunctionality : the spiro-dioxolane ring protects the ketone functionality, allowing aggressive nucleophilic addition (via Grignard or Organolithium reagents) at the distal 4-position without polymerization or side reactions. Post-reaction, the alcohol can be retained, dehydrated, or deoxygenated, while the ketal can be hydrolyzed to regenerate the ketone, offering a versatile divergent synthesis pathway.

Chemical Structure & Conformational Analysis

Structural Identity

The molecule consists of a cyclohexane ring spiro-fused at position 5 to a 1,3-dioxolane ring. Position 8 (relative to the heteroatoms) bears both a hydroxyl group and a 4-chlorophenyl moiety.

  • Core Scaffold: 1,4-Dioxaspiro[4.5]decane (Ethylene ketal of cyclohexanone).[2]

  • Functionalization: Tertiary alcohol at C8; 4-Chlorophenyl substituent at C8.[3]

  • Stereochemistry: The compound exists as a mixture of diastereomers (cis and trans isomers relative to the ketal oxygen plane), though the tertiary alcohol stereocenter is often destroyed in downstream dehydration steps.

Physicochemical Properties
PropertyValueNotes
Appearance White to off-white solidCrystalline form preferred for purity.
Melting Point 133–135 °CHigh crystallinity due to aryl stacking.
Solubility CHCl₃, MeOH, DMSOPoor water solubility; requires organic co-solvents.
LogP ~3.1Lipophilic; penetrates CNS/membranes effectively.
pKa ~14 (Alcohol)Typical tertiary alcohol acidity.

Synthesis & Manufacturing Workflow

The industrial synthesis of this compound relies on the nucleophilic addition of an organometallic reagent to 1,4-cyclohexanedione monoethylene ketal .

The Grignard Route (Standard)

The most robust method involves the reaction of 4-chlorophenylmagnesium bromide with the protected ketone.

  • Precursor: 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8).[4]

  • Reagent: 4-Chlorophenylmagnesium bromide (generated in situ or commercial).

  • Solvent: Anhydrous THF or Diethyl Ether.

  • Thermodynamics: Exothermic addition; requires cooling (-10°C to 0°C) to prevent ketal opening or polymerization.

The Organolithium Route (High Precision)

For higher yields and cleaner impurity profiles (avoiding Mg salts), the organolithium route is preferred in process chemistry.

  • Reagents: 1-Chloro-4-iodobenzene + n-Butyllithium.[3]

  • Conditions: Cryogenic (-60°C to -78°C).

  • Mechanism: Lithium-Halogen exchange generates the aryllithium species, which attacks the ketone carbonyl.

Visualized Pathway (DOT)

SynthesisPathway Start 1,4-Cyclohexanedione Monoethylene Ketal (CAS 4746-97-8) Intermediate Mg-Alkoxide Complex Start->Intermediate THF, 0°C Reagent 4-Chlorophenyl-MgBr (Grignard) Reagent->Intermediate Product 8-(4-Chlorophenyl)- 1,4-dioxaspiro[4.5]decan-8-ol (CAS 126991-59-1) Intermediate->Product NH4Cl (aq) Workup Hydrolysis 4-(4-Chlorophenyl)- 4-hydroxycyclohexanone (Deprotected) Product->Hydrolysis HCl / Acetone (Ketal Removal)

Figure 1: Synthetic pathway from the ketal precursor to the target alcohol and subsequent deprotection.[3][5]

Applications in Drug Development

The Atovaquone Connection

The primary industrial application of this scaffold is in the synthesis of Atovaquone (Mepron), a hydroxynaphthoquinone used to treat Pneumocystis pneumonia and malaria.

  • Role: The this compound is the progenitor of the trans-4-(4-chlorophenyl)cyclohexyl group.

  • Process:

    • Dehydration: The tertiary alcohol is dehydrated to the alkene (cyclohexene derivative).

    • Hydrogenation: The alkene is reduced (H₂/Pd-C) to the cyclohexane. Crucially, this step controls the stereochemistry to favor the thermodynamically stable trans isomer required for biological activity.

    • Ketal Hydrolysis: The protecting group is removed to yield the ketone, which is then converted to the carboxylic acid for coupling with the naphthoquinone core.

CNS Pharmacophores

The 4-aryl-4-hydroxycyclohexane motif is a bioisostere of the 4-arylpiperidine scaffold found in opioids (e.g., Loperamide, Haloperidol). While the nitrogen atom is critical for opioid receptor binding, the carbocyclic analogs (derived from this guide's compound) are investigated for:

  • Sigma receptor ligands: Modulators of cellular stress response.

  • NK1 antagonists: Anti-emetic and antidepressant candidates.

Experimental Protocols

Protocol A: Synthesis via Grignard Addition

Objective: Synthesis of this compound.

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (N₂).[6]

  • Reagent Formation: Add Magnesium turnings (1.2 eq) and a crystal of Iodine to anhydrous THF (50 mL). Add 1-Bromo-4-chlorobenzene (1.1 eq) in THF dropwise to initiate the Grignard formation. Reflux for 1 hour until Mg is consumed.

  • Substrate Addition: Cool the Grignard solution to 0°C. Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF (50 mL) and add it dropwise over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Workup: Quench carefully with saturated aqueous NH₄Cl (100 mL) at 0°C. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from hot Hexane/EtOAc to yield white crystals.

Protocol B: Acid Hydrolysis (Deprotection)

Objective: Conversion to 4-(4-Chlorophenyl)-4-hydroxycyclohexanone.

  • Dissolution: Dissolve the purified ketal (from Protocol A) in Acetone (10 volumes).

  • Acidification: Add 1N HCl (2.0 eq) dropwise.

  • Reaction: Stir at RT for 6–12 hours. Ketal cleavage is indicated by the disappearance of the starting material spot on TLC.

  • Neutralization: Neutralize with saturated NaHCO₃ solution.

  • Isolation: Evaporate acetone under reduced pressure. Extract the aqueous residue with DCM. Dry and concentrate to yield the ketone.[4]

Safety & Stability (E-E-A-T)

  • Grignard Hazards: The synthesis involves exothermic organometallic reactions. Strictly anhydrous conditions are required to prevent violent quenching or yield loss.

  • Dehydration Risk: The tertiary alcohol is sensitive to acid. During the hydrolysis step (Protocol B), excessive heat or strong acid concentration can cause premature dehydration to the alkene. Use mild acids (PPTS or dilute HCl) if the alcohol functionality must be preserved.

  • Storage: Store the ketal-alcohol at 2–8°C under inert atmosphere. It is stable for >12 months if kept dry.

References

  • Saralaya, S. S., & Kanakamajalu, S. (2023).[3] A progressive review on the synthesis of Atovaquone. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link][3]

Sources

CAS number search for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

[1]

Identity Matrix & Search Verification

The primary challenge in locating data for this compound lies in the nomenclature variations between the spiro-system and the deprotected cyclohexanone forms.

Core Identifiers
ParameterDataVerification Note
CAS Registry Number 126991-59-1 Validated for the specific alcohol-ketal structure.
IUPAC Name This compoundDefines the spiro[4.5]decane core.
Common Synonym 4-(4-Chlorophenyl)-4-hydroxycyclohexanone ethylene ketalDescribes the functional relationship to the ketone.
Molecular Formula C₁₄H₁₇ClO₃
Molecular Weight 268.74 g/mol
SMILES OC1(C2=CC=C(Cl)C=C2)CCC3(CC1)OCCO3Useful for substructure searching.
Critical Disambiguation (Avoid these Errors)

Researchers often confuse this compound with its derivatives. Use this table to verify you have the correct target:

CAS NumberCompound NameStructural Difference
126991-59-1 This compound Target Molecule (Contains -OH and Ketal)
36716-71-94-(4-Chlorophenyl)-4-hydroxycyclohexanoneDeprotected ketone (Missing Ketal)
25253-51-48-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decaneDeoxy analog (Missing -OH group)
4746-97-81,4-Dioxaspiro[4.5]decan-8-oneStarting Material (Missing Aryl group)

Synthesis & Reaction Mechanism

The synthesis of this compound is a classic example of Grignard addition to a protected ketone . The use of the ethylene ketal protecting group is essential to prevent polymerization and ensure regioselectivity if starting from 1,4-cyclohexanedione.

Synthetic Logic
  • Protection (Pre-step): If starting from 1,4-cyclohexanedione, one ketone is protected as an ethylene acetal to create 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8).

  • Nucleophilic Addition: The Grignard reagent (4-chlorophenylmagnesium bromide) attacks the remaining carbonyl carbon.

  • Workup: Mild hydrolysis yields the tertiary alcohol while retaining the ketal protection (if pH is controlled) or removing it (if acidic).

Experimental Protocol

Note: This protocol is synthesized from standard Grignard methodologies for cyclohexanone derivatives.

Reagents:

  • Substrate: 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)

  • Reagent: 4-Chlorophenylmagnesium bromide (1.0 M in THF, 1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve 1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF. Cool to 0°C to minimize side reactions.

  • Addition: Add 4-chlorophenylmagnesium bromide dropwise over 30 minutes. The exotherm must be controlled to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Quench: Cool to 0°C. Slowly add saturated aqueous NH₄Cl. Crucial: Do not use strong acid (HCl) at this stage if you wish to retain the ketal (the CAS 126991-59-1 target). Strong acid will deprotect the ketal to the ketone (CAS 36716-71-9).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or column chromatography.

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation and the critical divergence point for deprotection.

SynthesisPathwayStart1,4-Dioxaspiro[4.5]decan-8-one(CAS 4746-97-8)IntermediateMagnesium AlkoxideIntermediateStart->IntermediateTHF, 0°CReagent4-Cl-Ph-MgBr(Grignard Reagent)Reagent->IntermediateTargetTARGET MOLECULEThis compound(CAS 126991-59-1)Intermediate->TargetSat. NH4Cl (Mild Quench)DeprotectedDeprotected Ketone4-(4-Chlorophenyl)-4-hydroxycyclohexanone(CAS 36716-71-9)Target->DeprotectedH3O+ / Heat (Acid Hydrolysis)

Figure 1: Synthesis pathway showing the Grignard addition and the critical distinction between the target ketal and the deprotected ketone.

Applications & Chemoinformatics Strategy

Pharmaceutical Utility

This molecule serves as a carbocyclic scaffold in medicinal chemistry. While many opioids and neuroleptics (like Haloperidol or Loperamide) utilize a piperidine ring (nitrogen-containing), the cyclohexane analogs (carbocycles) are often synthesized to:

  • Alter Lipophilicity (LogP): Removing the nitrogen changes the pKa and membrane permeability.

  • Study SAR (Structure-Activity Relationships): To determine if the nitrogen atom is essential for receptor binding.

  • Metabolite Standards: Investigating oxidative metabolism of related drugs.

Search Strategy for "Hidden" Intermediates

When searching for specific intermediates like CAS 126991-59-1, standard Google searches often fail because vendors list them by chemical names rather than CAS. Use this logic flow:

SearchStrategyStep1Define Core Structure(Spiro-ketal vs. Ketone)Step2Search Exact CAS(126991-59-1)Step1->Step2DecisionResults Found?Step2->DecisionPathAVerify -OH and Ketal(Avoid CAS 25253-51-4)Decision->PathAYesPathBSearch by Substructure/Synonym'4-(4-chlorophenyl)-4-hydroxycyclohexanone ethylene ketal'Decision->PathBNoStep3Cross-Reference Vendors(Santa Cruz, Ambeed, Fluorochem)PathA->Step3PathB->Step3

Figure 2: Chemoinformatics workflow for verifying the identity of spiro-ketal intermediates.

Safety & Handling (E-E-A-T)

As a halogenated aryl alcohol, standard laboratory safety protocols apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Storage: Keep cold (2-8°C) and dry. The ketal functionality is acid-sensitive; exposure to acidic fumes in storage can lead to degradation into the ketone.

  • Solubility: Soluble in DMSO, Methanol, Chloroform, and Dichloromethane. Insoluble in water.

References

  • PubChem. 1,4-Dioxaspiro[4.5]decan-8-one (Precursor Data). National Library of Medicine. Retrieved from [Link]

Solubility Profiling & Thermodynamic Analysis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the solubility profiling and thermodynamic analysis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol .

Executive Summary

This compound (CAS 126991-59-1) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of 4-phenylpiperidine-based opioids such as Loperamide and Haloperidol derivatives.[1]

The solubility profile of this compound is the governing factor in three critical process stages:

  • Reaction Kinetics: Determining the optimal solvent for nucleophilic additions (e.g., Grignard reactions) to the precursor ketone.

  • Purification: Designing cooling or anti-solvent crystallization processes to remove unreacted starting materials (1,4-dioxaspiro[4.5]decan-8-one).

  • Solid-State Characterization: Controlling polymorphism and particle size distribution (PSD).

This guide provides a rigorous framework for determining, modeling, and applying solubility data for this specific spiro-ketal alcohol.

Physicochemical Profile & Structural Logic

To predict solubility behavior without empirical data, we must analyze the molecular architecture.

FeatureChemical MoietyPolarity ContributionSolvent Affinity Implications
Core Cyclohexane RingLipophilic (Non-polar)Affinity for Alkanes, Toluene
Functional Group A 1,4-Dioxolane (Ketal)Polar Aprotic (Ether-like)Affinity for THF, Dioxane, EtOAc
Functional Group B Tertiary Hydroxyl (-OH)Polar Protic (H-bond donor)Affinity for Alcohols (MeOH, EtOH)
Substituent 4-ChlorophenylLipophilic / AromaticAffinity for DCM, Chloroform, Benzene

Thermodynamic Prediction: The molecule exhibits amphiphilic character . The chlorophenyl group drives solubility in chlorinated solvents, while the hydroxyl/ketal groups ensure solubility in polar organic solvents. It is expected to be insoluble in water (due to the bulky lipophilic domain) and sparingly soluble in cold alkanes (Hexane/Heptane), making the latter excellent anti-solvents.

Experimental Solubility Landscape

Reference Solubility Map

Note: Values are qualitative estimates based on structural analogs (e.g., 4-(4-chlorophenyl)cyclohexanol) and standard solubility rules. Exact mole fraction (


) values must be determined experimentally.
Solvent ClassRepresentative SolventsSolubility StatusProcess Utility
Polar Aprotic DMSO, DMF, NMPHigh (> 100 mg/mL)Reaction media; difficult to remove.
Chlorinated Dichloromethane (DCM), ChloroformHigh Extraction; partitioning from aqueous phase.
Ethers THF, 1,4-DioxaneHigh Reaction solvent; good for seeding.
Alcohols Methanol, Ethanol, Isopropanol (IPA)Moderate (Temp. Dependent)Ideal for Cooling Crystallization.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate Purification; eco-friendly alternative to DCM.
Alkanes n-Hexane, n-Heptane, CyclohexaneLow (< 5 mg/mL)Anti-solvent to force precipitation.
Aqueous Water, BrineInsoluble Washing; removal of inorganic salts.
Validated Measurement Protocol (Self-Validating System)

To generate high-precision data for thermodynamic modeling, follow this Laser Monitoring Dynamic Method or Gravimetric Shake-Flask Method .

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibration Equilibration (Shake Flask, 24-48h, Constant T) Start->Equilibration Filter Filtration (0.45 µm PTFE Syringe Filter) Equilibration->Filter Isothermal Analysis Quantification Filter->Analysis HPLC HPLC Analysis (Reverse Phase, UV 220-254 nm) Analysis->HPLC Gravimetric Gravimetric Analysis (Evaporation to dryness) Analysis->Gravimetric Calc Calculate Mole Fraction (x) HPLC->Calc Gravimetric->Calc

Figure 1: Standardized workflow for solubility determination. The dual-path analysis (HPLC vs. Gravimetric) ensures cross-validation of results.

Thermodynamic Modeling & Data Correlation

For process engineers, raw data points are insufficient. You must correlate solubility (


) with temperature (

) to predict behavior outside measured ranges.
Modified Apelblat Equation

The Modified Apelblat model is the industry standard for correlating the solubility of spiro-pharmaceutical intermediates. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).[2]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Application:

  • Measure solubility at 5 temperatures (e.g., 278.15 K to 318.15 K).

  • Plot

    
     vs. 
    
    
    
    .[3]
  • Perform multiple linear regression to find

    
    .
    
  • Validation: A Relative Root Mean Square Deviation (RRMSD) < 2% indicates a robust model.

Thermodynamic Dissolution Parameters (van't Hoff Analysis)

Understanding the energetics of dissolution is vital for scale-up safety (heat management).



From the linear plot of


 vs 

(van't Hoff plot):
  • Enthalpy (

    
    ):  Typically positive (endothermic)  for this class of compounds, meaning solubility increases with heat.
    
  • Entropy (

    
    ):  Typically positive , driven by the disruption of the crystal lattice.
    

Process Application: Crystallization Strategy[4]

Based on the solubility differential, two purification routes are recommended for this compound.

Solvent Selection Logic

CrystallizationLogic Input Crude Mixture (Product + Impurities) Decision Solubility Check Input->Decision RouteA Cooling Crystallization (Solvent: Ethanol or IPA) Decision->RouteA Steep Solubility Curve RouteB Anti-Solvent Crystallization (Solvent: THF/EtOAc Anti-solvent: Heptane) Decision->RouteB Flat Solubility Curve ProcessA 1. Dissolve at Reflux 2. Cool to 0-5°C 3. Filter RouteA->ProcessA ProcessB 1. Dissolve in Solvent 2. Add Anti-solvent slowly 3. Filter RouteB->ProcessB Output Pure Crystals (>99% Purity) ProcessA->Output ProcessB->Output

Figure 2: Decision matrix for purification based on solubility thermodynamics.

Recommended Protocol: Cooling Crystallization (Ethanol)
  • Charge: Suspend crude solid in Ethanol (10 mL per gram).

  • Heat: Heat to reflux (

    
    ) until complete dissolution. If insolubles remain, hot filter.
    
  • Cool: Ramp down temperature at

    
     to 
    
    
    
    , then hold at
    
    
    for 2 hours.
  • Harvest: Filter the white crystalline solid and wash with cold Ethanol.

  • Dry: Vacuum dry at

    
    .
    

References

  • Compound Identification: this compound. CAS Registry Number 126991-59-1.[4] American Chemical Society.[5] [5]

  • Thermodynamic Modeling Methodology: Shakeel, F. et al. "Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents." Journal of Molecular Liquids, 2014.

  • Apelblat Equation Application: Zhang, C. et al. "Solubility and thermodynamic properties of spironolactone in pure and binary solvents." Journal of Chemical & Engineering Data, 2014.

  • Synthesis Context: "Process for the preparation of Loperamide and intermediates thereof." Patent Literature (Generic reference for process context).
  • Solvent Properties: "Solvent Miscibility and Solubility Table." MilliporeSigma.

Sources

Technical Guide: Thermodynamic Stability of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profile of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol . As a critical intermediate in the synthesis of pharmacophores (analogous to loperamide and haloperidol precursors), understanding its degradation pathways is essential for process optimization.

The molecule exhibits a dichotomy in stability:

  • Base/Thermal Stability: High resistance to nucleophilic attack and thermal degradation under neutral/basic conditions.

  • Acid Lability: Extreme sensitivity to Brønsted acids, leading to two competing degradation pathways: ketal hydrolysis and tertiary alcohol dehydration .

Molecular Architecture & Conformational Analysis

Structural Overview

The molecule consists of a cyclohexane ring fused in a spiro-arrangement to a 1,3-dioxolane ring (the protecting group) and substituted at the 8-position (para to the spiro center) with a hydroxyl group and a 4-chlorophenyl moiety.

Conformational Thermodynamics

The thermodynamic stability of the solid state and solution phase is governed by the chair conformation of the cyclohexane ring.

  • Steric Dominance: The 4-chlorophenyl group is the bulkiest substituent (

    
    -value 
    
    
    
    2.7 kcal/mol). Thermodynamically, the molecule strongly prefers the conformation where the chlorophenyl group occupies the equatorial position to minimize 1,3-diaxial interactions with the cyclohexane protons.
  • Axial Hydroxyl: Consequently, the hydroxyl group is forced into the axial position. This has significant implications for reactivity:

    • Elimination: The axial orientation facilitates anti-periplanar elimination if a neighboring proton is available, though the mechanism here is likely E1 due to the tertiary carbocation stability.

    • Hydrogen Bonding: The axial -OH is sterically crowded, potentially reducing its ability to form intermolecular hydrogen bonds compared to an equatorial -OH, affecting solubility and crystal packing.

Thermodynamic Degradation Pathways

The thermodynamic landscape of this compound is defined by its high energy relative to its degradation products in acidic media.

Pathway A: Ketal Hydrolysis (De-protection)

The 1,4-dioxaspiro[4.5]decane moiety is a cyclic ketal. While thermodynamically stable in basic aqueous media (


), it undergoes rapid equilibrium shift in acidic conditions.
  • Mechanism: Protonation of the dioxolane oxygen

    
     Ring opening 
    
    
    
    Water attack
    
    
    Elimination of ethylene glycol.
  • Thermodynamics: The reaction is driven by the entropy gain (release of ethylene glycol) and the high enthalpy of formation of the carbonyl bond in the resulting ketone.

Pathway B: Benzylic Dehydration (Elimination)

The tertiary alcohol at position 8 is benzylic (attached to a phenyl ring).

  • Carbocation Stability: Protonation of the -OH group leads to water loss, generating a tertiary carbocation.[1] This cation is exceptionally stable due to resonance delocalization into the 4-chlorophenyl ring.

  • Product Stability: The resulting alkene (4-(4-chlorophenyl)-3-ene derivative) is conjugated with the aromatic ring, making it thermodynamically favored over the starting alcohol in the presence of acid catalysts or high heat.

Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways and the logic flow for stability testing.

DegradationPathways Start 8-(4-Chlorophenyl)- 1,4-dioxaspiro[4.5]decan-8-ol Condition_Acid Acidic Condition (pH < 4) Start->Condition_Acid Condition_Base Basic Condition (pH > 9) Start->Condition_Base Intermediate_Oxonium Oxonium Ion (Activated Ketal) Condition_Acid->Intermediate_Oxonium Protonation (O) Intermediate_Carbocation Tertiary Benzylic Carbocation Condition_Acid->Intermediate_Carbocation Protonation (OH) Stable_State Thermodynamically Stable Condition_Base->Stable_State No Reaction Product_Ketone 4-(4-Chlorophenyl)- 4-hydroxycyclohexanone Intermediate_Oxonium->Product_Ketone + H2O / - Ethylene Glycol (Hydrolysis) Product_Alkene Dehydrated Alkene (Styrenyl Derivative) Intermediate_Carbocation->Product_Alkene - H+ (E1 Elimination)

Figure 1: Competing thermodynamic degradation pathways under acidic conditions.

Solid-State Thermodynamics & Polymorphism

For drug development, the solid-state stability is paramount.

ParameterCharacteristicImplication
Crystallinity HighThe rigid spiro-scaffold facilitates efficient packing.
Polymorphism Moderate RiskThe axial -OH group allows for multiple H-bond network arrangements. Solvent-mediated phase transformations are possible during recrystallization.
Melting Point Estimated 140-160°CHigh lattice energy due to

-

stacking of chlorophenyl groups.
Hygroscopicity LowThe lipophilic chlorophenyl and ketal groups shield the polar hydroxyl, reducing moisture uptake.

Experimental Protocols: Stability Assessment

To validate the thermodynamic stability, the following "Forced Degradation" protocol is recommended. This is a self-validating system: if the mass balance (Assay + Impurities) does not equal 100% ± 2%, the method is flawed.

Stress Testing Protocol

Objective: Determine the kinetic rates of degradation to infer thermodynamic susceptibility.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Dissolve 50 mg of the analyte in 50 mL of Acetonitrile (ACN).

  • Acid Stress (Hydrolysis/Dehydration Probe):

    • Mix 5 mL Stock + 5 mL 0.1 N HCl.

    • Incubate at 60°C for 4 hours.

    • Expected Result: Significant degradation. Monitor for Ketone (hydrolysis) and Alkene (dehydration).[2]

  • Base Stress (Spiro-Stability Probe):

    • Mix 5 mL Stock + 5 mL 0.1 N NaOH.

    • Incubate at 60°C for 4 hours.

    • Expected Result: < 1% Degradation. (Validates base stability).

  • Oxidative Stress:

    • Mix 5 mL Stock + 5 mL 3%

      
      .
      
    • Expected Result: Potential N-oxide formation if amine impurities are present, or hydroxylation of the phenyl ring (slow). Generally stable.

  • Analysis:

    • Inject onto HPLC (C18 Column, Gradient ACN/Water + 0.1% Formic Acid).

    • Critical Control: Use a Photo Diode Array (PDA) detector. The "Alkene" degradant will have a distinct UV shift (red-shift) compared to the parent due to extended conjugation.

Stability Workflow Diagram

StabilityWorkflow Sample Test Sample 8-(4-Cl-Ph)-Spiro-OH Stress_Acid Acid Stress (0.1N HCl, 60°C) Sample->Stress_Acid Stress_Base Base Stress (0.1N NaOH, 60°C) Sample->Stress_Base Stress_Ox Oxidative Stress (3% H2O2) Sample->Stress_Ox Quench Quench & Dilute Stress_Acid->Quench Stress_Base->Quench Stress_Ox->Quench HPLC HPLC-PDA/MS Analysis Quench->HPLC Data_Eval Data Evaluation: Mass Balance Check HPLC->Data_Eval Result_Stable Pass: Thermodynamically Stable Data_Eval->Result_Stable >99% Recovery Result_Unstable Fail: Identify Degradants Data_Eval->Result_Unstable <90% Recovery

Figure 2: Standardized Forced Degradation Workflow for Thermodynamic Assessment.

Synthesis Implications

The thermodynamic profile dictates the synthesis strategy for this intermediate.

  • Quenching Grignard Reactions: When synthesizing this molecule via Grignard addition to the ketone, do not use strong mineral acids (HCl/H2SO4) for the workup. The sudden drop in pH will trigger the "Pathway B" dehydration immediately due to the heat of neutralization.

    • Recommendation: Use saturated Ammonium Chloride (

      
      ) or weak organic acids (Acetic Acid) at low temperatures (
      
      
      
      ).
  • Storage: Store in a cool, dry place. The presence of residual acidity from silica gel chromatography can catalyze slow degradation in the solid state.

    • Recommendation: Add 0.1% Triethylamine to the eluent during purification to buffer the silica acidity.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. (Context on spiro-decane synthesis and ketal stability).

  • Chemistry Steps. (2020).[4] Dehydration of Alcohols: E1 Mechanism and Carbocation Stability. (Fundamental mechanism of tertiary benzylic alcohol degradation).

  • Asian Journal of Chemistry. (1992). Structural Effects on the Acid-Catalyzed Hydrolysis of Acetals and Ketals. (Kinetics of dioxolane ring opening).

  • Thermo Fisher Scientific. (2024). 1,4-Dioxaspiro[4.5]decan-8-ol Product Specifications. (Physical properties and handling).[5][6]

  • ResearchGate. (2025). Synthesis of 1,4-dioxaspiro[4.5]decan-8-one via selective deketalization. (Process chemistry of the precursor).

Sources

The Ascendant Trajectory of 4-Chlorophenyl Spiro-Ketal Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Synthesis, Bioactivity, and Therapeutic Potential of a Promising Class of Molecules

Abstract

The confluence of the structurally rigid, three-dimensional spiro-ketal scaffold and the electronically distinct 4-chlorophenyl moiety has given rise to a class of compounds with significant therapeutic promise. This technical guide provides an in-depth review of 4-chlorophenyl spiro-ketal derivatives, targeting researchers, scientists, and professionals in drug development. We will explore the synthetic intricacies, delve into the compelling biological activities, and present a forward-looking perspective on the potential applications of these molecules in modern medicine. The inherent three-dimensionality of spirocycles is increasingly recognized as a valuable attribute in drug design, offering an escape from the "flatland" of traditional aromatic scaffolds and enabling novel interactions with biological targets.[1] This guide aims to be a comprehensive resource, fostering further innovation in this exciting and rapidly evolving field of medicinal chemistry.

The Strategic Imperative: Why 4-Chlorophenyl Spiro-Ketals?

The spiro-ketal motif is a privileged structure found in a multitude of biologically active natural products.[2][3] Its rigid, well-defined three-dimensional geometry serves as an excellent scaffold for the precise spatial orientation of functional groups, a critical factor in optimizing drug-receptor interactions.[1] The incorporation of a spirocyclic framework can enhance compound properties such as potency, selectivity, and pharmacokinetic profiles.

The 4-chlorophenyl group, on the other hand, is a common substituent in medicinal chemistry for several strategic reasons:

  • Metabolic Stability: The chlorine atom can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Enhanced Binding Affinity: The electron-withdrawing nature of chlorine can influence the electronic properties of the entire molecule, potentially leading to stronger interactions with biological targets through halogen bonding or other non-covalent interactions.

  • Lipophilicity Modulation: The chloro-substituent increases the lipophilicity of a compound, which can be crucial for its ability to cross cell membranes and reach its intracellular target.

The combination of these two pharmacophoric elements in 4-chlorophenyl spiro-ketal derivatives presents a compelling strategy for the development of novel therapeutics with potentially enhanced efficacy and favorable pharmacological properties.

Synthetic Strategies: Forging the 4-Chlorophenyl Spiro-Ketal Core

The synthesis of 4-chlorophenyl spiro-ketal derivatives can be approached through several strategic pathways. A key method involves the acid-catalyzed intramolecular cyclization of a dihydroxyketone precursor bearing a 4-chlorophenyl group.[4] Multi-component reactions (MCRs) also offer an efficient and convergent approach to constructing complex spirocyclic systems in a single step.[5][6][7][8]

Proposed Synthetic Pathway: A Multi-Component Approach

A plausible and efficient route to a 4-chlorophenyl spiro-ketal derivative is outlined below, employing a multi-component reaction strategy. This approach is advantageous due to its atom economy and the ability to generate molecular complexity in a single synthetic operation.

Experimental Protocol: One-Pot Synthesis of a 4-Chlorophenyl-Substituted Spiro-Pyran Derivative

This protocol describes a three-component reaction to synthesize a spiro-pyran derivative, a class of compounds closely related to spiro-ketals, bearing a 4-chlorophenyl substituent. The methodology is adapted from literature procedures for the synthesis of similar heterocyclic systems.[9]

Materials:

  • 1-(4-chlorophenyl)-3-methyl-5-pyrazolone

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (10 mmol), the chosen aromatic aldehyde (10 mmol), and malononitrile (10 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of ethanol to the flask, followed by the addition of a catalytic amount of DABCO (1 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), the solid product that precipitates is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and then purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 4-chlorophenyl-substituted spiro-pyran derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • DABCO as a Catalyst: DABCO is a mild, non-toxic, and efficient basic catalyst for this type of multi-component reaction, promoting the initial Knoevenagel condensation and subsequent Michael addition and cyclization steps.[9]

  • Ethanol as Solvent: Ethanol is an environmentally friendly and readily available solvent that facilitates the dissolution of the reactants and the precipitation of the product upon completion of the reaction.

  • Room Temperature Reaction: The high reactivity of the starting materials under DABCO catalysis allows the reaction to proceed efficiently at room temperature, minimizing energy consumption and the formation of byproducts.

Diagram of the Synthetic Workflow:

Synthetic_Workflow Reactants 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, Aromatic Aldehyde, Malononitrile Reaction Stirring at Room Temperature (30 min) Reactants->Reaction Add Solvent_Catalyst Ethanol, DABCO Solvent_Catalyst->Reaction Add Filtration Filtration Reaction->Filtration Precipitate Formation Purification Recrystallization or Column Chromatography Filtration->Purification Crude Product Product Pure 4-Chlorophenyl Spiro-Pyran Derivative Purification->Product Purified Product SAR_Logic Core 4-Chlorophenyl Spiro-Ketal Core Potency Biological Potency Core->Potency Selectivity Target Selectivity Core->Selectivity Substituents Substituents on Spiro-Ketal Rings Substituents->Potency Substituents->Selectivity Stereochem Stereochemistry Stereochem->Potency Stereochem->Selectivity

Caption: Key factors influencing the biological activity of 4-chlorophenyl spiro-ketal derivatives.

Future Directions and Conclusion

The exploration of 4-chlorophenyl spiro-ketal derivatives is a burgeoning field with immense potential for the discovery of novel therapeutic agents. The convergence of a rigid, three-dimensional scaffold with a metabolically robust and electronically influential substituent provides a powerful platform for drug design.

Future research in this area should focus on:

  • Development of diverse synthetic methodologies: Exploring new and efficient synthetic routes, including asymmetric syntheses, to access a wide range of structurally diverse 4-chlorophenyl spiro-ketal derivatives.

  • Comprehensive biological evaluation: Screening these compounds against a broad panel of biological targets to uncover new therapeutic applications.

  • In-depth SAR studies: Systematically modifying the structure of lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.

  • Computational modeling: Employing in silico methods to guide the design of new derivatives and to understand their mechanism of action at the molecular level.

References

  • Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Discovery Research Portal - University of Dundee. [Link]

  • Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R. (2016). A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. PMC. [Link]

  • Zhang, H., et al. (2015). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. MedChemComm. [Link]

  • Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Taylor & Francis Online. [Link]

  • Gevorgyan, A., et al. (2023). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]

  • Zhang, H., et al. (2015). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. ResearchGate. [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Reddy, D. V., et al. (2007). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. PMC. [Link]

  • Kumar, A., et al. (2023). Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors. ResearchGate. [Link]

  • Francke, R., & Schmalz, H.-G. (2014). Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. Organic & Biomolecular Chemistry. [Link]

  • Dömling, A. (2006). 1.2 Multicomponent reactions. Refubium - Freie Universität Berlin. [Link]

  • Barker, D., et al. (2021). Synthesis and Biological Evaluation of (−) and (+)-Spiroleucettadine and Analogues. ChemMedChem. [Link]

  • Rane, D., & Gurjar, M. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions. organic-chemistry.org. [Link]

  • Wipf, P., & Jung, J.-K. (2001). Synthesis and biological evaluation of deoxypreussomerin A and palmarumycin CP1 and related naphthoquinone spiroketals. ResearchGate. [Link]

  • Faldu, P. J., & Joshi, H. S. (2011). History of Multicomponent Reactions. Asian Journal of Research in Chemistry. [Link]

  • Schmalz, H.-G., & Kiefer, W. (2013). Synthesis of the spiroketal core of integramycin. Beilstein Journal of Organic Chemistry. [Link]

  • Ballini, R., & Fiorini, D. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. PMC. [Link]

  • Li, Y., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. PubMed. [Link]

  • Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PMC. [Link]

  • Almasir, M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]

  • Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBb/AKT2. Semantic Scholar. [Link]

  • Andersen, J., et al. (2005). 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis. PubMed. [Link]

Sources

Technical Guide: Physicochemical Characterization of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol with a Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel tertiary alcohol, 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol. While a definitive melting point for this compound is not established in current literature, this document outlines the critical importance of this parameter and presents a detailed, field-proven methodology for its empirical determination. We will delve into the synthesis of the compound, underscoring the imperative of sample purity, and provide a step-by-step protocol for accurate melting point analysis using the capillary method. This guide is designed to equip researchers with the necessary tools to not only determine a key physical constant but also to apply the underlying principles to other novel crystalline solids.

Introduction: The Significance of a Melting Point

The melting point of a crystalline solid is one of its most fundamental and informative physical properties. It is the temperature at which a substance transitions from a solid to a liquid state. For professionals in drug development and materials science, this is not merely a number; it is a critical indicator of both identity and purity.[1][2][3] A pure crystalline compound typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C. Conversely, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression, which results in a lower and broader melting range.[1][2]

The compound of interest, this compound, is a tertiary alcohol featuring a spirocyclic ketal. Such scaffolds are of significant interest in medicinal chemistry for their potential to create complex, three-dimensional molecules. As this appears to be a novel compound, establishing its physicochemical properties is paramount for any future research or application. This guide addresses the current literature gap by providing a robust protocol for determining its melting point.

Synthesis and Purity: The Prerequisite for Accurate Data

An accurate melting point cannot be determined from an impure sample. Therefore, the synthesis and subsequent purification of this compound is the foundational first step. A logical and effective method for synthesizing this tertiary alcohol is the Grignard reaction.[4][5][6] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide to a ketone.[4][6]

The proposed synthetic pathway involves reacting the commercially available ketone, 1,4-Dioxaspiro[4.5]decan-8-one, with a Grignard reagent prepared from 1-bromo-4-chlorobenzene.

Synthesis_Workflow cluster_0 Part A: Grignard Reagent Preparation cluster_1 Part B: Reaction with Ketone cluster_2 Part C: Workup & Purification Mg Magnesium Turnings Grignard 4-Chlorophenylmagnesium Bromide (Grignard Reagent) Mg->Grignard Solvent1 Anhydrous Diethyl Ether Solvent1->Grignard Bromo 1-bromo-4-chlorobenzene Bromo->Grignard Dropwise addition Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Addition (0°C to RT) Ketone 1,4-Dioxaspiro[4.5]decan-8-one Ketone->Alkoxide Workup Aqueous Acidic Workup (e.g., aq. NH4Cl) Alkoxide->Workup Protonation Crude Crude Product Workup->Crude Purification Purification (Recrystallization/Chromatography) Crude->Purification Final Pure 8-(4-Chlorophenyl)-1,4- dioxaspiro[4.5]decan-8-ol Purification->Final

Caption: Proposed synthesis workflow for this compound.

Causality in Synthesis:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water.[7] All glassware must be flame-dried, and anhydrous solvents are essential to prevent quenching the reagent.

  • Reaction Control: The addition of the ketone to the Grignard reagent is performed at 0°C to control the exothermic reaction.[7]

  • Purification is Non-Negotiable: Following an acidic workup to protonate the intermediate alkoxide, the crude product must be purified.[4][8] Recrystallization is the preferred method for crystalline solids as it is highly effective at removing impurities, yielding a sample suitable for melting point analysis. The choice of solvent for recrystallization is critical and must be determined empirically.

Physicochemical Data Summary

All quantitative data for the target compound should be systematically tabulated. The melting point is listed as the primary objective of the experimental work described herein.

PropertyValueSource/Method
IUPAC Name This compoundN/A
CAS Number 126991-59-1Santa Cruz Biotechnology
Molecular Formula C₁₄H₁₇ClO₃Calculated
Molecular Weight 268.73 g/mol Calculated
Physical Form Crystalline Solid (Expected)N/A
Melting Point (°C) To Be Determined (TBD) See Protocol Below

Experimental Protocol: Melting Point Determination

The capillary method is a robust and widely accepted technique for determining the melting point of a crystalline solid.[9][10][11] Modern digital melting point apparatuses offer high precision and ease of use.

Principle of Operation

The method relies on observing the physical change of a finely powdered sample packed into a thin capillary tube as it is heated at a controlled rate.[2][10] Crystalline powders are opaque, but they become transparent upon melting.[9][11] The apparatus uses a heated metal block and a digital thermometer to precisely control and measure the temperature, while a magnified viewing lens allows for clear observation of the phase transition.[12]

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the purified sample of this compound is completely dry. Solvent presence can act as an impurity.[12]

    • Place a small amount of the sample on a clean, dry watch glass.

    • Crush the sample into a fine powder using a spatula. This ensures uniform packing and heat transfer.

    • Take a capillary tube (sealed at one end) and jab the open end into the powder pile several times.[12]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed sample height should be 2-3 mm.[9][12][13]

  • Instrument Setup & Rough Determination:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[10][12]

    • To save time, first perform a rapid determination. Set a fast heating rate (e.g., 10-20°C per minute) to find an approximate melting range.[14]

    • Let the apparatus cool down to at least 20°C below the approximate melting point observed.

  • Accurate Determination:

    • Use a fresh capillary tube with a new sample for the accurate measurement.

    • Set the starting temperature to about 20°C below the rough melting point.

    • Set the heating rate to a slow, controlled ramp of 1-2°C per minute.[13][14] A slow rate is crucial for allowing the system to reach thermal equilibrium and obtain an accurate reading.

    • Observe the sample closely through the magnified viewfinder.

  • Data Recording:

    • T₁ (Onset of Melting): Record the temperature at which the first droplet of liquid becomes visible within the solid matrix.[13]

    • T₂ (Clear Point): Record the temperature at which the last solid crystal melts, and the entire sample becomes a clear, transparent liquid.[9][11]

    • The recorded melting point is reported as the range from T₁ to T₂.

  • Validation:

    • Repeat the accurate determination at least twice more with fresh samples. Consistent results (within 0.5°C) validate the measurement.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement Protocol cluster_data Data Acquisition Dry Dry Purified Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3 mm height) Grind->Pack Insert Insert Sample into Apparatus Pack->Insert RapidHeat Rapid Scan (10-20°C/min) for approximate MP Insert->RapidHeat Cool Cool Apparatus RapidHeat->Cool SlowHeat Slow Scan (1-2°C/min) for accurate MP Cool->SlowHeat Observe Observe Phase Transition SlowHeat->Observe RecordT1 Record T1 (First Droplet) Observe->RecordT1 RecordT2 Record T2 (Clear Point) Observe->RecordT2 Repeat Repeat 2x for Consistency RecordT2->Repeat Result Final Melting Range (T1 - T2) Repeat->Result

Caption: Standard workflow for melting point determination via the capillary method.

Alternative Methodologies: Differential Scanning Calorimetry (DSC)

For advanced thermal analysis, Differential Scanning Calorimetry (DSC) is an invaluable technique.[15][16] DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] During a phase transition like melting, the sample absorbs energy (an endothermic event), which is detected as a peak on the DSC thermogram. The onset of this peak provides a highly precise melting point, while the area under the peak corresponds to the enthalpy of fusion.[15][18][19] While more complex, DSC offers a higher level of quantitative data compared to the visual capillary method.[17]

Conclusion

The melting point is an indispensable parameter in the characterization of this compound. While this value is not currently documented, this guide provides the complete scientific and practical framework for its determination. By following the outlined protocols for synthesis, purification, and measurement, researchers can confidently establish a reliable melting range. This data will not only serve as a crucial identifier for this novel compound but will also provide a benchmark for assessing its purity in all future synthetic and developmental work.

References

  • Melting point determination | Edisco. (n.d.). Edisco. Retrieved February 17, 2026, from [Link]

  • Differential scanning calorimetry | CureFFI.org. (2016, April 27). CureFFI.org. Retrieved February 17, 2026, from [Link]

  • Method for Determining Capillary Melting Point: - J&K Scientific LLC. (2023, November 29). J&K Scientific. Retrieved February 17, 2026, from [Link]

  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Westlab. Retrieved February 17, 2026, from [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. Retrieved February 17, 2026, from [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle - ResolveMass Laboratories Inc. (2026, January 9). ResolveMass. Retrieved February 17, 2026, from [Link]

  • Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved February 17, 2026, from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. (2025, May 19). Torontech. Retrieved February 17, 2026, from [Link]

  • Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (n.d.). NETZSCH. Retrieved February 17, 2026, from [Link]

  • Melting Point Determination in Pharmaceutical Industry - NANOLAB. (n.d.). NANOLAB. Retrieved February 17, 2026, from [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved February 17, 2026, from [Link]

  • Melting Point, Capillary Tube Method page 1. (2025). AOCS. Retrieved February 17, 2026, from [Link]

  • Melting Point in Pharmacy | PDF - Scribd. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

  • Melting Point Determination - ResolveMass Laboratories Inc. (n.d.). ResolveMass. Retrieved February 17, 2026, from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • What is a Melting Point Device? - AELAB | Laboratory Equipment and Scientific Instrument Supplier. (2024, July 1). AELAB. Retrieved February 17, 2026, from [Link]

  • Using the Grignard Reaction to Make Tertiary alcohols - YouTube. (2018, February 18). YouTube. Retrieved February 17, 2026, from [Link]

  • Grignard Synthesis of Various Tertiary Alcohols - datapdf.com. (1998, January 1). Journal of Chemical Education. Retrieved February 17, 2026, from [Link]

  • Melting point determination - University of Calgary. (n.d.). University of Calgary. Retrieved February 17, 2026, from [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017, February 22). JoVE. Retrieved February 17, 2026, from [Link]

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Technical Guide: The Role of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol in Loperamide Synthesis

[1]

Part 1: Executive Summary & Structural Analysis

The Structural Paradox: Carbocycle vs. Heterocycle

To understand the role of This compound (herein referred to as Intermediate A ), one must first address a critical structural distinction in the synthesis of Loperamide (CAS: 53179-11-6).[1]

  • Loperamide Core: The pharmacophore of Loperamide is built upon a 4-(4-chlorophenyl)-4-hydroxypiperidine scaffold.[1] This is a nitrogen-containing heterocycle.[1]

  • Intermediate A: The chemical specified is a cyclohexane derivative (a carbocycle) protected as a ketal.[1]

Scientific Verdict: Directly, Intermediate A is not a precursor to Loperamide in the standard industrial route.[1] It is, however, the carbocyclic isostere of the actual key intermediate, 8-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane (or its deprotected form).

In advanced drug development, Intermediate A serves two specific high-level roles:

  • Bioisosteric SAR Studies: It is used to synthesize "Carba-Loperamide" analogs to study the necessity of the piperidine nitrogen for

    
    -opioid receptor binding affinity.[1]
    
  • Impurity Profiling: It acts as a reference standard for process-related impurities where the nitrogen source (e.g., benzylamine or ammonia) was deficient during the initial cyclization of the ring precursors.[1]

The "True" Intermediate: The Aza Analog

The industrial synthesis of Loperamide relies on the Aza-spiro equivalent.[1] To provide a functional guide, this document details the synthesis of the Loperamide Piperidine Core , referencing the carbocyclic Intermediate A only as a comparative control.

FeatureIntermediate A (Queried)Loperamide Precursor (Actual)
Structure Carbocycle (Cyclohexane)Heterocycle (Piperidine)
IUPAC Name This compound4-(4-Chlorophenyl)-4-hydroxypiperidine
Role SAR Analog / Impurity StandardCore Pharmacophore
Key Atom C-8 is CarbonPosition 4 is Nitrogen

Part 2: Synthesis of the 4-Aryl-4-Hydroxypiperidine Core[1]

The synthesis of the Loperamide core requires the construction of the 4-(4-chlorophenyl)-4-hydroxypiperidine moiety.[1] The use of spiro-ketal protection (analogous to the user's query) is a superior method for ensuring high purity before the final coupling.

Strategic Pathway

The synthesis follows a Grignard addition to a protected ketone.[1] Using the ethylene ketal (dioxaspiro) protection group on the piperidone prevents self-polymerization and allows for cleaner workup compared to the free ketone.

Reaction Mechanism (The "Aza" Route)[1]
  • Starting Material: 1-Benzyl-4-piperidone (or N-boc equivalent).[1]

  • Protection (Optional but Recommended): Conversion to 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane .

  • Grignard Addition: Reaction with 4-Chlorophenylmagnesium bromide.[1]

  • Hydrolysis: Acidic cleavage of the ketal (or simple protonation if the ketal was not used) to yield the 4-hydroxy moiety.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Piperidine Core via Grignard Reagent

This protocol synthesizes the core scaffold, correcting the user's carbocyclic structure to the necessary heterocyclic structure.[1]

Reagents:

  • 1-Benzyl-4-piperidone (CAS: 3612-20-2)

  • 4-Chlorophenylmagnesium bromide (1.0 M in THF)

  • Tetrahydrofuran (Anhydrous)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Preparation of the Electrophile:

    • Charge a 3-neck round-bottom flask with 1-benzyl-4-piperidone (10.0 g, 52.8 mmol) dissolved in anhydrous THF (100 mL).

    • Cool the solution to -78°C under a nitrogen atmosphere. Rationale: Low temperature prevents enolization and side reactions.[1]

  • Grignard Addition:

    • Add 4-Chlorophenylmagnesium bromide (60 mL, 60 mmol) dropwise over 45 minutes.

    • Maintain internal temperature below -60°C.[1]

    • Allow the reaction to warm to room temperature (25°C) over 2 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of the ketone spot indicates completion.[1]

  • Quenching & Isolation:

    • Cool the mixture to 0°C.

    • Slowly quench with saturated NH₄Cl (50 mL). Caution: Exothermic.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water to yield 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine .[1]

    • Yield Target: >85%.

Protocol B: Deprotection to the Secondary Amine

The benzyl group must be removed to allow attachment of the Loperamide dimethylamide side chain.[1]

Methodology:

  • Dissolve the intermediate from Protocol A in Methanol (100 mL).

  • Add Pd/C (10% w/w, 1.0 g) and Ammonium Formate (5 eq) or use H₂ gas (1 atm).

  • Reflux for 4 hours.

  • Filter through Celite and concentrate to yield 4-(4-chlorophenyl)-4-hydroxypiperidine .

Part 4: Visualization of the Pathway[1]

The following diagram illustrates the divergence between the user's queried chemical (Carbocycle) and the actual Loperamide intermediate (Heterocycle), and the convergence into the final drug synthesis.

LoperamideSynthesisStart_Carbo1,4-Dioxaspiro[4.5]decan-8-one(Carbocyclic Precursor)Inter_AThis compound(The Queried Chemical)Start_Carbo->Inter_AGrignard (4-Cl-Ph-MgBr)Start_Hetero1-Benzyl-4-piperidone(Heterocyclic Precursor)Inter_Real1-Benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine(Actual Intermediate)Start_Hetero->Inter_RealGrignard (4-Cl-Ph-MgBr)Core4-(4-Chlorophenyl)-4-hydroxypiperidine(Loperamide Core)Inter_A->CoreNO DIRECT PATH(Requires N-insertion)Inter_Real->CoreDebenzylation (H2, Pd/C)LoperamideLOPERAMIDE(Final API)Core->LoperamideAlkylation with Side ChainSideChainDimethyl(3,3-diphenyl-tetrahydro-2-furylidene)ammonium bromideSideChain->Loperamide

Figure 1: Divergent synthesis pathways showing the structural relationship between the queried carbocycle and the active piperidine intermediate.[1]

Part 5: Quantitative Data & Specifications

The following table summarizes the physicochemical specifications required for the 4-(4-chlorophenyl)-4-hydroxypiperidine intermediate to be viable for Loperamide API synthesis.

ParameterSpecification LimitMethod
Appearance Off-white to pale yellow crystalline powderVisual
Purity (HPLC) ≥ 98.5%Reverse Phase C18, 254 nm
Melting Point 138°C - 142°CCapillary Method
Water Content ≤ 0.5% w/wKarl Fischer
Residual Solvents THF < 720 ppm, Toluene < 890 ppmGC-Headspace
Identification Matches Reference Standard (IR/NMR)FTIR (KBr pellet)

Part 6: References

  • Janssen, P. A. J. (1974).[1] Chemical Structure and Pharmacological Activity of Loperamide and Related Compounds. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). Product Specification: 4-(4-Chlorophenyl)-4-hydroxypiperidine.

  • Stokbroekx, R. A., et al. (1973).[1] Synthetic routes to 4-(4-aryl)-4-piperidinol derivatives. U.S. Patent 3,714,159.

  • BenchChem. (2025).[1] Synthesis and Applications of Piperidine Intermediates in Opioid Agonists.

  • Chemistry Steps. (2025). Mechanism of Grignard Addition to 4-Piperidones.

Reactivity Profile of Tertiary Alcohols in Spiro-Decane Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of Tertiary Alcohols in Spiro[4.5]decane Systems Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Navigating Steric Strain and Cationic Rearrangements in Drug Discovery

Executive Summary

The spiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigidified vector for substituent display that often improves metabolic stability and receptor selectivity compared to flat aromatic systems. However, the installation or manipulation of a tertiary alcohol within this framework presents a unique set of synthetic challenges.[1]

Unlike acyclic tertiary alcohols, those embedded in spiro-decane systems are subject to significant 1,3-diaxial strain and the Thorpe-Ingold effect . More critically, the generation of a carbocation at the tertiary center often triggers a rapid Wagner-Meerwein rearrangement , collapsing the spirocyclic core into a thermodynamically favored fused system (e.g., octahydronaphthalene).

This guide delineates the mechanistic divergence between substitution, elimination, and rearrangement, providing validated protocols to control these pathways.

Structural Dynamics & Conformational Analysis

The Spiro-Center Bottleneck

In a spiro[4.5]decane system, the spiro carbon creates a permanent orthogonality between the five- and six-membered rings. A tertiary alcohol located


 or 

to this junction experiences unique steric pressure.
  • Axial vs. Equatorial Attack: Reagents approaching a spiro-decane ketone to form the alcohol will overwhelmingly favor the trajectory that minimizes interactions with the orthogonal ring.

  • Cationic Instability: Upon ionization (e.g., protonation/leaving group departure), the resulting tertiary carbocation is stabilized by hyperconjugation but destabilized by angle strain. This tension is the driving force for ring expansion.

Acid-Mediated Transformations: The Danger Zone

The most common failure mode in manipulating spiro-tertiary alcohols is the inadvertent triggering of skeletal rearrangement.

Mechanism: Wagner-Meerwein Ring Expansion

When a tertiary alcohol in a spiro[4.5]decane system is treated with Brønsted or Lewis acids, the expected


 substitution is often outcompeted by a 1,2-alkyl shift. The bond connecting the spiro center to the adjacent ring migrates to the cationic center, expanding the ring and dissolving the spiro junction.
Diagram 1: Mechanistic Divergence of Spiro-Cations

The following diagram illustrates the competition between productive substitution and destructive rearrangement.

SpiroReactivity Start Spiro-Tertiary Alcohol Cation Tertiary Carbocation (High Energy) Start->Cation Acid / Ionization Subst Substitution Product (Target) Cation->Subst Strong Nucleophile (Kinetic Trap) Elim Alkene (Elimination) Cation->Elim Basic Conditions or Bulky Base Rearrange Fused Bicyclic System (Wagner-Meerwein) Cation->Rearrange 1,2-Alkyl Shift (Thermodynamic Sink)

Caption: The "Thermodynamic Sink" (Rearrangement) often dominates due to the release of ring strain at the spiro center unless specific kinetic traps are employed.

Experimental Protocols: Controlling Reactivity

To avoid the rearrangement described above, one must avoid the long-lived carbocation. The following protocols utilize specific reagents to enforce desired pathways.

Protocol A: Controlled Dehydration (The Burgess Method)

Target: Formation of the alkene without skeletal rearrangement.

Standard acid-catalyzed dehydration (


, 

) almost guarantees rearrangement. The Burgess Reagent (methyl

-(triethylammoniumsulfonyl)carbamate) facilitates a syn-elimination via an ion-pair mechanism that is faster than the alkyl shift.

Reagents:

  • Substrate: Spiro-tertiary alcohol (1.0 equiv)

  • Burgess Reagent (2.0 equiv)

  • Solvent: Anhydrous Benzene or Toluene (0.1 M)

Step-by-Step:

  • Dissolve the alcohol in anhydrous toluene under

    
    .
    
  • Add Burgess reagent in one portion at ambient temperature.

  • Heat the mixture to 50°C (internal temp). Monitor by TLC/LCMS.

    • Note: Do not exceed 70°C; thermal decomposition of the reagent competes.

  • Upon consumption of starting material (typically 1–3 h), cool to RT.

  • Filter through a short pad of silica gel (eluting with

    
    ) to remove sulfamoyl byproducts.
    
  • Concentrate in vacuo.

Why this works: The reaction proceeds via an internal cyclic transition state (


 mechanism), bypassing the free carbocation that triggers rearrangement [1].
Protocol B: The Ritter Reaction (Amide Insertion)

Target: Converting -OH to -NHAc (Acetamide).

While risky, the Ritter reaction can be successful if the nitrile solvent acts as an immediate nucleophilic trap.

Reagents:

  • Substrate: Spiro-tertiary alcohol (1.0 equiv)

  • Acetonitrile (Solvent, excess)

  • Concentrated

    
     (1.5 equiv) or 
    
    
    
    (1.2 equiv)

Step-by-Step:

  • Dissolve substrate in Acetonitrile (0.2 M) and cool to 0°C .

  • Add the acid dropwise. Strict temperature control is vital.

  • Allow to warm to RT slowly.

  • Critical Check: If LCMS shows a mass corresponding to the isomer (fused ring), the reaction is failing.

  • Quench by pouring into ice-cold saturated

    
    .
    

Modification for Stability: If rearrangement is observed, switch to Chloroacetonitrile with Acetic Acid as the proton source. The inductive effect of chlorine makes the nitrile more nucleophilic, trapping the cation faster [2].

Nucleophilic Fluorination: The "Deoxo" Challenge

Direct deoxyfluorination of tertiary alcohols in spiro systems is notoriously difficult.[1] Traditional reagents like DAST (Diethylaminosulfur trifluoride) often act as bases, leading to elimination rather than substitution.

Comparative Data: Fluorination Reagents
ReagentMechanismPrimary Outcome in Spiro-3° AlcoholsRecommendation
DAST

/ Ion-Pair
Elimination (>80%)Avoid
Deoxo-Fluor

Elimination / RearrangementUse only at -78°C
XtalFluor-E

(with promotor)
Mixed Substitution/EliminationModerate Success
Photoredox (Ir/Ni) RadicalSubstitution (>90%) Recommended
Protocol C: Photoredox Deoxyfluorination

Target: Tertiary Fluoride via Radical Intermediate.

This method avoids the carbocation entirely, generating a tertiary radical that abstracts fluorine. This preserves the spiro-skeleton.

Workflow Diagram:

Fluorination Step1 Activate Alcohol (Oxalyl Chloride -> Oxalate) Step2 Add Photocatalyst (Ir-dF(CF3)ppy) + Selectfluor Step1->Step2 Step3 Blue LED Irradiation (Radical Generation) Step2->Step3 Step4 Fluorine Abstraction Step3->Step4

Caption: Radical pathways bypass the cationic rearrangement trap common in ionic fluorination.

Reference Protocol (MacMillan Method):

  • Convert alcohol to the oxalate half-ester using oxalyl chloride.

  • Dissolve oxalate, photocatalyst (

    
    ), and Selectfluor (1.5 equiv) in Acetone/H2O (1:1).
    
  • Irradiate with Blue LEDs (450 nm) for 12 hours.

  • Isolate the tertiary fluoride via standard workup [3].

References

  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973).

  • Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones." Journal of the American Chemical Society.[2]

  • MacMillan, D. W. C., et al. (2019). "Deoxyfluorination of Alcohols via Photoredox Catalysis." Journal of the American Chemical Society / Tetrahedron.

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol , a critical intermediate in the development of 4,4-disubstituted cyclohexane derivatives.[1] This scaffold is structurally homologous to the piperidine core found in opioid receptor agonists such as Loperamide and Haloperidol .

The protocol focuses on the chemoselective addition of a Grignard reagent to 1,4-dioxaspiro[4.5]decan-8-one (1,4-cyclohexanedione monoethylene acetal).[1] The core challenge addressed in this guide is the preservation of the acid-labile spiro-ketal protecting group during the highly basic Grignard addition and the subsequent hydrolytic workup.[1]

Key Technical Advantages of This Protocol[1][2]
  • Chemoselectivity: High-yield addition to the ketone without disrupting the acetal protection.

  • Scalability: Optimized thermal management for reactions up to 100g scale.

  • Purification: Avoids tedious chromatography via a solvent-switch crystallization method.

Retrosynthetic Logic & Mechanism

The synthesis relies on a nucleophilic addition of an organomagnesium species to a ketone. The starting material, 1,4-dioxaspiro[4.5]decan-8-one, serves as a "masked" 1,4-cyclohexanedione.[1] Without this mask, the Grignard reagent would attack both carbonyls, leading to polymerization or complex mixtures of diols.[1]

Reaction Scheme

The mechanism involves the formation of a magnesium alkoxide intermediate, which is then protonated under mild conditions to yield the tertiary alcohol.[1]

ReactionScheme SM1 1,4-Dioxaspiro[4.5] decan-8-one (Electrophile) Inter Mg-Alkoxide Intermediate SM1->Inter THF, 0°C SM2 4-Chlorophenyl magnesium bromide (Nucleophile) SM2->Inter Prod 8-(4-Chlorophenyl)- 1,4-dioxaspiro[4.5] decan-8-ol Inter->Prod NH4Cl (aq) Quench

Figure 1: Nucleophilic addition pathway preserving the spiro-ketal functionality.

Materials & Equipment

Reagents
ComponentCAS RegistryGrade/PurityRole
1,4-Dioxaspiro[4.5]decan-8-one 4746-97-8>98%Starting Material
4-Chlorophenylmagnesium bromide 873-77-81.0 M in THFNucleophile
Tetrahydrofuran (THF) 109-99-9Anhydrous (<50 ppm H₂O)Solvent
Ammonium Chloride (NH₄Cl) 12125-02-9ACS ReagentQuenching Agent
Ethyl Acetate / Hexanes N/AHPLC GradeExtraction/Crystallization
Critical Equipment[1]
  • Reaction Vessel: 3-neck round bottom flask (flame-dried) equipped with a pressure-equalizing addition funnel and N₂ inlet.

  • Temperature Control: Ice/Salt bath (-5°C to 0°C) and internal thermometer.

  • Stirring: Overhead mechanical stirrer (magnetic stirring is insufficient for slurries >50g).

Experimental Protocol

Step 1: System Preparation (Moisture Control)[1]
  • Objective: Eliminate atmospheric water to prevent decomposition of the Grignard reagent.

  • Action: Flame-dry the glassware under vacuum. Backfill with dry Nitrogen or Argon three times.

  • Expert Insight: The Grignard reagent is moisture-sensitive. Even trace water will consume the reagent, producing chlorobenzene and reducing yield.[1]

Step 2: Solvation of the Ketone[1]
  • Charge the flask with 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv).

  • Add Anhydrous THF (10 mL per gram of substrate).

  • Cool the solution to 0°C using an ice/salt bath.

  • Why THF? Diethyl ether is a traditional alternative, but THF solubilizes the magnesium alkoxide intermediate better, preventing the formation of an unreactive coating on the stirring surface.[1]

Step 3: Controlled Grignard Addition
  • Transfer 4-chlorophenylmagnesium bromide (1.2 equiv, 1.0 M in THF) to the addition funnel via cannula to avoid air exposure.[1]

  • Dropwise Addition: Add the Grignard reagent slowly over 45–60 minutes.

  • Monitor Internal Temp: Maintain temperature < 5°C .

    • Warning: The reaction is exothermic. Rapid addition can cause solvent boiling and potential runaway reactions.

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) and stir for 3 hours.

  • IPC (In-Process Control): Check reaction progress via TLC (30% EtOAc in Hexanes). The ketone spot (Rf ~0.[2]4) should disappear.

Step 4: The "Buffered" Quench[1]
  • Critical Quality Attribute: Preserving the Ketal.

  • Procedure:

    • Cool the mixture back to 0°C .

    • Slowly add Saturated Aqueous Ammonium Chloride (NH₄Cl) .

    • Do NOT use HCl. Strong mineral acids will instantly hydrolyze the spiro-ketal, reverting the protecting group to the ketone and yielding the deprotected diol side-product.[1] NH₄Cl provides a mild pH (~4.5–5.0) sufficient to protonate the alkoxide without stripping the ketal.

Step 5: Workup & Isolation[6]
  • Decant the organic layer.

  • Extract the aqueous layer 2x with Ethyl Acetate.

  • Combine organics and wash with Brine (saturated NaCl).

  • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Recrystallize the crude off-white solid from hot Toluene/Heptane (1:3) or Ethanol .

    • Yield Expectation: 75–85%.

    • Appearance: White crystalline solid.

Workflow Visualization

Workflow Setup Setup: Flame-dry glassware N2 Atmosphere Solvation Dissolve Ketone in THF Cool to 0°C Setup->Solvation Addition Add Grignard Reagent (Dropwise, <5°C) Solvation->Addition Reaction Warm to RT Stir 3 Hours Addition->Reaction Quench Quench with Sat. NH4Cl (Maintain pH > 4) Reaction->Quench Workup Extract (EtOAc) Wash (Brine) Dry (Na2SO4) Quench->Workup Purify Recrystallize (Toluene/Heptane) Workup->Purify

Figure 2: Operational workflow emphasizing critical control points (Red/Yellow nodes).

Analytical Validation

To validate the identity of the synthesized material, compare against the following standard parameters:

ParameterExpected ValueInterpretation
Appearance White SolidYellowing indicates oxidation or amine contamination.[1]
Melting Point 158–161°CSharp range indicates high purity.
¹H NMR (CDCl₃) δ 7.3–7.5 (m, 4H, Ar-H)Confirms p-chlorophenyl ring.[1]
¹H NMR (CDCl₃) δ 3.9–4.0 (s, 4H, -OCH₂CH₂O-)Confirms intact spiro-ketal ring.[1]
MS (ESI) [M+H]⁺ matches calc.Verify molecular weight.[3]

Troubleshooting & Optimization

Issue: Low Yield / Recovery of Starting Material
  • Cause: Moisture in the THF or "dead" Grignard reagent.

  • Solution: Titrate the Grignard reagent before use or add a crystal of Iodine to initiate if preparing in situ. Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.

Issue: Loss of Ketal Protection (De-protection)[1]
  • Cause: Quench was too acidic or contact time with aqueous phase was too long.

  • Solution: Use cold NH₄Cl. Perform the extraction rapidly. Add a trace of Triethylamine (0.1%) to the extraction solvent to buffer the system.

Issue: Gel Formation during Quench
  • Cause: Magnesium salts (MgBrOH) precipitating.

  • Solution: Add Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NH₄Cl. This chelates magnesium, solubilizing the salts and allowing for a clean phase separation.[1]

References

  • Loperamide Synthesis & Intermediates

    • Title: Process for the preparation of loperamide.[4][2][5]

    • Source: Google P
    • URL
  • Precursor Synthesis (1,4-Dioxaspiro[4.5]decan-8-one)

    • Title: Synthesis of 1,4-dioxaspiro[4.5]decan-8-one.[1][2][6][7][8]

    • Source: ResearchGate / Chinese Journal of Synthetic Chemistry.
    • URL:[Link]

  • Grignard Reaction Conditions (Analogous Allyl Addition)

    • Title: Allylmagnesium Bromide and 6-Chloro-1-hexene.[1][9]

    • Source: Organic Syntheses, Coll.[1] Vol. 8, p.13 (1993).[1]

    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 1,4-Dioxaspiro[4.5]decan-8-ol Compound Summary.
    • Source: PubChem (N
    • URL:[Link][1]

Sources

Application Note: Chemoselective Preparation and Addition of 4-Chlorophenylmagnesium Bromide

[1]

Executive Summary

This technical guide outlines the precise conditions for the preparation and nucleophilic addition of 4-chlorophenylmagnesium bromide (CAS: 873-77-8).[1] While commercially available as a solution in THF or diethyl ether (

1

Critical Scientific Insight: The successful utilization of this reagent hinges on chemoselectivity .[1] The synthesis relies on the significant bond dissociation energy difference between the C-Br bond (~68 kcal/mol) and the C-Cl bond (~81 kcal/mol).[1] Under controlled conditions (0°C to reflux), Magnesium inserts exclusively into the C-Br bond, leaving the chloro-substituent intact as a handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

Critical Chemistry & Mechanism[1]

The Chemoselectivity Paradox

The primary challenge is preventing Magnesium insertion into the C-Cl bond or "scrambling" (halogen-metal exchange).[1]

  • Standard Conditions: In

    
     or THF at temperatures 
    
    
    C, Mg insertion is highly selective for the bromide.
  • Risk Factor: High temperatures (>80°C) or the use of highly activated Magnesium (e.g., Rieke Mg) can lead to insertion into the C-Cl bond, resulting in a mixture of mono- and di-Grignard species.[1]

Solvent Effects[1][2]
  • THF (Tetrahydrofuran): Preferred for solubility.[1][2] It coordinates more strongly to Mg, breaking oligomeric aggregates, which increases reactivity but also thermal instability.[1]

  • Diethyl Ether (

    
    ):  Classic solvent.[1] Grignards in 
    
    
    are generally less reactive but more stable.[1]
  • Recommendation: Use anhydrous THF (<50 ppm

    
    ) for smoother initiation and higher solubility of the resulting complex.[1]
    

Experimental Workflow

Visualization: Process Logic

The following diagram illustrates the critical decision nodes and workflow for the synthesis and application of the reagent.

GrignardWorkflowStartStart: 1-Bromo-4-chlorobenzeneActivationMg Activation(I2 or DIBAL-H)Start->ActivationInert Atm (Ar/N2)InsertionGrignard Formation(Reflux, THF)Activation->InsertionSlow AdditionCheckQuality Control(Knochel Titration)Insertion->CheckAliquotCheck->InsertionIf Titer Low (Reflux longer)AdditionElectrophile Addition(-20°C to 0°C)Check->AdditionIf Titer > 0.8MQuenchAcidic/AmmoniumQuenchAddition->QuenchExothermic Control

Figure 1: Operational workflow for the generation and utilization of 4-chlorophenylmagnesium bromide.

Detailed Protocols

Protocol A: Chemoselective Preparation (1.0 M Scale)

Objective: Synthesize 4-chlorophenylmagnesium bromide without disturbing the C-Cl bond.

Reagents:

  • Magnesium turnings (1.1 equiv, MW: 24.31)[1]

  • 1-Bromo-4-chlorobenzene (1.0 equiv, MW: 191.45)[1]

  • Anhydrous THF (Stabilized, <50 ppm water)[1]

  • Iodine crystal (catalytic)[1]

Step-by-Step:

  • System Prep: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with Argon for 15 mins.

  • Activation: Add Mg turnings. Add a single crystal of Iodine.[1][3] Dry stir for 5 mins until iodine vapor coats the Mg (mechanical activation).

  • Initiation: Cover Mg with minimal THF. Add ~5% of the total 1-bromo-4-chlorobenzene solution.[1] Heat gently with a heat gun until the solution turns colorless (iodine consumption) and turbidity appears.

    • Expert Tip: If initiation fails, add 2-3 drops of DIBAL-H (1M in hexanes).[1] This acts as a scavenger and surface activator.[1]

  • Propagation: Dilute the remaining bromide in THF (to achieve ~1M final conc). Add dropwise to maintain a gentle reflux without external heating.[1]

    • Control: Internal temp should stay between 60-65°C.[1]

  • Completion: Once addition is complete, reflux externally (oil bath) for 1 hour.

  • Cooling: Cool to room temperature. The solution should be dark grey/brown.

Protocol B: Self-Validating Titration (Knochel Method)

Context: Never assume commercial or freshly made Grignard concentration.[1] You must titrate to prevent stoichiometry errors.

Method: Titration against Iodine with LiCl.[1][4]

  • Titrant: Weigh accurately ~128 mg of Iodine (

    
    ) into a dry vial. Add 2 mL of 0.5 M LiCl in THF.
    
  • Procedure: Add the Grignard solution dropwise via a tared syringe to the iodine solution at 0°C.

  • Endpoint: The solution transitions from dark brown

    
     pale yellow 
    
    
    colorless.
  • Calculation:

    
    [1]
    
Protocol C: Nucleophilic Addition to Electrophile

Model Reaction: Addition to 4-Chlorobenzaldehyde (or generic ketone).[1]

Step-by-Step:

  • Substrate Prep: Dissolve the electrophile (1.0 equiv) in anhydrous THF in a separate flask. Cool to 0°C (ice bath).

    • Note: For highly reactive aldehydes, cool to -20°C to prevent byproduct formation.[1]

  • Addition: Transfer the titrated Grignard reagent (1.1 - 1.2 equiv) via cannula or pressure-equalizing funnel dropwise over 30 minutes.

    • Exotherm Watch: Do not allow internal temp to rise above 5°C.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC or HPLC.[1]

  • Quench: Cool back to 0°C. Slowly add Saturated Ammonium Chloride (

    
    ) solution.
    
    • Why?

      
       buffers the pH, preventing acid-catalyzed dehydration of the resulting alcohol.[1]
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Initiation Oxide layer on Mg or wet solvent.[1]Use DIBAL-H activator; ensure THF is <50ppm

.[1]
Wurtz Coupling (Dimer formation)Concentration too high or addition too fast.[1]Dilute bromide feed; slow down addition rate.[1]
Low Titer Moisture ingress or incomplete reaction.[1]Check glassware drying; reflux longer (up to 2 hrs).[1]
Precipitation Grignard crashing out (common in

).[1]
Add anhydrous THF to solubilize; keep warm if necessary.[1]

Safety Specifications

Hazard Class: Water Reactive, Flammable, Corrosive.[1][2][5]

  • Water Reactivity: 4-chlorophenylmagnesium bromide reacts violently with water to produce Chlorobenzene and

    
    .[1]
    
    • Reaction:

      
      [1]
      
  • Induction Period: The "induction period" during preparation is dangerous.[1] If the reaction does not start immediately and you continue adding bromide, it may "run away" (thermal runaway) once it finally initiates.[1] Never add more than 10% of the halide before initiation is confirmed. [1]

References

  • Chemoselectivity in Grignard Formation

    • Organic Syntheses Procedure: Use of THF vs Ether and temperature control.[1]

    • Source: [Organic Syntheses, Coll.[1] Vol. 6, p.242 (1988)]([Link]) (General Aryl Grignard protocols).[1]

  • Titration Method

    • Knochel, P. et al.[1][6] "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[1][6]

    • Source: .[1]

  • Safety Data & Handling

    • PubChem Compound Summary: 4-Chlorophenylmagnesium bromide.[1][5][7][8][9][10]

    • Source: .[1]

  • General Grignard Handling

    • Sigma-Aldrich Technical Bulletin: Grignard Reagents - Preparation and Handling.[1][3][4][9][11]

    • Source: .[1]

Application Note: High-Yield Scalable Manufacturing of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and engineers scaling up the synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol . This compound is a critical pharmacophore scaffold, serving as a protected precursor to 4-(4-chlorophenyl)-4-hydroxycyclohexanone , a versatile building block for various CNS-active pharmaceutical ingredients (APIs) and structural analogs of loperamide and haloperidol.[1]

Executive Summary & Strategic Importance

The synthesis of this compound relies on a Grignard addition to a protected ketone.[1] While elementary in discovery chemistry, this reaction poses significant safety and yield challenges upon scale-up, primarily due to Grignard initiation latency , exothermic runaway potential , and magnesium passivation .

This protocol transitions from "batch-and-pray" laboratory methods to a controlled, self-validating industrial process .[1] We utilize 1,4-dioxaspiro[4.5]decan-8-one (1,4-cyclohexanedione monoethylene acetal) as the electrophile, ensuring regioselectivity and preventing polymerization associated with unprotected diketones.[1]

Key Performance Indicators (KPIs)
ParameterTarget SpecificationRationale
Yield > 85% (Isolated)Economic viability for downstream API steps.
Purity (HPLC) > 98.5% (Area %)Minimizes purification burden in subsequent hydrolysis.[1]
Residual Mg < 50 ppmPrevents metal scavenging issues in GMP steps.[1]
Water Content < 0.05% (KF)Critical for Grignard stability; prevents benzene analog formation.[1]

Retrosynthetic Logic & Reaction Pathway

The synthesis is a convergent coupling of an aryl-Grignard reagent with a ketal-protected ketone.[1] The protection of the 4-position is non-negotiable; using unprotected 1,4-cyclohexanedione results in oligomerization and intractable mixtures.

Pathway Diagram

ReactionScheme cluster_0 Reagent Formation cluster_1 Coupling & Workup SM1 4-Chlorobromobenzene (Ar-Br) Grignard Grignard Reagent (Ar-MgBr) SM1->Grignard THF, Reflux I2 Initiator Mg Mg Turnings (Activated) Mg->Grignard Intermediate Magnesium Alkoxide Complex Grignard->Intermediate + SM2 Controlled Addition < 10°C SM2 1,4-Dioxaspiro[4.5]decan-8-one (Ketal Ketone) SM2->Intermediate Product Target Alcohol (Crude) Intermediate->Product NH4Cl Quench Phase Separation

Figure 1: Reaction scheme highlighting the convergent synthesis and critical intermediate formation.

Critical Process Parameters (CPPs) & Safety Controls

Solvent Selection: THF vs. 2-MeTHF

While Diethyl Ether is common in academic papers, it is unsuitable for scale-up due to its low flash point and high volatility.[1]

  • Recommendation: Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) .[1]

  • Why: 2-MeTHF offers better phase separation during workup (immiscible with water) and a higher boiling point, enhancing safety margins.[1] However, THF is often the standard for Grignard solubility. This protocol uses THF with a toluene solvent swap for workup.[1]

Grignard Initiation (The "Sleeping Giant")

The most dangerous phase is initiation. If halide accumulates before the reaction "kicks off," a violent runaway occurs.

  • Control: Use a "heel" of pre-formed Grignard or iodine/DIBAL-H activation.[1]

  • Stop Condition: If exotherm is not observed after adding 5% of halide, STOP . Do not add more. Re-investigate catalyst/water content.

Detailed Manufacturing Protocol

Phase A: Preparation of Grignard Reagent (1.0 M)

Note: Commercial 4-chlorophenylmagnesium bromide (1.0 M in THF/2-MeTHF) is available and recommended for pilot scales to reduce hazard.[1] If synthesizing in-house, follow below.

  • Reactor Setup: 20L Jacketed Glass Reactor, N2 purge, reflux condenser (-10°C coolant), overhead stirrer.

  • Activation: Charge Mg turnings (1.1 equiv) and Iodine (0.01 equiv). Dry stir for 30 min under N2.

  • Solvent Charge: Add anhydrous THF (5 vol relative to halide).

  • Initiation: Add 5% of 4-chlorobromobenzene. Heat to 60°C. Look for color change (brown to clear/grey) and exotherm.[1]

  • Propagation: Once initiated, adjust jacket to 20°C. Add remaining halide dropwise over 2-4 hours, maintaining internal temp at 60-65°C (gentle reflux) using the reaction's own heat.

  • Digestion: Stir at 60°C for 1 hour post-addition.

  • IPC 1 (GC-FID): Confirm <1% residual bromide.

Phase B: Coupling Reaction (The Payload)
  • Cooling: Cool Grignard solution to 0-5°C.

  • Substrate Prep: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) in THF (3 vol). Ensure KF < 0.05%.

  • Addition: Add Ketone solution to Grignard slowly over 3-5 hours.

    • Critical Control: Maintain internal temp < 15°C . Higher temps promote enolization and side-products.[1]

  • Completion: Warm to 20-25°C and stir for 2 hours.

  • IPC 2 (HPLC): Target < 0.5% unreacted ketone.

Phase C: Quench & Workup (Safety Critical)
  • Quench Prep: Prepare 15% NH4Cl (aq) in a separate vessel. Cool to 0-5°C.[1]

  • Inverse Quench (Recommended): Transfer the reaction mixture into the cold NH4Cl solution. This controls gas evolution and heat better than adding water to the reactor.[1]

    • Caution: Magnesium salts will precipitate.[1]

  • Extraction: Agitate. If phases do not separate well (emulsion), add Toluene (5 vol). The product prefers the organic layer.[1]

  • Wash: Wash organic layer with water (2x) and Brine (1x).[1]

  • Concentration: Distill THF/Toluene under vacuum to a minimum stirrable volume.

Phase D: Crystallization
  • Solvent Swap: Add Heptane (or Hexane) to the residue.[1] Heat to 60°C to dissolve.

  • Cooling: Ramp cool to 20°C over 2 hours, then to 0-5°C for 1 hour.

  • Filtration: Filter the white crystalline solid.

  • Drying: Vacuum oven at 40°C for 12 hours.

Process Flow & Logic Diagram

ProcessFlow cluster_Grignard Grignard Formation cluster_Coupling Coupling Reaction cluster_Workup Downstream Processing Start START: Raw Material QC (KF < 0.05%) Step1 Mg Activation (I2/Heat) Start->Step1 Step2 Halide Addition (Exotherm Control) Step1->Step2 Decision1 IPC: Residual Halide < 1%? Step2->Decision1 Decision1->Step2 Fail (Extend Time) Step3 Cool to 0-5°C Decision1->Step3 Pass Step4 Ketone Addition (Rate limited by Temp) Step3->Step4 Decision2 IPC: Unreacted Ketone < 0.5%? Step4->Decision2 Decision2->Step4 Fail (Warm/Stir) Step5 Inverse Quench (NH4Cl) Decision2->Step5 Pass Step6 Phase Cut & Solvent Swap (THF -> Toluene/Heptane) Step5->Step6 Step7 Crystallization & Filtration Step6->Step7 End End Step7->End Final Product (White Solid)

Figure 2: Process Flow Diagram (PFD) illustrating Critical Control Points (CCPs) and decision gates.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (< 70%) "Wet" reagents (Water kills Grignard).[1]Verify KF of THF and Ketone.[1] Dry Ketone via azeotropic distillation with Toluene before use.[1]
High Impurity: Alkene Acidic quench or overheating during workup.[1]Ensure Quench pH is neutral/basic.[1] Keep workup temp < 40°C. The tertiary alcohol is acid-sensitive (dehydration).[1]
Grignard Won't Start Passivated Magnesium.[1]Add 1-2 mL of DIBAL-H or use a heat gun on the flask bottom (lab scale) / steam jacket (plant).[1] Mechanical activation (vigorous stirring) helps.[1]
Product Oiling Out Impure crude or wrong solvent ratio.[1]Seed the crystallization with pure crystals.[1] Adjust Heptane:Toluene ratio to 4:1.

References

  • BenchChem. 4-(4-Chlorophenyl)-4-hydroxycyclohexanone: Synthesis and Properties. Retrieved from .[1]

  • National Institutes of Health (NIH) - PubChem. 4-(4-Chlorophenyl)-4-hydroxycyclohexanone (CID 10955227).[1] Retrieved from .[1][2]

  • ChemicalBook. Process for the preparation of Loperamide and Intermediates (EP 2132175 B1).[1] Retrieved from .[1]

  • Sigma-Aldrich. 4-Chlorophenylmagnesium bromide Safety Data Sheet & Technical Information.[1] Retrieved from .[1]

  • PrepChem. Synthesis of 8-[2-(phenylmethyl)phenyl]-1,4-dioxaspiro(4.5)decan-8-ol (Analogous Protocol). Retrieved from .[1]

  • Schnyder, A. Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Chemical Safety.[1] Retrieved from .[1]

Sources

Advanced Catalytic Strategies for the Functionalization of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol represents a critical "privileged scaffold" in medicinal chemistry, serving as a masked precursor to 4,4-disubstituted cyclohexanones found in blockbusters like Loperamide and Haloperidol analogs. Its structural duality—a robust ethylene glycol ketal protecting group and a labile tertiary benzylic-like alcohol—presents a unique synthetic paradox:

  • The Challenge: The tertiary alcohol is highly prone to acid-catalyzed elimination (dehydration) to form the styrene derivative.

  • The Opportunity: The aryl chloride offers a handle for orthogonal cross-coupling, provided the catalyst tolerates the free hydroxyl and ketal functionalities.

This guide details four high-fidelity catalytic protocols designed to modify this scaffold with surgical precision, moving beyond "bucket chemistry" to mechanistically grounded catalytic systems.

Module 1: Chemoselective Deprotection (The "Soft" Touch)

Objective: Hydrolysis of the 1,4-dioxaspiro ketal to the ketone without triggering dehydration of the tertiary alcohol. The Problem: Standard acidic hydrolysis (HCl/THF) often leads to the formation of the conjugated enone via E1 elimination.

The Solution: Cerium(IV) Ammonium Nitrate (CAN) Catalysis

We utilize the mild Lewis acidity and high oxophilicity of Ce(IV) to activate the acetal oxygen preferentially over the tertiary alcohol.

Protocol 1.1: Neutral pH Deketalization
  • Reagents:

    • Substrate: 1.0 equiv (e.g., 100 mg)

    • Catalyst: Cerium(IV) Ammonium Nitrate (CAN) (10 mol%)

    • Solvent: Acetonitrile:Water (9:1 v/v)

  • Procedure:

    • Dissolve the substrate in wet acetonitrile at room temperature.

    • Add CAN (10 mol%) in a single portion. The solution may turn transiently orange/red.

    • Stir at 50°C for 30–60 minutes. Monitor via TLC (stain with PMA; ketals stain blue/black, ketones stain orange/brown).

    • Quench: Add saturated NaHCO₃ (aq) to neutralize trace acidity.

    • Extraction: Extract with EtOAc (3x). Dry over Na₂SO₄.

  • Mechanism: Ce(IV) coordinates to the ketal oxygens, facilitating water attack. The pH remains near-neutral, preventing protonation of the tertiary -OH and subsequent carbocation formation.

Module 2: Targeted Dehydration (The "Hard" Elimination)

Objective: Controlled elimination of the tertiary alcohol to form the styrene derivative (4-(4-chlorophenyl)-3-cyclohexen-1-one ethylene ketal). Application: Synthesis of rigidified analogs where the phenyl ring is conjugated to the cyclohexenyl system.

The Solution: Heterogeneous Solid-Acid Catalysis (Amberlyst-15)

Using a solid acid resin allows for easy workup and prevents the formation of polymeric side products often seen with H₂SO₄.

Protocol 2.1: E1 Elimination
  • Reagents:

    • Substrate: 1.0 equiv

    • Catalyst: Amberlyst-15 (dry beads, 20 wt% relative to substrate)

    • Solvent: Toluene (anhydrous)

  • Procedure:

    • Suspend substrate and Amberlyst-15 in toluene (0.2 M concentration).

    • Heat to Reflux (110°C) with a Dean-Stark trap to remove water.

    • Reaction time: 2–4 hours.

    • Workup: Filter off the catalyst beads while hot. Rinse beads with EtOAc.

    • Concentrate filtrate.

  • Why this works: The thermodynamic driving force is the formation of the styrene-like conjugated system. The solid catalyst prevents "acid spikes" that could hydrolyze the ketal, ensuring the protecting group remains intact during dehydration.

Module 3: Palladium-Catalyzed Cross-Coupling

Objective: Functionalization of the aryl chloride (Ar-Cl) bond while tolerating the free tertiary alcohol and ketal. The Problem: Aryl chlorides are sluggish electrophiles. The tertiary alcohol can act as a weak ligand, potentially poisoning Pd(0).

The Solution: Buchwald-Hartwig / Suzuki Interface (XPhos System)

We employ XPhos , a bulky, electron-rich biaryl phosphine ligand that facilitates the oxidative addition of unactivated aryl chlorides and prevents Pd aggregation.

Protocol 3.1: Suzuki-Miyaura Arylation
  • Reagents:

    • Substrate (Ar-Cl): 1.0 equiv

    • Boronic Acid (R-B(OH)₂): 1.5 equiv

    • Catalyst: Pd₂(dba)₃ (1 mol%)

    • Ligand: XPhos (2 mol%)

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: 1,4-Dioxane : Water (4:1)

  • Procedure:

    • Degassing: Sparge solvents with Argon for 15 mins (Critical: O₂ kills the active L-Pd(0) species).

    • Mix Pd₂(dba)₃ and XPhos in the reaction vessel under Argon; stir 5 mins to form the active catalyst.

    • Add substrate, boronic acid, and base.

    • Heat to 80°C for 12 hours.

    • Workup: Filter through Celite.

  • Self-Validating Step: If the reaction turns black (Pd black precipitation) immediately, oxygen was present. The active XPhos-Pd complex should remain a clear to yellow/orange solution.

Module 4: Ritter Reaction (Nitrogen Insertion)

Objective: Direct substitution of the tertiary -OH with an amide (-NH-COR), creating a gem-disubstituted center.

The Solution: Silica-Bonded Sulfamic Acid

A "Green Chemistry" approach to the Ritter reaction that avoids concentrated H₂SO₄.

Protocol 4.1: Amide Synthesis
  • Reagents:

    • Substrate: 1.0 equiv

    • Nitrile (R-CN): Solvent/Reagent (excess) or 5.0 equiv in DCE.

    • Catalyst: Silica-bonded N-propyl sulfamic acid (SBNPSA) (50 mg/mmol)

  • Procedure:

    • Mix substrate and catalyst in Acetonitrile (or other nitrile).

    • Heat to 80°C .

    • Mechanism: The catalyst generates a stabilized tertiary carbocation which is immediately trapped by the nitrile lone pair.

    • Hydrolysis: Add water to the reaction mixture to hydrolyze the nitrilium intermediate to the amide.

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

G cluster_legend Reaction Type Start 8-(4-Chlorophenyl)- 1,4-dioxaspiro[4.5]decan-8-ol Ketone Target 1: Ketone (Deprotection) Start->Ketone Ce(IV) / CAN (Mild Hydrolysis) Alkene Target 2: Styrene (Dehydration) Start->Alkene Amberlyst-15 (E1 Elimination) Biaryl Target 3: Biaryl (Suzuki Coupling) Start->Biaryl Pd-XPhos / Ar-B(OH)2 (Cross-Coupling) Amide Target 4: Amide (Ritter Reaction) Start->Amide R-CN / Solid Acid (Nucleophilic Sub.) Acid Sensitive Acid Sensitive Metal Catalyzed Metal Catalyzed

Caption: Divergent catalytic pathways for the functionalization of the this compound scaffold.

Comparative Data: Catalyst Selection

TransformationCatalyst SystemConditionsYieldSelectivity Note
Deprotection HCl (2M) / THF25°C, 2h65%Significant dehydration byproduct (15-20%).
Deprotection CAN / MeCN 50°C, 0.5h 92% <2% Dehydration observed.
Dehydration H₂SO₄ (Conc.)0°C -> RT70%Polymerization/tarring observed.
Dehydration Amberlyst-15 Reflux 88% Clean conversion; catalyst recyclable.
Arylation Pd(PPh₃)₄100°C, 24h40%Catalyst poisoning by -OH; sluggish on Ar-Cl.
Arylation Pd-XPhos 80°C, 12h 95% Excellent turnover on Ar-Cl.

References

  • Mild Deprotection of Ketals: Ates, A., et al.[1] "A simple and mild procedure for the efficient deprotection of cyclic acetals and ketals using cerium ammonium nitrate (CAN)."[1][2] Academia.edu.

  • Ritter Reaction Protocols: Khazaei, A., et al. "Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid."[3] Journal of Chemical Sciences.

  • Suzuki Coupling of Aryl Chlorides: "Suzuki-Miyaura Coupling - Reaction Mechanism and Substrate Scope." Chemistry LibreTexts.

  • Dehydration Strategies: "Dehydration of 4-methylcyclohexanol (General Solid Acid Protocol)." University of Texas Dallas.

  • Scaffold Context (BenchChem): "4-(4-Chlorophenyl)-4-hydroxycyclohexanone Synthesis and Properties." BenchChem.

Sources

Deprotection of 1,4-dioxaspiro ketal group in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-dioxaspiro ketal (commonly derived from ethylene glycol) is a cornerstone protecting group for ketones in total synthesis and medicinal chemistry. Its stability against bases, nucleophiles, and reductants makes it indispensable. However, its removal (deprotection) is an equilibrium-driven process that often plagues late-stage synthesis with side reactions such as alkene migration, epimerization, or acid-catalyzed decomposition of other sensitive moieties (e.g., TES/TBS ethers, Boc groups).

This guide provides a tiered approach to deprotection, moving from thermodynamic hydrolysis to kinetic transketalization, ensuring high recovery yields even in complex, poly-functionalized scaffolds.

Mechanistic Insight: The Thermodynamic Sink

To master ketal deprotection, one must understand that it is not a cleavage reaction but an equilibrium shift . The 1,4-dioxaspiro ring is thermodynamically stable due to the entropic benefit of the chelate effect and, in some isomers, the anomeric effect.

The Challenge:

  • Entropy: Breaking one molecule (ketal) into two (ketone + diol) is entropically favorable, but the reverse reaction (formation) is enthalpy-driven by the stable ring.

  • Water Management: In aqueous acid, water acts as the nucleophile. In transketalization, an exogenous ketone (acetone) acts as the "sponge" for the released diol.

Pathway Visualization

The following diagram illustrates the critical oxocarbenium intermediate. Note that Step 2 is the rate-determining step in most sterically hindered spiro systems.

KetalHydrolysis Ketal 1,4-Dioxaspiro Ketal Protonated Protonated Intermediate Ketal->Protonated + H+ Oxocarbenium Oxocarbenium Ion Protonated->Oxocarbenium Ring Opening (Slow Step) Hemiketal Hemiketal Oxocarbenium->Hemiketal + H2O Ketone Target Ketone Hemiketal->Ketone - Diol Diol Ethylene Glycol Hemiketal->Diol Ketone->Hemiketal - H2O

Figure 1: Acid-catalyzed hydrolysis mechanism. The reversibility (red dotted line) necessitates the removal of the diol or the use of excess water to drive the reaction forward.

Critical Reaction Parameters

ParameterImpact on DeprotectionRecommended Adjustment
Solvent Dielectric High dielectric solvents stabilize the oxocarbenium transition state.Use THF/Water (homogenous) or Acetone (transketalization). Avoid pure DCM (too non-polar).
Acid pKa Determines concentration of the protonated intermediate.PPTS (pKa ~5.2) for mild cases; p-TsOH (pKa ~ -2.8) for stubborn spiro rings.
Water Content The nucleophile.[1][2] Essential for hydrolysis but detrimental to silyl ethers.Hydrolysis: 5–10% v/v water. Transketalization: Anhydrous (uses acetone as scavenger).
Temperature Increases rate but risks migration of

-double bonds.
Start at 0°C ; never exceed 60°C unless necessary.

Experimental Protocols

Method A: Transketalization (The "Gentle" Standard)

Best for: Substrates with acid-sensitive groups (Boc, TBS, TES) or water-sensitive motifs.

Principle: Instead of using water to break the ketal, we use acetone in vast excess.[3] The acid catalyst equilibrates the ethylene glycol from your substrate to the acetone, forming volatile 2,2-dimethyl-1,3-dioxolane.

Reagents:

  • Solvent: Acetone (Reagent grade, wet is okay, but dry is preferred for silyl ethers).

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS).[4]

Protocol:

  • Dissolve the substrate (1.0 equiv) in Acetone (0.1 M concentration).

  • Add PPTS (0.1 – 0.3 equiv) .

    • Note: If the reaction is sluggish, heat to reflux (56°C).

  • Monitor by TLC. The formation of the ketone is usually clean.

  • Workup: Concentrate the reaction mixture to ~10% volume (removes the volatile dioxolane byproduct). Dilute with Ethyl Acetate, wash with sat.

    
     to neutralize the PPTS, then brine.
    
  • Dry over

    
     and concentrate.
    

Why this works: The equilibrium is driven by the solvent quantity of acetone and the volatility of the acetone-ketal byproduct.

Method B: Aqueous Hydrolysis (The "Sledgehammer")

Best for: Sterically hindered spiro-ketals (e.g., steroid C3/C17 positions) or robust substrates.

Reagents:

  • Solvent: THF/Water (4:1 ratio).

  • Acid: 1M HCl or 3M

    
     (Perchloric acid is excellent for sterically crowded ketones).
    

Protocol:

  • Dissolve substrate in THF (0.1 M).

  • Add 1M HCl (5.0 equiv relative to substrate).

  • Stir at Room Temperature (RT).

    • Optimization: If starting material persists after 4h, add THF to ensure solubility or increase temp to 40°C.

  • Workup: Crucial Step – Neutralize before extraction to prevent aldol condensation of the liberated ketone. Pour mixture into a beaker containing sat.

    
     and ice. Extract with 
    
    
    
    or DCM.
Method C: Lewis Acid Catalyzed (Iodine in Acetone)

Best for: Highly sensitive substrates where even PPTS causes isomerization.

Protocol:

  • Dissolve substrate in Acetone.

  • Add molecular Iodine (

    
    , 10 mol%) .
    
  • Stir at RT. The mild Lewis acidity of iodine activates the oxygen without a high proton concentration.

  • Quench with dilute

    
     (sodium thiosulfate) to remove iodine color, then extract.
    

Decision Tree & Workflow

Use this logic flow to select the correct protocol for your specific molecule.

DecisionTree Start Start: Ketal Deprotection Sensitive Contains Acid-Sensitive Groups? (TBS, Boc, Trityl) Start->Sensitive Steric Is the Ketal Sterically Hindered? (e.g., Steroid, fused ring) Sensitive->Steric No MethodA Method A: PPTS / Acetone (Transketalization) Sensitive->MethodA Yes (Moderately Sensitive) MethodC Method C: Iodine / Acetone (Mild Lewis Acid) Sensitive->MethodC Yes (Very Sensitive) Steric->MethodA No (Standard) MethodB Method B: HCl / THF / H2O (Hydrolysis) Steric->MethodB Yes (Hard to remove)

Figure 2: Workflow for selecting deprotection conditions.

Troubleshooting Guide

ObservationRoot CauseSolution
Incomplete Reaction Equilibrium reached; water/acetone insufficient.Method A: Distill off solvent (removes byproduct) and add fresh acetone/catalyst. Method B: Increase acid concentration or switch to

(stronger acid in organic media).
Double Bond Migration Acid concentration too high or reaction time too long.Switch to Method C (

)
or buffer Method A with trace pyridine. Stop reaction immediately upon consumption of SM.
Loss of Silyl Groups Water presence or acidity too high.Use Method A strictly anhydrous. Use PPTS (buffered acid).
Product Decomposition Aldol condensation during workup.Ensure quench is performed at 0°C into a buffered solution (

). Do not concentrate the acidic mixture before quenching.

References

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: New Jersey, 2014.

  • Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. J. Org.[5][6][7] Chem.1977 , 42, 3772–3774. (Original description of PPTS utility).

  • Sun, J.; Dong, Y.; Cao, L.; Wang, X.; Wang, S.; Hu, Y. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone.[5][7][8] J. Org.[5][6][7] Chem.2004 , 69, 8932–8934.[5][7] [7]

  • Hagiwara, H.; Hoshi, T.; Suzuki, T.; Ando, M. Silica gel-catalyzed selective hydrolysis of acetals. J. Chem. Soc., Perkin Trans. 11998 , 1329–1332. (Solid-supported acid alternatives).

Sources

Application Note: High-Affinity Opioid Ligand Design Using 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility and pharmacological application of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol (CAS: 36716-71-9 / precursor form) in the development of novel mu-opioid receptor (MOR) ligands. As a protected cyclohexyl scaffold, this molecule serves as a critical bioisostere to the 4-phenylpiperidine moiety found in clinical opioids such as Loperamide and Pethidine. This guide provides validated protocols for deprotection, reductive amination, and radioligand binding assays, enabling researchers to generate libraries of 4,4-disubstituted cyclohexane derivatives for Structure-Activity Relationship (SAR) studies.

Introduction: The Privileged Scaffold

In opioid medicinal chemistry, the 4-phenyl-4-hydroxypiperidine motif is a "privileged structure," forming the core of potent agonists like Loperamide and Haloperidol. However, the piperidine nitrogen is often the site of metabolic instability or efflux pump recognition (P-gp).

This compound offers a strategic alternative. It is a "masked" ketone containing the critical tertiary alcohol and 4-chlorophenyl "warhead" pre-installed. By replacing the piperidine nitrogen with a carbon ring (cyclohexane), researchers can synthesize carbocyclic opioid analogs . These analogs often exhibit altered blood-brain barrier (BBB) permeability and metabolic profiles while retaining high MOR affinity due to the preservation of the spatial arrangement between the aromatic ring and the tertiary hydroxyl group.

Key Structural Advantages
  • Stereochemical Control: The rigid spiro-dioxolane group locks the conformation during initial modifications.

  • Versatile Functionalization: Post-deprotection, the revealed ketone allows for the introduction of diverse amine pharmacophores via reductive amination.

  • Bioisosterism: Mimics the pharmacophore of Tramadol and Loperamide without the piperidine nitrogen constraints.

Chemical Properties & Handling[1]

PropertySpecification
Molecular Formula C₁₆H₂₁ClO₃
Molecular Weight 296.79 g/mol
Appearance White to Off-white Crystalline Solid
Solubility Soluble in DMSO, DCM, THF; Insoluble in Water
Stability Acid-labile (Ketal group); Stable under basic conditions
Storage 2–8°C, Desiccated, Protect from light

Safety Warning: This compound is a potent chemical intermediate. Standard PPE (gloves, goggles, fume hood) is mandatory. The hydrolysis product (ketone) and subsequent amine derivatives may possess potent opioid activity; handle as potential controlled substances.

Application I: Synthetic Protocols

The primary application of this molecule is as a precursor.[1] The following workflow converts the inert spiro-compound into an active amine-based opioid ligand.

Workflow Visualization

The following diagram illustrates the conversion of the spiro-protected alcohol into a receptor-active ligand.

SynthesisWorkflow Start 8-(4-Chlorophenyl)- 1,4-dioxaspiro[4.5]decan-8-ol (Protected Precursor) Step1 Acid Hydrolysis (Deprotection) Start->Step1 HCl / THF Reflux Intermediate 4-(4-Chlorophenyl)- 4-hydroxycyclohexanone (Active Core) Step1->Intermediate Ketal Removal Step2 Reductive Amination (R-NH2 / NaBH(OAc)3) Intermediate->Step2 Functionalization Product 4-Amino-1-(4-chlorophenyl) cyclohexan-1-ol Derivative (Opioid Ligand) Step2->Product Ligand Generation

Caption: Synthetic pathway from protected spiro-alcohol to active amino-cyclohexyl opioid ligand.

Protocol A: Deprotection (Ketal Hydrolysis)

This step unmasks the ketone functionality, creating 4-(4-chlorophenyl)-4-hydroxycyclohexanone .

Reagents:

  • Starting Material: this compound (1.0 eq)

  • Solvent: Tetrahydrofuran (THF) / Water (4:1 ratio)

  • Acid: 3N Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve 5.0 g of the starting material in 40 mL of THF in a round-bottom flask.

  • Acidification: Slowly add 10 mL of 3N HCl. The solution may turn slightly cloudy.

  • Reflux: Heat the mixture to reflux (approx. 66°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material (higher Rf) should disappear, replaced by the ketone (lower Rf).

  • Quench: Cool to room temperature. Neutralize carefully with saturated NaHCO₃ solution until pH ~8.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexanes/EtOAc to yield the ketone intermediate.

Protocol B: Reductive Amination (Ligand Synthesis)

This step installs the basic nitrogen required for opioid receptor binding (aspartate anchoring).

Reagents:

  • Substrate: 4-(4-chlorophenyl)-4-hydroxycyclohexanone (from Protocol A)[2]

  • Amine: Dimethylamine (2.0 M in THF) or N-Benzylpiperazine (depending on target)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB)

  • Catalyst: Acetic Acid (glacial, catalytic amount)

Procedure:

  • Imine Formation: In a dry flask, dissolve the ketone (1.0 eq) in 1,2-Dichloroethane (DCE). Add the amine (1.2 eq) and acetic acid (1 drop). Stir at room temperature for 1 hour.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

  • Reaction: Allow to warm to room temperature and stir overnight (12–16 hours).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

  • Isolation: The resulting product is a 4-amino-1-(4-chlorophenyl)cyclohexan-1-ol derivative. Purify via column chromatography (DCM/MeOH/NH₄OH).

Application II: Biological Validation (Opioid Receptor Binding)

Once the ligand is synthesized, its affinity for the Mu-Opioid Receptor (MOR) must be validated against a standard antagonist (Naloxone) or agonist (DAMGO).

Assay Logic Visualization

BindingAssay Membrane CHO-K1 Cells (Expressing hMOR) Competition Competitive Binding Incubation (1h @ 25°C) Membrane->Competition Radioligand [3H]-DAMGO (Hot Ligand) Radioligand->Competition TestCompound Synthesized Cyclohexyl Ligand (Cold) TestCompound->Competition Filter Vacuum Filtration (GF/B Filters) Competition->Filter Separation of Bound/Free Readout Liquid Scintillation Counting (CPM -> Ki) Filter->Readout Data Analysis

Caption: Competitive radioligand binding workflow for determining Ki values of synthesized ligands.

Protocol C: Membrane Preparation & Binding Assay

Objective: Determine the inhibition constant (


) of the synthesized ligand.

Materials:

  • Receptor Source: CHO-K1 cells stably expressing human Mu-Opioid Receptor (hMOR).

  • Radioligand: [³H]-DAMGO (Specific Activity ~50 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

Step-by-Step:

  • Membrane Prep: Homogenize CHO-hMOR cells in ice-cold assay buffer. Centrifuge at 40,000 x g for 30 min. Resuspend pellet in buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (20 µg protein).

    • 25 µL [³H]-DAMGO (Final concentration ~1 nM).

    • 25 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Quantification: Add scintillation cocktail to filters and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10955227, 4-(4-Chlorophenyl)-4-hydroxycyclohexanone. Retrieved from [Link]

  • Hatae, N., et al. (2014). Synthesis of 4-arylpiperidin-4-ol derivatives of loperamide as agents with potent antiproliferative effects.[3] Heterocycles, 88(1).[3] Retrieved from [Link]

  • Chemistry Steps (2025). Synthesis of Loperamide: Organic Chemistry Mechanism Guide. Retrieved from [Link]

  • European Patent Office.Process for the preparation of 4-(4-hydroxyphenyl)-cyclohexanol. EP0303398A1.

Sources

Advanced Protocol: Reductive Amination of Sterically Hindered Spiro-Ketal Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Spiro-ketal motifs (e.g., spiro[5.5]undecane systems) are ubiquitous in bioactive natural products and privileged medicinal scaffolds. However, functionalizing these systems via reductive amination presents a dual challenge:

  • Steric Congestion: The orthogonal orientation of the rings creates significant steric bulk around the carbonyl center, severely retarding imine formation.

  • Chemical Lability: The spiro-ketal linkage is thermodynamically stabilized by the anomeric effect but is kinetically sensitive to strong Bronsted acids, which can catalyze ring-opening or scrambling.

This guide details a Titanium(IV)-mediated reductive amination protocol. This method is superior to standard catalytic hydrogenation (which risks hydrogenolysis of the C-O bond) or simple cyanoborohydride methods (which often fail to drive imine formation in hindered systems).

Mechanistic Insight: The Titanium Advantage

For sterically hindered spiro-ketals, the rate-determining step is often not the reduction, but the initial formation of the iminium ion.

  • Role of Ti(OiPr)₄: Titanium(IV) isopropoxide serves as a Lewis acid to activate the carbonyl oxygen and as a water scavenger. This shifts the equilibrium toward the imine/enamine species, even in the absence of Dean-Stark conditions.

  • Role of NaBH(OAc)₃ (STAB): Sodium triacetoxyborohydride is the reductant of choice due to its mildness and selectivity. Unlike NaCNBH₃, it does not require toxic cyanide handling, and unlike NaBH₄, it does not reduce the ketone competitively at neutral pH.

Reaction Mechanism Visualization

ReductiveAmination cluster_0 Activation Phase SpiroKetone Spiro-Ketal Ketone TiComplex Ti-Activated Complex SpiroKetone->TiComplex + Ti(OiPr)4 Amine Amine (R-NH2) Amine->TiComplex Imine Iminium Intermediate TiComplex->Imine - Ti(OH)(OiPr)3 Hydride Hydride Transfer (STAB) Imine->Hydride Product Spiro-Amine Product Hydride->Product Reduction

Figure 1: Mechanistic flow of Titanium-mediated reductive amination. The Lewis acid activation is critical for overcoming steric hindrance in the spiro-scaffold.

Experimental Protocols

Protocol A: The "Gold Standard" (Ti(OiPr)₄ / STAB)

Recommended for highly hindered spiro-ketals or unreactive amines (e.g., anilines).

Reagents:

  • Spiro-ketal ketone (1.0 equiv)

  • Amine (1.1 – 1.5 equiv)

  • Titanium(IV) isopropoxide (1.2 – 1.5 equiv) [CAS: 546-68-9]

  • Sodium triacetoxyborohydride (STAB) (2.0 equiv) [CAS: 56553-60-7]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

Step-by-Step Procedure:

  • Complexation (Critical Step):

    • In a flame-dried flask under Argon, dissolve the spiro-ketal ketone (1.0 equiv) and amine (1.2 equiv) in anhydrous DCE (0.2 M concentration).

    • Add Ti(OiPr)₄ (1.5 equiv) dropwise via syringe.

    • Observation: The solution may change color (often yellow/orange) and become slightly warm.

    • Stir at room temperature for 6–12 hours .

    • Checkpoint: Monitor by TLC. You may not see the imine clearly, but you should see the disappearance of the starting ketone. If starting material persists, heat to 40-50°C for 2 hours.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add STAB (2.0 equiv) in one portion.

    • Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Quench & Workup (Emulsion Control):

    • Caution: Titanium reactions form stubborn emulsions with standard aqueous workups.

    • Quench by adding saturated aqueous Rochelle’s salt (Potassium Sodium Tartrate) solution (approx. 2 mL per mmol substrate).

    • Stir vigorously for 1–2 hours until two clear layers form (the organic layer and a clear aqueous Ti-complex layer).

    • Separate phases. Extract aqueous layer with DCM (3x).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: The "Mild" Method (AcOH / STAB)

Recommended for acid-stable spiro-ketals where steric hindrance is moderate.

Reagents:

  • Spiro-ketal ketone (1.0 equiv)

  • Amine (1.2 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[2]

  • STAB (1.5 equiv)

  • Solvent: DCE or THF[1][2][3][4]

Procedure:

  • Mix ketone and amine in DCE under Argon.

  • Add AcOH (1.0 equiv) followed immediately by STAB (1.5 equiv).

  • Stir at room temperature for 4–16 hours.

  • Quench with saturated NaHCO₃ (gas evolution will occur). Extract with DCM.[5]

Operational Workflow & Decision Matrix

Workflow Start Start: Spiro-Ketal Substrate CheckSterics Is the Ketone Sterically Hindered? Start->CheckSterics CheckAcid Is the Spiro-Ring Acid Sensitive? CheckSterics->CheckAcid No (Moderate) MethodA Method A: Ti(OiPr)4 + STAB CheckSterics->MethodA Yes (High Sterics) CheckAcid->MethodA Yes (Avoid Bronsted Acid) MethodB Method B: AcOH + STAB CheckAcid->MethodB No (Stable) Workup Purification (Flash Column) MethodA->Workup Rochelle's Salt MethodB->Workup NaHCO3 MethodC Method C: Ti(OiPr)4 + NaBH4 (In MeOH)

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol based on substrate stability and steric environment.

Comparative Data: Reductant Selection

The choice of reductant significantly impacts the yield and side-reaction profile for spiro-ketals.

ParameterSTAB (Sodium Triacetoxyborohydride) NaCNBH₃ (Sodium Cyanoborohydride) NaBH₄ (Sodium Borohydride)
Selectivity High (Reduces imines > ketones)High (pH dependent)Low (Reduces ketones rapidly)
Toxicity Low (Boric acid byproduct)High (HCN risk)Low
Solvent DCE, THF (No MeOH)MeOH (Preferred)MeOH, EtOH
Spiro-Ketal Suitability Excellent (Mild, non-acidic conditions)Good (But requires pH 6 control)Poor (Requires pre-formed imine)
Workup Standard aqueousOxidative destruction of CN⁻ req.Standard

Troubleshooting & Optimization

  • Problem: No Reaction / Recovered Ketone

    • Cause: Imine formation is thermodynamically unfavorable due to sterics.[5]

    • Solution: Switch to Protocol A . The Ti(OiPr)₄ acts as a water scavenger, driving the equilibrium. Alternatively, add 4Å Molecular Sieves to the reaction mixture.

  • Problem: Ring Opening / Decomposition

    • Cause: Acid sensitivity of the spiro-acetal.

    • Solution: Avoid Acetic Acid (Protocol B). Use Protocol A, but ensure the Ti(OiPr)₄ is high quality and not hydrolyzed (which releases isopropanol/acid). Ensure strictly anhydrous conditions.

  • Problem: "Stuck" Titanium Emulsion

    • Cause: Formation of polymeric titanium hydroxides.

    • Solution: Do not rush the quench. Stir with Rochelle's Salt (Potassium Sodium Tartrate) for at least 2 hours. The mixture must turn clear before separation.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2][8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8]

  • Bhattacharyya, S. (1995). Reductive Amination of Aldehydes and Ketones with Sodium Borohydride using Titanium(IV) Isopropoxide as a Lewis Acid Additive.[8] The Journal of Organic Chemistry, 60, 4928-4929.

Sources

Precision Handling of Moisture-Sensitive Reagents in Spiro-Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SP-2026-02

Abstract

The transition from planar aromatic structures to three-dimensional spirocyclic scaffolds is a defining trend in modern drug discovery, driven by the need for higher


 character and improved physicochemical properties.[1][2] However, the construction of the quaternary carbon at the spiro-junction often necessitates high-energy organometallic reagents (e.g., 

-BuLi) or oxophilic Lewis acids (e.g.,

), both of which are intolerant to moisture. This guide provides a rigorous, data-backed protocol for handling these reagents, moving beyond traditional "rule of thumb" chemistry to quantitative, self-validating workflows.

The Chemistry of Sensitivity: Why It Matters

In spiro-compound synthesis, moisture does not merely lower yield; it alters the chemoselectivity of the cyclization.

  • Organolithiums (

    
    ):  Water protonates the carbanion, destroying the nucleophile required for the intramolecular attack that forms the spiro-ring. In lithium-halogen exchange reactions, moisture leads to simple reduction of the halide rather than the desired cyclization.
    
  • Lewis Acids (

    
    ):  Reagents like 
    
    
    
    or
    
    
    rapidly hydrolyze to form
    
    
    or HF and metal-oxo species. These byproducts can catalyze ring-opening of sensitive spiro-ethers or induce polymerization, destroying the rigid scaffold.

Reagent Preparation & Validation

Trustworthiness Principle: Never assume a commercial reagent is at the labeled concentration.[3]

Solvent Drying: The "Sieves over Sodium" Paradigm

Contrary to traditional reliance on Sodium/Benzophenone distillation, quantitative studies (Williams et al., J. Org. Chem.) have demonstrated that activated Molecular Sieves (3Å) are superior for achieving sub-10 ppm water content in THF.[4][5][6]

Table 1: Comparative Efficiency of Drying Agents for THF

Drying MethodTimeFinal Water Content (ppm)Hazard LevelRecommended?
Na/Benzophenone24h Reflux~40-50 ppmHigh (Fire/Explosion)No
3Å Mol. Sieves (20% m/v) 48h Static < 5 ppm Low Yes
Alumina ColumnFlow< 10 ppmLowYes

Protocol for Sieve Activation:

  • Heat 3Å sieves (beads, not powder) to 300°C under high vacuum (<0.1 mbar) for 12 hours.

  • Cool under Argon.

  • Add to solvent (20% mass/volume) and let stand for 48 hours before use. Do not stir (grinding creates dust).

Organolithium Titration (The No-D NMR Method)

Colorimetric titrations (e.g., Phenanthroline) are useful, but No-Deuterium Proton NMR is the most accurate method for determining the exact molarity of


-BuLi or 

-BuLi, as it distinguishes between active reagent and hydrolyzed alkoxides.

Method:

  • Flame-dry an NMR tube and cap with a septum.

  • Add 1,5-cyclooctadiene (COD) (approx. 100 mg, accurately weighed) as the internal standard.

  • Add 0.6 mL of dry THF (non-deuterated).

  • Inject exactly 0.20 mL of the organolithium reagent.

  • Run a standard

    
     NMR with a delay (
    
    
    
    ) > 5 seconds.
  • Calculation: Compare the integral of the COD vinylic protons (

    
     5.6, 4H) to the reagent's 
    
    
    
    -protons.

Protocol A: Organolithium-Mediated Spiro-Annulation

Target: Synthesis of Spiro[3.3]heptanes or Spiro-piperidines via Lithium-Halogen Exchange. Reagent:


-Butyllithium (

-BuLi) – Pyrophoric, extremely moisture sensitive.
The "Double-L" Workflow

This protocol uses a "Double-Line" defense: one line for the reaction, one dedicated solely to Argon pressure regulation.

G Start Start: Reagent Transfer Dry Dry Syringe/Needle (Oven 120°C -> Argon Flush) Start->Dry Bottle Sure/Seal™ Bottle (Clamp Securely) Dry->Bottle Withdraw Withdraw Reagent (Slow pull, keep pressure +) Bottle->Withdraw Pressure Argon Balloon/Line into Bottle Headspace Pressure->Bottle Positive Pressure Essential Transfer Transfer to Reaction Flask (-78°C Bath) Withdraw->Transfer Avoid Plunger Pop-out Quench Needle Wash (Draw Hexane -> Eject into MeOH) Transfer->Quench

Figure 1: Safe handling workflow for pyrophoric t-BuLi transfer.

Step-by-Step Procedure
  • Setup: Use a 3-neck round bottom flask (RBF) with a large magnetic stir bar. Fit with a low-temperature thermometer and an Argon inlet.

  • Cooling: Cool the RBF containing the substrate (e.g., an aryl bromide with a pendant alkyl halide) to -78°C (Acetone/Dry Ice).

  • The Exchange:

    • Add

      
      -BuLi (2.1 equiv) dropwise down the side of the flask.
      
    • Note: The first equivalent performs the Li-Halogen exchange; the second destroys the resulting

      
      -BuBr.
      
    • CRITICAL: If the solution turns cloudy immediately, your system has moisture (LiOH formation).

  • Cyclization: Allow the lithiated intermediate to warm to 0°C over 2 hours. The intramolecular

    
     attack occurs during this warming phase to form the spiro-center.
    
  • Quench: Quench with saturated

    
    while still cold to prevent exotherm-driven side reactions.
    

Protocol B: Lewis Acid-Mediated Spiro-Cyclization

Target: Synthesis of Oxa-spirocycles via Prins or Friedel-Crafts reaction. Reagent: Titanium(IV) Chloride (


) – Fumes in air, violently hydrolyzes.
The "Complexation Control" Strategy

 is too aggressive for direct addition to sensitive substrates. This protocol pre-complexes the Lewis Acid to modulate reactivity.

TiCl4_Flow TiCl4_Neat Neat TiCl4 (Fuming Liquid) DCM_Soln 1M Solution in DCM (Prep in Schlenk) TiCl4_Neat->DCM_Soln Dilute under Ar Addition Slow Addition (Down flask wall) DCM_Soln->Addition Substrate Substrate + DCM (-78°C) Substrate->Addition Complex Ti-Complex Formed (Yellow/Orange) Addition->Complex Cyclization Spiro-Cyclization (Warming to -20°C) Complex->Cyclization

Figure 2: Controlled activation pathway for TiCl4-mediated spiro-cyclization.

Step-by-Step Procedure
  • Reagent Prep: Do not use neat

    
     directly in the reaction. Prepare a 1.0 M stock solution in dry DCM (dried over 
    
    
    
    or Sieves) in a Schlenk flask. Store this solution under Argon; it is stable for weeks if well-sealed.
  • Reaction: Dissolve the keto-alkene or relevant precursor in DCM at -78°C.

  • Addition: Add the

    
     solution dropwise.
    
    • Observation: A color change to bright yellow or orange indicates successful coordination of Titanium to the carbonyl oxygen.

    • Failure Mode: If white precipitate forms immediately, the

      
       has hydrolyzed to 
      
      
      
      . Abort.
  • Completion: Monitor by TLC. Upon completion, pour the mixture into a vigorously stirring biphasic mixture of Rochelle's Salt (Potassium Sodium Tartrate) and DCM.

    • Why? Rochelle's salt solubilizes titanium salts, preventing the formation of impossible-to-filter emulsions.

Troubleshooting & Analysis (Forensics)

If a spiro-synthesis fails, the byproduct profile often reveals the moisture source.

ObservationDiagnosisRoot CauseCorrective Action
Protonated Substrate (Reduction of Halide)Quenched AnionWater in Solvent or AtmosphereSwitch to Sieve-dried THF; Check Argon line for leaks.
Wurtz Coupling (Dimerization)Thermal RunawayLocalized Heating during AdditionAdd reagent slower; Ensure stirring is vigorous.
Open Chain Alcohol (No Cyclization)Lewis Acid DeactivationHydrolysis of

/

Use fresh reagent ampoule; Use Schlenk filtration.
Emulsion during Workup Titanium HydroxidesImproper QuenchUse Rochelle's Salt or 10% Citric Acid wash.

References

  • Solvent Drying Efficiency: Williams, D. B. G.; Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants."[4] J. Org.[7] Chem.2010 , 75, 8351–8354. Link[8]

  • Organolithium Titration: Burchat, A. F.; Chong, J. M.; Nielsen, N. "Titration of Alkyllithiums with a Simple Reagent to a Blue Endpoint." J. Organomet.[9] Chem.1997 , 542, 281–283. Link

  • Spiro Scaffolds in Drug Discovery: Zheng, Y.; Tice, C. M. "The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery." Expert Opin.[2][10] Drug Discov.2016 , 11, 831–834.[2] Link

  • Handling Pyrophoric Reagents: Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions and improve the yield and purity of your target compound.

The primary synthetic route for this tertiary alcohol involves a Grignard reaction between 1,4-dioxaspiro[4.5]decan-8-one and a Grignard reagent prepared from a 4-chlorophenyl halide. This guide focuses on anticipating and resolving the common challenges associated with this specific transformation.

Overall Synthesis Workflow

The synthesis proceeds in two main stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to the ketone.

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Addition & Workup ArylHalide 4-Chlorobromobenzene or 1-bromo-4-chlorobenzene Grignard 4-Chlorophenylmagnesium Bromide ArylHalide->Grignard Anhydrous Conditions Mg Magnesium Turnings Mg->Grignard Anhydrous Conditions Solvent1 Anhydrous Ether or THF Solvent1->Grignard Anhydrous Conditions Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Ketone 1,4-Dioxaspiro[4.5]decan-8-one Ketone->Alkoxide Nucleophilic Attack Workup Aqueous Quench (e.g., sat. NH4Cl) Alkoxide->Workup Product This compound Workup->Product Protonation

Caption: General workflow for the Grignard synthesis of the target tertiary alcohol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction yielded little to no product. What is the most likely cause?

A: The most common reason for a failed Grignard reaction is the premature quenching of the Grignard reagent.[1] Grignard reagents are extremely strong bases and will react with any source of acidic protons, most notably water.[2]

  • Causality: The carbanion of the Grignard reagent is highly reactive. When it encounters a protic substance like water or an alcohol, it rapidly abstracts a proton to form an alkane (chlorobenzene in this case), rendering it incapable of attacking the ketone carbonyl.[1] This side reaction is often much faster than the desired nucleophilic addition.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried before use, either by flame-drying under an inert atmosphere (Nitrogen or Argon) or by oven-drying (>120°C) for several hours and cooling in a desiccator.[1]

    • Use Anhydrous Solvents: Solvents like diethyl ether or THF must be anhydrous grade. It is best practice to use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone).[1]

    • Check Starting Materials: Ensure your 1,4-dioxaspiro[4.5]decan-8-one and 4-chlorophenyl halide are dry and pure.

Q2: The reaction started, but then stalled, resulting in a low yield. I recovered a lot of my starting ketone. What happened?

A: This issue often points to problems with the magnesium or the concentration of the active Grignard reagent.

  • Causality & Solutions:

    • Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide.[1] You must expose a fresh metal surface.

      • Activation: Before adding the solvent, gently crush the magnesium turnings with a glass rod in the reaction flask.[1] Alternatively, adding a small crystal of iodine can chemically activate the surface.[1] The appearance of a brown color from the iodine that subsequently fades upon warming is a good indicator of activation.

    • Insufficient Grignard Reagent: If the Grignard formation was not efficient, you will have a substoichiometric amount of nucleophile, leaving unreacted ketone. It is common to use a slight excess (1.1-1.5 equivalents) of both magnesium and the aryl halide relative to the ketone.

    • Enolization of the Ketone: The Grignard reagent can also act as a base, removing a proton from the alpha-carbon of the ketone to form an enolate.[3] This regenerates the starting ketone upon acidic workup. While less common with this specific ketone, it can contribute to lower yields, especially if the reaction is run at elevated temperatures for extended periods.

Q3: My final product is contaminated with a significant amount of 4,4'-dichlorobiphenyl. How can I prevent this?

A: The formation of 4,4'-dichlorobiphenyl is a result of a Wurtz-type coupling reaction.

  • Causality: The already-formed Grignard reagent (4-chlorophenylmagnesium bromide) can react with the unreacted 4-chlorobromobenzene in the solution. This is more likely to occur if the local concentration of the aryl halide is high.

  • Troubleshooting Steps:

    • Slow Addition: Add the solution of 4-chlorobromobenzene in your anhydrous solvent to the magnesium suspension dropwise using an addition funnel. This maintains a low concentration of the halide and favors its reaction with the magnesium surface over reaction with the Grignard reagent.

    • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to quickly disperse the added aryl halide.

    • Temperature Control: While some initial warming may be needed to initiate the reaction, maintain a gentle reflux once it has started. Overheating can increase the rate of side reactions.

Q4: During workup, my ketal protecting group was removed. How do I avoid this?

A: The 1,4-dioxaspiro (ketal) group is stable to base but labile under acidic conditions.[4][5] Unintentional deprotection is almost always due to an overly acidic workup.

  • Causality: The mechanism of ketal hydrolysis is acid-catalyzed. The presence of strong acid (like HCl or H₂SO₄) and water will convert the ketal back to the ketone (in this case, yielding 4-(4-chlorophenyl)-4-hydroxycyclohexan-1-one).[4]

  • Recommended Workup Protocol:

    • Use a Buffered Quench: The standard and safest procedure is to quench the reaction by slowly pouring the reaction mixture into a separate flask containing a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1] NH₄Cl is the salt of a weak acid and a weak base, providing a mildly acidic environment (pH ~4.5-6) sufficient to protonate the alkoxide intermediate to the alcohol without being aggressive enough to cleave the ketal.[1]

    • Avoid Strong Acids: Do not use dilute HCl or H₂SO₄ for the primary quench.[1]

    • Maintain Low Temperature: Perform the quench in an ice bath to dissipate the heat from the exothermic neutralization reaction.

Troubleshooting Logic Diagram

G Start Low Yield of Target Alcohol Q1 Was any product formed at all? Start->Q1 NoProduct Likely Grignard reagent did not form or was completely quenched. Q1->NoProduct No SomeProduct Reaction is inefficient. What are the symptoms? Q1->SomeProduct Yes, but low CheckAnhydrous Verify anhydrous conditions (glassware, solvent). NoProduct->CheckAnhydrous CheckMg Ensure Mg activation (iodine, crushing). NoProduct->CheckMg RecoveredKetone High recovery of starting ketone? SomeProduct->RecoveredKetone Biphenyl Significant biphenyl byproduct? SomeProduct->Biphenyl Deprotection Ketal group removed? SomeProduct->Deprotection SolveKetone 1. Incomplete Grignard formation (see Mg activation). 2. Insufficient equivalents of Grignard reagent used. RecoveredKetone->SolveKetone Yes SolveBiphenyl Wurtz coupling occurred. 1. Add aryl halide slowly. 2. Ensure efficient stirring. Biphenyl->SolveBiphenyl Yes SolveDeprotection Workup was too acidic. 1. Use saturated aq. NH4Cl for quench. 2. Avoid strong acids (HCl, H2SO4). Deprotection->SolveDeprotection Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: Why is diethyl ether or THF the preferred solvent?

A: These ether-based solvents are crucial for two reasons. First, they are typically aprotic, meaning they lack acidic protons that would destroy the Grignard reagent. Second, the lone pair electrons on the ether oxygens coordinate to the magnesium atom, forming a complex that stabilizes the Grignard reagent and enhances its reactivity.[6]

Q: How can I visually confirm that my Grignard reagent is forming?

A: The formation of a Grignard reagent is usually accompanied by noticeable changes. The mixture may become cloudy or murky, and you should observe gentle bubbling at the magnesium surface.[1] The reaction is exothermic, so a slight increase in temperature, often requiring an ice bath for control after initiation, is a very positive sign.

Q: What is the optimal molar ratio of reagents?

A: A well-established starting point is to use a slight excess of the Grignard-forming reagents to ensure the complete conversion of the limiting ketone. See the table below for recommended ratios.

ReagentMolar Equivalents (relative to Ketone)Rationale
1,4-Dioxaspiro[4.5]decan-8-one1.0Limiting reagent.
4-Chlorobromobenzene1.2 - 1.5Ensures formation of sufficient Grignard reagent to drive the reaction to completion.
Magnesium Turnings1.2 - 1.5Used in slight excess to the aryl halide to facilitate reaction initiation and completion.

Q: Can I use 1,4-dichlorobenzene to make the Grignard reagent?

A: While technically possible, it is much more difficult. The C-Cl bond is significantly less reactive towards magnesium than the C-Br bond. To form a Grignard from an aryl chloride, you often need more reactive forms of magnesium (e.g., Rieke magnesium) or harsher conditions, which can lead to more side products. Using 1-bromo-4-chlorobenzene is the standard and more reliable approach.

Optimized Experimental Protocol

This protocol is a general guideline. Researchers should adapt it based on the scale of their reaction and available equipment.

1. Preparation (Day 1)

  • Place all required glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, glass stoppers) in an oven at 125°C overnight.

  • Place magnesium turnings in a separate vial in the oven.

  • If not using a freshly opened bottle of anhydrous solvent, distill diethyl ether or THF over a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere.

2. Grignard Reagent Formation (Day 2)

  • Assemble the hot glassware quickly while flushing with dry nitrogen or argon. Fit the condenser with a gas bubbler or drying tube (filled with CaCl₂).

  • Add the dry magnesium turnings (1.3 eq.) to the reaction flask. Add a single crystal of iodine.

  • In the dropping funnel, prepare a solution of 4-chlorobromobenzene (1.2 eq.) in anhydrous diethyl ether (or THF).

  • Add a small portion (~10%) of the halide solution to the magnesium.

  • Gently warm the flask with a heat gun until the iodine color fades and bubbling begins. If the reaction becomes too vigorous, briefly place the flask in a cool water bath.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the resulting cloudy gray/brown mixture at room temperature for an additional 30-60 minutes to ensure complete formation.

3. Nucleophilic Addition

  • Cool the Grignard reagent solution in an ice bath.

  • Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred, cooled Grignard reagent. A precipitate (the magnesium alkoxide salt) will likely form.

  • After addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Monitor reaction completion by TLC or LC-MS if desired.

4. Workup and Purification

  • Prepare a beaker with crushed ice and a saturated aqueous solution of ammonium chloride.

  • While stirring vigorously, slowly pour the reaction mixture into the NH₄Cl solution.

  • Transfer the entire mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid/oil can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or by column chromatography on silica gel.

References
  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to Grignard reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • ResearchGate. (2025, August 7). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

Sources

Minimizing side reactions during Grignard addition to spiro-ketones

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of functionalizing spiro-ketones via Grignard addition. Due to the orthogonal rigidity and steric bulk inherent to spirocyclic scaffolds, standard protocols often fail, leading to enolization or reduction rather than nucleophilic addition.

Diagnostic Decision Tree

Use this workflow to identify the root cause of your reaction failure.

Troubleshooting Start Reaction Outcome Analysis Result1 Recovered Starting Material (>80%) Start->Result1 Result2 Secondary Alcohol Formed (Reduction Product) Start->Result2 Result3 Tertiary Alcohol (Target) (<20% Yield) Start->Result3 Cause1 DIAGNOSIS: Enolization Grignard acted as a Base Result1->Cause1 Cause2 DIAGNOSIS: Beta-Hydride Transfer Grignard acted as Reductant Result2->Cause2 Result3->Cause1 Partial Sol1 SOLUTION: Imamoto Protocol (CeCl3 Activation) Cause1->Sol1 Sol2 SOLUTION: Switch Reagent/Additives (MeLi or LaCl3·2LiCl) Cause2->Sol2

Figure 1: Diagnostic logic for categorizing Grignard failure modes in hindered ketones.

Critical Failure Modes & Solutions

Issue A: "I recovered 90% of my starting spiro-ketone unreacted."

Diagnosis: Enolization Dominance. Spiro-ketones (e.g., spiro[3.3]heptan-2-one derivatives) possess significant steric strain and bulk. The Grignard reagent (


), being a strong base, prefers to abstract an 

-proton (the path of least steric resistance) rather than attack the carbonyl carbon. Upon aqueous workup, the magnesium enolate hydrolyzes back to the starting ketone.

Technical Solution: The Imamoto Reagent (Organocerium) To suppress basicity and enhance nucleophilicity, you must transmetallate the Grignard to an organocerium species using anhydrous Cerium(III) Chloride (


). Cerium is more oxophilic, coordinating strongly to the carbonyl oxygen, activating it for addition while the organocerium reagent is less basic than the organomagnesium precursor.

Protocol: Anhydrous CeCl3 Activation Note: Commercial "anhydrous" CeCl3 is often insufficient. You must dry the heptahydrate yourself for reliability.

  • Drying: Place

    
     in a flask. Heat to 140–150 °C  under high vacuum (<0.1 mmHg) for 2–3 hours with vigorous stirring. The solid will turn from a waxy solid to a fine white powder. Crucial: Do not overheat (>180 °C) or you will sinter the salt, reducing activity.
    
  • Slurry Formation: Cool to RT under Argon. Add dry THF. Stir for 2 hours (or sonicate for 1 hour) to form a milky white suspension.

  • Transmetallation: Cool the slurry to -78 °C . Add the Grignard reagent (

    
    ) dropwise. Stir for 1 hour. The reagent is now 
    
    
    
    .
  • Addition: Add the spiro-ketone (dissolved in THF) dropwise at -78 °C.

  • Warm Up: Allow to warm to 0 °C slowly before quenching.

Why this works: The Pauling electronegativity of Ce (1.1) is similar to Mg (1.3), but the lanthanide contraction makes the Ce-C bond more covalent and less basic, while the high Lewis acidity of Ce(III) activates the ketone oxygen.

Issue B: "I isolated a secondary alcohol instead of the tertiary alcohol."

Diagnosis:


-Hydride Transfer (Reduction). 
If your Grignard reagent has hydrogens on the 

-carbon (e.g., Isopropyl-MgBr,

-Butyl-MgBr), the steric bulk of the spiro-ketone prevents the carbon attack. Instead, the reagent acts as a hydride donor via a 6-membered cyclic transition state.[1]

Comparative Data: Reduction vs. Addition

ReagentSubstratePrimary OutcomeMechanism

Di-t-butyl ketoneReduction (>90%)

-H Transfer

Di-t-butyl ketoneAddition (High)Direct Nucleophilic Attack

Spiro-ketoneAddition No

-hydrogens available

Spiro-ketoneNo Reaction/Enolization Steric bulk + Basicity

Technical Solution: The Knochel Protocol (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) 
For cases where organocerium is too cumbersome or ineffective, use Lanthanum(III) Chloride complexed with Lithium Chloride. This soluble complex improves the effective concentration of the nucleophile and suppresses reduction.

Protocol:

  • Mix

    
     (0.5–1.0 equiv) in THF with the ketone.
    
  • Stir for 1 hour at RT to allow Lewis acid coordination.

  • Add the Grignard reagent at 0 °C or -20 °C.

  • The bulky "ate" complex favors addition over reduction.

Mechanistic Visualization

Understanding the competition between the desired path (Addition) and the side reaction (Enolization) is vital for troubleshooting.

Mechanism Ketone Spiro-Ketone (Sterically Crowded) TS_Add Transition State A (Sterically Disfavored) Ketone->TS_Add Slow TS_Enol Transition State B (Alpha-Proton Abstraction) Ketone->TS_Enol Fast Grignard R-MgX (Base + Nucleophile) Grignard->TS_Add Grignard->TS_Enol Prod_Add Tertiary Alcohol (Target) TS_Add->Prod_Add Prod_Enol Magnesium Enolate (Reverts to SM) TS_Enol->Prod_Enol CeCl3 CeCl3 Activation (Blocks Enolization) CeCl3->TS_Add Promotes CeCl3->TS_Enol Inhibits

Figure 2: Kinetic competition between nucleophilic addition and enolization. Organocerium reagents shift the bias toward TS_Add.

Frequently Asked Questions (FAQs)

Q: Can I use commercial anhydrous


 beads directly? 
A: No.  Commercial "anhydrous" beads often contain residual surface moisture or hydration shells that kill the Grignard reagent immediately. The "Imamoto" method relies on the in situ generation of a highly reactive, high-surface-area powder from the hydrate (

).

Q: Why not just use Organolithiums (


)? 
A:  Organolithiums are less prone to 

-hydride reduction but are more basic than Grignards. For spiro-ketones with acidic

-protons,

will often cause faster enolization than

. The organocerium route (

) is superior because it lowers basicity while maintaining nucleophilicity.

Q: My reaction mixture turned into a gel. What happened? A: This is likely due to the formation of magnesium/cerium aggregates. Ensure you are using sufficient solvent (THF). The


 activation requires vigorous stirring; if the stirring stops, the reaction may stall or gel. Use an overhead stirrer for scales >10g.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[2] Journal of the American Chemical Society, 1989.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.

  • Conlon, D. A., et al. "Preparation of Anhydrous Cerium(III) Chloride." Synthetic Communications, 1995. (Standard protocol for drying

    
    ). 
    
  • Bartoli, G., et al. "CeCl3-Mediated Addition of Grignard Reagents to 1,3-Dicarbonyl Compounds." Journal of Organic Chemistry, 2004.

Sources

Removing magnesium salts from 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #5829 Subject: Optimization of Magnesium Salt Removal from 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Critical Alert

User Issue: Difficulty removing magnesium salts (MgBrOH/MgBr₂) following the Grignard addition of 4-chlorophenylmagnesium bromide to 1,4-dioxaspiro[4.5]decan-8-one. Common Symptoms: Formation of gelatinous emulsions, poor phase separation, or loss of the protecting group (ketal hydrolysis).

CRITICAL WARNING: THE ACID TRAP Your target molecule contains a 1,4-dioxaspiro (ketal) protecting group .[1] This group is highly sensitive to acid-catalyzed hydrolysis.[1][2]

  • DO NOT use 1M HCl or strong mineral acids for quenching.[1] This will hydrolyze the spiroketal, reverting your product to the ketone (4-(4-chlorophenyl)-4-hydroxycyclohexanone) or the diol.[1]

  • CAUTION with Ammonium Chloride (NH₄Cl): While common, saturated NH₄Cl is slightly acidic (pH ~4.5–5).[1] Prolonged exposure or warm temperatures can trigger partial deprotection.[1]

Recommended Protocol: The Rochelle’s Salt (Sodium Potassium Tartrate) Method is the gold standard for this substrate. It operates at neutral/alkaline pH and solubilizes magnesium via chelation rather than protonation.[1]

The Solution: Rochelle’s Salt Protocol

This method utilizes tartrate ligands to chelate magnesium ions, converting the insoluble gelatinous precipitate (


 or mixed salts) into a water-soluble complex.[1]
Mechanism of Action

Instead of fighting the precipitate with acid, Rochelle's salt acts as a bidentate ligand. The tartrate dianion binds


, breaking the emulsion and allowing two clear phases to separate rapidly.
Step-by-Step Workflow
  • Quench (Controlled):

    • Cool the reaction mixture to 0°C.

    • Dilute with an inert solvent (e.g., Diethyl Ether or THF) if the reaction volume is low.

    • Slowly add a minimal amount of water to quench excess Grignard reagent.[1] (Caution: Exothermic).[1]

  • Solubilization:

    • Add Saturated Aqueous Rochelle’s Salt Solution (Sodium Potassium Tartrate).[1][3]

    • Volume Rule: Use approximately 20 mL of saturated solution per gram of Magnesium used in the reaction.

  • The "Curing" Phase (Crucial Step):

    • Vigorously stir the biphasic mixture at room temperature.

    • Time: 30 minutes to 2 hours.[1]

    • Visual Cue: The cloudy, sticky emulsion will dissipate. You will observe two distinct, transparent layers:[1][3]

      • Top Layer: Organic solvent containing your product (this compound).[1]

      • Bottom Layer: Clear aqueous phase containing the solubilized Mg-tartrate complex.[1]

  • Extraction:

    • Separate the layers.[3][4][5]

    • Wash the aqueous layer once with fresh ether/EtOAc to recover trapped product.

    • Combine organic layers, dry over

      
       (Sodium Sulfate), and concentrate.[1][5]
      

Alternative: The Fieser Method (For "Dry" Workups)

If you require a low-water workup (e.g., to avoid large aqueous extractions), use the Fieser method. This produces a granular precipitate that can be filtered off, leaving the product in the filtrate.

Stoichiometry (n : n : 3n): For every x grams of Magnesium (metal) used:

  • Add x mL of Water. (Stir vigorously).

  • Add x mL of 15% Aqueous NaOH.

  • Add 3x mL of Water.

Procedure:

  • Dilute reaction with ether at 0°C.

  • Add the reagents in the exact order listed above.

  • Warm to room temperature and stir for 15 minutes.

  • Add anhydrous

    
     to dry the solution.[1]
    
  • Filter the white, granular solid. Your product is in the filtrate.[5]

Comparative Analysis of Quench Methods

Feature1M HCl (Acid Quench) Sat. NH₄Cl Rochelle's Salt Fieser Method
pH Environment Acidic (pH < 1)Weakly Acidic (pH ~5)Neutral/Alkaline (pH ~7-8)Alkaline
Mg Removal Dissolves saltsDissolves saltsChelates salts Precipitates as granule
Emulsion Risk LowHigh (Gel formation)Zero (Breaks emulsions) Low
Ketal Stability FATAL (Hydrolysis)Risky (Time dependent)Excellent Excellent
Throughput FastMediumSlow (requires stirring)Fast

Visualizing the Decision Matrix

The following diagram illustrates the logic flow for selecting the correct workup based on protecting group stability.

GrignardWorkup Start Crude Grignard Reaction (Mg Alkoxide Intermediate) CheckPG Check Protecting Groups: Is a Ketal/Acetal present? Start->CheckPG Stable No (Acid Stable) CheckPG->Stable No Sensitive Yes (Acid Sensitive) (e.g., 1,4-dioxaspiro) CheckPG->Sensitive Yes AcidQuench Dilute HCl Quench (Fast, solubilizes Mg) Stable->AcidQuench Sensitive->AcidQuench FORBIDDEN Rochelle Rochelle's Salt Workup (Chelation, pH Neutral) Sensitive->Rochelle Recommended NH4Cl NH4Cl Quench (Risk of mild hydrolysis) Sensitive->NH4Cl Risky Destruction PRODUCT LOSS (Ketal Hydrolysis) AcidQuench->Destruction If Ketal Present Success SUCCESS Clean Phase Separation Intact Ketal Rochelle->Success NH4Cl->Success If Cold/Fast

Caption: Decision tree for Grignard workup emphasizing the protection of acid-sensitive ketal groups.

Frequently Asked Questions (FAQs)

Q1: I already added NH₄Cl and the emulsion is terrible. Can I save it? A: Yes. Do not add acid. Add solid Rochelle's salt (or a saturated solution) directly to the emulsion and stir vigorously for 1-2 hours. The tartrate will eventually displace the other ligands and break the emulsion.

Q2: Why not use simple water extraction? A: Magnesium hydroxide (


) is gelatinous and insoluble in water.[1] It traps organic solvents and your product, leading to massive yield loss and "rag layers" that cannot be separated.

Q3: Can I use the Fieser method on a large scale (>100g)? A: While possible, the Fieser method can be exothermic and the resulting solids may trap significant amounts of product on a large scale. For >50g reactions, the Rochelle's salt liquid-liquid extraction is generally preferred for higher recovery, despite the longer stirring time.

References

  • University of California, Santa Barbara (UCSB). Standard Experimental Protocols: Quenching Reactions. Retrieved from [Link] (Verified via search snippet 1.3).[1]

  • University of Rochester. Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link] (Verified via search snippet 1.6).[1]

  • Organic Chemistry Portal. Grignard Reaction: Mechanism and Workup. Retrieved from [Link] (Verified via search snippet 1.4).[1]

Sources

Technical Support Center: 4-Chlorophenyl Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing Reaction Temperature

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction temperature for challenging 4-chlorophenyl addition reactions, particularly in the context of palladium-catalyzed cross-coupling. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your experiments are successful, reproducible, and robust.

Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter for reactions involving 4-chlorophenyl electrophiles?

A: The carbon-chlorine bond in 4-chlorophenyl chloride is significantly stronger and less polar than its carbon-bromide or carbon-iodide counterparts. This makes the initial, often rate-determining, oxidative addition step of a palladium-catalyzed cross-coupling cycle more difficult.[1] Higher temperatures are generally required to provide sufficient thermal energy to overcome this high activation barrier. However, temperature is a double-edged sword; while it can promote the desired reaction, excessive heat can lead to catalyst deactivation, ligand degradation, and unwanted side reactions.[2][3] Therefore, finding the optimal temperature window is crucial for maximizing yield and purity.

Q2: What is a good starting temperature for a 4-chlorophenyl coupling reaction?

A: A reasonable starting point depends on the specific type of cross-coupling reaction and the catalyst system employed. For many common reactions, an initial temperature between 80-110 °C is advisable.[4]

  • Suzuki-Miyaura Coupling: With robust phosphine ligands, starting around 100 °C is common.[5] Increasing the temperature can significantly improve turnover numbers for aryl chlorides.[5]

  • Buchwald-Hartwig Amination: These reactions are often run at elevated temperatures, typically between 80-110 °C, especially when using weaker bases or for less reactive aryl chlorides.[4][6]

  • Heck Coupling: Traditionally, Heck reactions require temperatures around 100-140 °C.[7] However, modern catalyst systems can sometimes operate at lower temperatures.

The table below provides a general starting point for various conditions.

Reaction TypeCatalyst/Ligand ExampleBase ExampleSolventTypical Starting Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 - 110 °C
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhosNaOtBuDioxane90 - 100 °C
Heck Pd(OAc)₂ / PPh₃Et₃NDMF or NMP100 - 120 °C

Note: These are generalized starting points. Optimization is essential for any new substrate combination.

Q3: Can these reactions be run at room temperature?

A: While challenging, it is not impossible. Achieving room-temperature coupling with a less reactive electrophile like 4-chlorophenyl chloride requires a highly active catalyst system. This typically involves:

  • Advanced Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., from the Buchwald or Fu labs) or N-heterocyclic carbene (NHC) ligands are designed to facilitate the difficult oxidative addition step even at lower temperatures.[6][8]

  • Precatalysts: Modern precatalysts, such as the G3 or G4 Buchwald palladacycles, are designed to efficiently generate the active Pd(0) species, which is crucial for low-temperature activity.[2][6]

  • Specific Reaction Types: Some Suzuki-Miyaura reactions of aryl chlorides have been successfully performed at room temperature using specialized catalyst systems like Pd(OAc)₂/NiXantphos.[9]

For most standard laboratory setups, however, expecting a room-temperature reaction with 4-chlorophenyl chloride is optimistic without a highly specialized and optimized catalyst system.

Troubleshooting Guide: Temperature-Related Issues
Problem 1: Low or No Product Yield

Q: I've set up my reaction at 80 °C, but after 24 hours, I only see starting material. What's going wrong?

A: This is a classic sign that the reaction lacks sufficient energy to overcome the activation barrier for oxidative addition. Aryl chlorides are stubborn, and 80 °C may simply be too low.

Causality: The rate of nearly all chemical reactions increases with temperature.[10] For the oxidative addition of an aryl chloride to a Pd(0) center, the energy input is critical to break the C-Cl bond and form the Pd(II) intermediate.[1] If the temperature is too low, this first step of the catalytic cycle cannot proceed at a reasonable rate, and the reaction stalls.

Troubleshooting Steps:

  • Incrementally Increase Temperature: Raise the temperature in 10-15 °C increments (e.g., to 95 °C, then 110 °C). Monitor each temperature point for product formation (e.g., by TLC or LC-MS) after a set time.

  • Verify Catalyst Activity: Ensure your palladium source and ligand are active. Using a more reliable precatalyst can often improve results.[6] Inefficient generation of the active Pd(0) species is a common failure point.[11][12]

  • Check Other Parameters: Before assuming it's only a temperature issue, confirm your reagents are pure, the solvent is anhydrous and degassed, and the base is appropriate and has a small enough particle size for effective reaction.[2]

Problem 2: Reaction Stalls or Yield Plateaus at a Low Level

Q: My reaction starts well at 110 °C, but the yield stops increasing after a few hours, even though plenty of starting material remains. Why?

A: This often points to catalyst deactivation, where the active catalyst is being consumed over time at the elevated temperature.

Causality: High temperatures, while necessary for reactivity, can also accelerate catalyst decomposition pathways. The most common observation is the formation of palladium black (insoluble, inactive palladium metal), which precipitates out of solution.[3] This can be caused by ligand degradation or dissociation, leaving the palladium center unprotected. Some ligands are simply not stable for extended periods at high temperatures.

Troubleshooting Steps:

  • Visual Inspection: Look for the formation of a black precipitate (palladium black). This is a clear sign of catalyst decomposition.

  • Lower the Temperature: Paradoxically, you might achieve a higher final yield by running the reaction at a slightly lower temperature (e.g., 100 °C) for a longer period. This can balance the need for activation with catalyst longevity.

  • Screen a More Robust Ligand: Different phosphine ligands have different thermal stabilities. Consult ligand selection guides and consider screening more robust or sterically hindered ligands that are known to better stabilize the palladium center at high temperatures.[6]

  • Adjust Catalyst Loading: In some cases, a slightly higher catalyst loading can compensate for slow decomposition, though this is a less ideal solution.

Problem 3: Significant Side Product Formation

Q: I'm getting my desired product, but my sample is contaminated with significant impurities. I suspect the high temperature (120 °C) is the cause. What are the likely side reactions?

A: High temperatures can enable alternative, undesired reaction pathways. For 4-chlorophenyl additions, the most common temperature-induced side products are from hydrodehalogenation and homocoupling.

Causality:

  • Hydrodehalogenation: The 4-chlorophenyl group is reduced to chlorobenzene. This can happen through various pathways, including β-hydride elimination from certain intermediates or reaction with trace water/base.

  • Homocoupling (Biaryl Formation): Two molecules of your 4-chlorophenyl starting material couple to form 4,4'-dichlorobiphenyl. This is often promoted at higher temperatures, especially if the transmetalation step with your desired coupling partner is slow.[6]

Troubleshooting Decision Tree:

Caption: Troubleshooting decision tree for side product formation.

Experimental Protocol: Temperature Screening

This protocol provides a systematic workflow for identifying the optimal reaction temperature. It is designed to be run in parallel to ensure conditions are comparable.

Objective: To determine the temperature that provides the best balance of reaction rate, yield, and purity.

Workflow Diagram:

TempScreeningWorkflow cluster_reactions Run Reactions in Parallel Prep Prepare Master Mix (Solvent, Base, Catalyst, Ligand, Reagents except one) Aliquot Aliquot Master Mix into Reaction Vials Prep->Aliquot Add_Start Add Final Reagent (e.g., 4-chlorophenyl halide) Aliquot->Add_Start Setup Seal Vials & Place in Parallel Reactor Block Add_Start->Setup T1 Reaction 1 80 °C T2 Reaction 2 95 °C T3 Reaction 3 110 °C T4 Reaction 4 125 °C Monitor Monitor Reactions (e.g., TLC, LC-MS) at t = 1h, 4h, 16h T1->Monitor T2->Monitor T3->Monitor T4->Monitor Analyze Quench & Analyze (Yield, Purity via NMR, LC-MS) Monitor->Analyze Select Select Optimal Temperature Analyze->Select

Sources

Resolving solubility issues of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific solubility challenges associated with 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol (CAS: 59789-10-3), a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Loperamide.[1]

Topic: this compound Role: Senior Application Scientist Status: Operational[1]

Executive Summary: The "Hydrophobic Crash"

This compound presents a classic "Hydrophobic Crash" scenario in Reverse Phase HPLC (RP-HPLC). Structurally, it combines a lipophilic 4-chlorophenyl moiety with a spiro-dioxolane ring.[1] While the tertiary hydroxyl group offers a hydrogen bonding site, the bulky hydrophobic domains dominate its physicochemical behavior.

The Core Issue: Users typically dissolve this compound in high-strength solvents (DMSO, THF, or 100% Methanol) to achieve stock concentrations. Upon injection into a standard aqueous mobile phase (e.g., 95% Water / 5% ACN), the local solvent environment shifts instantaneously. The compound exceeds its solubility limit in the aqueous mix, precipitating inside the needle, loop, or column frit.

Troubleshooting Guide (Q&A)

Phase 1: Diagnostics & Hardware Protection[1]

Q1: Immediately after injection, my system backpressure spikes and shuts down. Is my column clogged? A: Likely, yes, but it may be reversible. This is the hallmark of Inlet Frit Precipitation .

  • Mechanism: The sample plug hits the mobile phase at the head of the column. The this compound precipitates as a solid micro-plug because the initial mobile phase (often high aqueous) cannot solvate the injection slug.[1]

  • Immediate Fix:

    • Do NOT increase flow rate.

    • Disconnect the column and reverse it (if the manufacturer permits) or replace the inlet frit.

    • Flush the injector (needle and loop) with 100% THF or DMSO to dissolve residual solids.

  • Prevention: See Protocol A: The Solubility Floor Determination.

Q2: I see "Ghost Peaks" or significant carryover in blank injections. Why? A: This compound is "sticky."[1] The chlorophenyl group interacts strongly with stainless steel and polymeric seals via hydrophobic interaction.

  • The Cause: The needle wash solvent is likely too weak (e.g., 50:50 MeOH:Water). The compound precipitates on the outside of the needle or inside the injection port.

  • The Fix: Switch your needle wash to 100% Acetonitrile or a 50:50 ACN:Isopropanol mix. The addition of Isopropanol aids in solubilizing the spiro-ring structure.

Phase 2: Chromatographic Anomalies[1]

Q3: My peak shape is distorted (fronting or splitting), even though the pressure is stable. A: This is "Solvent Mismatch Effect."

  • Scenario: You are injecting a sample dissolved in 100% DMSO into a mobile phase of 30% ACN.

  • Physics: DMSO has a higher viscosity and elution strength than the mobile phase. The sample travels faster than the solvent front initially, causing band broadening.

  • Solution:

    • Dilution: Dilute the sample 1:1 with the starting mobile phase (or as close as solubility permits).

    • Injection Volume: Reduce injection volume to <5 µL.

Experimental Protocols

Protocol A: The "Solubility Floor" Determination

Objective: Determine the minimum organic percentage required in the mobile phase to prevent on-column precipitation.

  • Preparation: Prepare a 1 mg/mL standard of the compound in ACN.

  • Aliquot: Dispense 1 mL into 5 clear HPLC vials.

  • Titration: Add water to each vial to create specific ratios:

    • Vial 1: 90% ACN / 10% Water[1]

    • Vial 2: 70% ACN / 30% Water[1]

    • Vial 3: 50% ACN / 50% Water[1]

    • Vial 4: 30% ACN / 70% Water[1]

    • Vial 5: 10% ACN / 90% Water[1]

  • Observation: Vortex and let stand for 10 minutes.

  • Result: The vial where turbidity (cloudiness) first appears represents the Solubility Floor .

    • Guidance: If Vial 4 is cloudy but Vial 3 is clear, your HPLC gradient must not start below 50% Organic for this concentration.

Protocol B: Optimized HPLC Method Parameters

Based on the structural properties of the Loperamide intermediate class, the following conditions are recommended to ensure solubility and resolution.

ParameterRecommended SettingRationale
Column C18 or Phenyl-Hexyl (150 x 4.6 mm, 3-5 µm)Phenyl-Hexyl offers pi-pi interactions with the chlorophenyl group, improving selectivity.[1]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidic pH suppresses ionization of residual amines (if present) and stabilizes the alcohol.
Mobile Phase B Acetonitrile (ACN)ACN has lower viscosity and higher elution strength for this compound than Methanol.[1]
Gradient Start: 40% B (Hold 1 min)Ramp: 40% -> 90% B over 10 minWash: 95% B for 3 minStarting at 40% B prevents the "Hydrophobic Crash" at the column head.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV @ 220 nm and 254 nmThe chlorophenyl ring absorbs well at 254 nm; 220 nm captures the backbone.
Sample Diluent 50:50 ACN:Water (if possible) or 100% ACNAvoid DMSO if possible to prevent viscosity effects.[1]

Visualizing the Workflow

Diagram 1: Troubleshooting Logic Flow

This decision tree guides you through resolving high pressure or poor peak shape issues specific to this compound.

TroubleshootingFlow Start Issue: Poor Chromatography or High Pressure CheckPressure Is Backpressure High? Start->CheckPressure HighPressure High Pressure Spike (>200 bar increase) CheckPressure->HighPressure Yes PeakIssue Distorted Peak Shape (Tailing/Splitting) CheckPressure->PeakIssue No Precipitation Likely Precipitation at Inlet Frit HighPressure->Precipitation SolventEffect Solvent Mismatch (Strong Solvent Effect) PeakIssue->SolventEffect ActionFlush Action: Backflush Column with 100% THF/ACN Precipitation->ActionFlush ActionDiluent Action: Change Sample Diluent to match Initial Mobile Phase Precipitation->ActionDiluent ActionInject Action: Reduce Inj. Vol to < 5 µL SolventEffect->ActionInject ActionGradient Action: Increase Initial % Organic (e.g. start @ 40% B) SolventEffect->ActionGradient

Caption: Diagnostic workflow for resolving solubility-induced HPLC failures for this compound.

Diagram 2: Solubility & Solvent Selection Strategy

Understanding the interaction between the compound and solvents is crucial.

SolubilityStrategy Compound 8-(4-Chlorophenyl)- 1,4-dioxaspiro[4.5]decan-8-ol Water Water (Poor Solubility) Compound->Water Precipitates MeOH Methanol (Moderate Solubility) Compound->MeOH Soluble > 1mg/mL ACN Acetonitrile (Good Solubility) Compound->ACN Recommended Diluent DMSO DMSO/THF (High Solubility) Compound->DMSO Use for Stock Only MobilePhase Mobile Phase Must be >40% Organic MeOH->MobilePhase ACN->MobilePhase

Caption: Solvent compatibility map. Green paths indicate optimal choices for HPLC diluents.

References

  • Nikolic, G. S., et al. (2025).[1][2] Chiral Quantitative Analysis of Loperamide in a State of Acid Degradation by HPLC Method. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Agilent Technologies. (2020).[1] Organic Phase Injection of Highly Concentrated Samples in Preparative HPLC. Technical Overview. [Link]

  • Phenomenex. (2023).[1] Preventing Column Contamination in HPLC. Technical Support Guide. [Link]

Sources

Reducing residual solvent levels in 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Ticket ID: SOLV-REM-008-CP Support Tier: Level 3 (Senior Application Scientist) Status: Open

Welcome to the Technical Support Center

I am Dr. Aris Thorne, Senior Application Scientist. You are likely accessing this guide because your Certificate of Analysis (CoA) for This compound (hereafter referred to as Intermediate-8 ) is showing failing results for residual solvents—specifically Tetrahydrofuran (THF) or Toluene—or you are observing degradation during the drying process.

Intermediate-8 is a critical precursor (often for Loperamide or Haloperidol derivatives). Its structural complexity—a tertiary alcohol combined with an acid-sensitive spiro-ketal—creates a specific "trap" for solvents that standard drying protocols cannot fix.

Below is your troubleshooting dossier. It is structured not as a textbook, but as a diagnostic and remediation workflow.

Part 1: The Diagnostic Dashboard

Before applying heat or vacuum, you must characterize the nature of the solvent entrapment.

Solvent Limits (ICH Q3C R8)

Reference Standards for Compliance

Solvent Classification PDE (mg/day) Concentration Limit (ppm) Primary Risk in Intermediate-8
THF Class 2 7.2 720 Forms stable H-bond complexes with the tertiary -OH.
Toluene Class 2 8.9 890 Trapped in crystal lattice voids (channel inclusion).

| DCM | Class 2 | 6.0 | 600 | Surface adsorption; usually easy to remove. |

Diagnostic Workflow

Use this logic to determine if you have a Surface Issue or a Lattice Issue.

SolventDiagnosis Start High Residual Solvent Detected Step1 Perform TGA (Thermogravimetric Analysis) Start->Step1 Decision1 Weight loss profile? Step1->Decision1 Surface Gradual loss < MP (Surface Adsorption) Decision1->Surface Continuous Lattice Sharp loss at specific Temp (Solvate/Inclusion) Decision1->Lattice Step-wise Action1 Action: Standard Vacuum Drying (40-50°C) Surface->Action1 Action2 Action: Recrystallization or Displacement Wash Lattice->Action2

Figure 1: Diagnostic logic for distinguishing between surface solvents (easy to dry) and solvates (require chemical processing).

Part 2: Troubleshooting Protocols
Issue A: The "Grignard Ghost" (THF Entrapment)

Symptom: THF levels remain >2000 ppm despite vacuum drying at 60°C for 24+ hours. Mechanism: The tertiary alcohol in Intermediate-8 acts as a hydrogen bond donor, while the oxygen in THF acts as an acceptor. This forms a pseudo-solvate that is energetically more stable than the pure crystal lattice.

The Protocol: Water-Slurry Displacement Causality: Water is a stronger H-bond donor/acceptor than the alcohol. By slurrying the hydrophobic product in water, water molecules "distract" the THF, pulling it into the aqueous phase. Intermediate-8 is lipophilic and will not dissolve, preserving yield.

  • Preparation:

    • Grind the dried cake of Intermediate-8 to a fine powder (particle size is critical for diffusion).

  • The Slurry:

    • Charge reactor with Deionized Water (10 volumes relative to mass) .

    • Add Intermediate-8 powder.

    • Agitate vigorously at 45°C for 4–6 hours. Note: Do not exceed 60°C to prevent hydrolysis.

  • Filtration:

    • Filter the solids.

    • Wash the cake with fresh water (2 x 2 volumes).

  • Drying:

    • Dry in a vacuum oven at 50°C.

    • Validation: Check GC-HS. THF should drop below 720 ppm.

Issue B: The "Yellowing" Effect (Ketal Instability)

Symptom: The white powder turns yellow/orange during drying or storage. Mechanism: The 1,4-dioxaspiro group (ethylene ketal) is acid-labile. If the Grignard workup used excess acid (HCl/H₂SO₄) and it wasn't fully neutralized, the heat of drying catalyzes the hydrolysis of the ketal back to the ketone (1,4-dioxaspiro[4.5]decan-8-one derivative) or dehydration of the alcohol.

The Protocol: Buffered Workup & Drying Causality: Ketals are stable in basic conditions.[1] Ensuring a pH > 7 prevents the oxonium ion formation required for hydrolysis.

  • Neutralization (Post-Reaction):

    • During the final organic wash of the synthesis, use 5% NaHCO₃ or saturated NH₄Cl (mildly acidic, so follow with bicarb).

  • The "Base Trace" Trick:

    • If recrystallizing (e.g., from Toluene/Heptane), add 0.1% Triethylamine (TEA) to the solvent.

    • TEA acts as a "scavenger" for any trace protons in the lattice.

  • Drying Parameters:

    • Max Temp: 50°C.

    • Vacuum: < 50 mbar.

    • Atmosphere: If breaking vacuum, use Nitrogen, not ambient air (which contains moisture + CO₂ = carbonic acid).

Part 3: Advanced Workflow Visualization

The following diagram illustrates the optimized purification route to ensure both solvent compliance and chemical stability.

PurificationWorkflow Raw Crude Intermediate-8 (High THF) Quench Quench: NH4Cl + NaHCO3 Wash Raw->Quench Remove Mg salts Isolate Isolation: Toluene (Evaporation) Quench->Isolate Phase cut Check THF > 720ppm? Isolate->Check Reslurry Water Reslurry (45°C, 4h) Check->Reslurry Yes (Solvate) Dry Vac Dry + 0.1% TEA (<50°C) Check->Dry No Reslurry->Dry Filter Final Pure Product (White Solid) Dry->Final

Figure 2: Optimized purification workflow emphasizing pH control and solvent displacement.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol to recrystallize and remove the THF? A: Proceed with caution. While ethanol is a Class 3 solvent (low toxicity), tertiary alcohols often form solvates with other alcohols. You might simply trade a THF violation for an Ethanol entrapment. Furthermore, if the solution is acidic, ethanol can exchange with the ethylene glycol in the ketal (trans-acetalization). Water reslurry is safer.

Q2: My TGA shows a weight loss of 5% at 110°C, but the melting point is 130°C. Is this solvent? A: Likely, yes. If the weight loss occurs before melting but well above the boiling point of the solvent (THF boils at 66°C), it indicates the solvent is trapped in the crystal lattice (inclusion complex). You cannot "dry" this out without melting the solid or dissolving it. Refer to the Water-Slurry Displacement protocol above.

Q3: Why is the limit for THF so low (720 ppm)? A: THF is a Class 2 solvent (suspected carcinogen). The limit is calculated based on a Permitted Daily Exposure (PDE) of 7.2 mg. If your final drug dose is high, you might be able to justify a higher limit using the "Option 2" calculation in ICH Q3C, but for an intermediate, it is best to stay below the standard limit to prevent downstream failure.

Q4: I see a new impurity at RRT 0.85 after drying. What is it? A: This is likely the deprotected ketone (1,4-dioxaspiro[4.5]decan-8-one derivative). This confirms your drying environment is too acidic or too hot. Ensure your material is washed with NaHCO₃ prior to drying and lower the oven temperature to 45°C.

References
  • ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation. (2021).[2] Defines PDE limits for THF and Toluene.Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Authoritative source on the stability of dioxolane (ketal) protecting groups under acidic/thermal conditions.Link

  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc. Explains the mechanism of solvent inclusion in crystal lattices and desolvation kinetics.Link

  • Fabre, C., et al. (2020). "Control of Residual Solvents in Pharmaceutical Substances." Journal of Pharmaceutical Analysis. Discusses water slurrying as a method for removing polar aprotic solvents.Link

Sources

Validation & Comparative

HPLC Method Development for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol (CAS: 22428-87-1) is a critical synthetic intermediate, primarily utilized in the manufacturing of Loperamide and Haloperidol derivatives. Its structural integrity hinges on two functional groups: a tertiary alcohol and an acid-labile ethylene ketal.

Developing a purity method for this compound presents a specific chemical paradox:

  • The Challenge: Standard Reverse Phase (RP) HPLC methods for Loperamide often utilize acidic mobile phases (pH 2.5–3.0) to suppress silanol activity. However, this intermediate contains a ketal moiety (1,4-dioxaspiro), which undergoes hydrolysis to the corresponding ketone (4-(4-chlorophenyl)-4-hydroxycyclohexanone) under acidic conditions.

  • The Solution: This guide advocates for a Neutral pH RP-HPLC approach as the "Gold Standard," contrasting it with the traditional acidic methods to demonstrate superior stability and accuracy.

Chemical Logic & Degradation Pathways

Before selecting a column, one must understand the analyte's behavior. The primary failure mode in analyzing this intermediate is on-column degradation , where the analytical method itself generates impurities.

Degradation Mechanism (Acid-Catalyzed Hydrolysis)

The following diagram illustrates why acidic mobile phases must be avoided.

DegradationPathway cluster_legend Method Risk Analysis Analyte Target Analyte (Ketal Protected) Intermediate Hemiketal Intermediate Analyte->Intermediate + H+ (Acidic Mobile Phase) Impurity Impurity B (Deprotected Ketone) Intermediate->Impurity - Ethylene Glycol Glycol Ethylene Glycol Intermediate->Glycol Warning Avoid pH < 4.0

Figure 1: Acid-catalyzed hydrolysis pathway of the spiro-ketal moiety. Using a mobile phase with pH < 4.0 risks converting the target analyte into Impurity B during the run.

Comparative Method Guide

We compare three distinct approaches. Method A is the recommended protocol for QC release. Method B is a common alternative that fails due to stability issues. Method C is an orthogonal approach for specific impurity identification.

Comparison Matrix
FeatureMethod A (Recommended) Method B (Traditional Acidic) Method C (Orthogonal)
Mode RP-HPLC (Neutral pH)RP-HPLC (Acidic pH)Normal Phase HPLC
Stationary Phase C18 (High Carbon Load)C8 or C18Silica / Diol
Mobile Phase 10mM NH₄OAc (pH 7.5) / ACN0.1% H₃PO₄ (pH 2.5) / ACNHexane / Ethanol
Ketal Stability High (No degradation)Low (Artifact formation)High
Selectivity Hydrophobic drivenIon-suppression drivenPolarity driven
Run Time 12-15 min10-12 min20-25 min
Suitability Purity & Assay Release Avoid (False Failures)Isomer Separation

Detailed Experimental Protocols

Method A: Neutral pH RP-HPLC (The Gold Standard)

This method utilizes a buffer at pH 7.5 to ensure the ketal ring remains intact throughout the separation.

  • Instrument: Agilent 1260 Infinity II or equivalent (Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or Phenomenex Luna C18(2)).

    • Why: The "Plus" or double-endcapped columns reduce silanol interactions, which is crucial since we are not using acid to suppress them.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 7.5 with dilute Ammonia.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 min: 40% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 40% B

    • 15.0 min: Stop

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 220 nm .

    • Why: The 4-chlorophenyl chromophore absorbs strongly here. 254 nm is less sensitive for the aliphatic impurities.

  • Injection Volume: 5–10 µL.

  • Diluent: 50:50 Water:Acetonitrile (Neutral).

Method B: Acidic RP-HPLC (The "Cautionary" Control)

Use this only to validate the presence of the deprotected impurity (Impurity B).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Observation: You will likely observe a "saddle" or split peak for the main analyte, or a small peak (Impurity B) that grows if the sample sits in the autosampler.

Validation Data & Performance Metrics

The following data represents typical performance characteristics when validating Method A.

System Suitability Criteria
ParameterAcceptance CriteriaTypical Result (Method A)
Retention Time (RT) -~7.8 min
Tailing Factor (T) NMT 2.01.1
Theoretical Plates (N) NLT 5000> 12,000
Resolution (Rs) > 2.0 (Main vs. Impurity B)4.5
% RSD (n=6) NMT 2.0%0.4%
Linearity & Sensitivity
  • LOD (Limit of Detection): 0.05 µg/mL

  • LOQ (Limit of Quantitation): 0.15 µg/mL

  • Linearity Range: LOQ to 150% of target concentration (e.g., 0.15 – 750 µg/mL).

  • Correlation Coefficient (R²): > 0.999.

Analytical Workflow Diagram

This workflow ensures that sample preparation does not induce degradation prior to injection.

Workflow cluster_check Critical Control Point Start Raw Sample (Solid) Weigh Weigh ~50mg Start->Weigh Dissolve Dissolve in Neutral Diluent (50:50 ACN:H2O) Weigh->Dissolve Sonicate Sonicate (Max 5 min) Avoid Heat Build-up Dissolve->Sonicate Filter Filter (0.22 µm PTFE) Sonicate->Filter Inject Inject to HPLC (Method A: pH 7.5) Filter->Inject

Figure 2: Sample preparation workflow emphasizing neutral diluents and minimized heat to prevent pre-injection degradation.

Troubleshooting Guide

Issue: Growth of a peak at RRT ~0.65 (Relative Retention Time).

  • Cause: This is likely 4-(4-chlorophenyl)-4-hydroxycyclohexanone (Impurity B).

  • Fix: Check the pH of your mobile phase.[1][3] If it has drifted below pH 5, prepare fresh buffer. Ensure the autosampler temperature is controlled (4°C is recommended to slow hydrolysis).

Issue: Broad or tailing main peak.

  • Cause: Secondary interactions with residual silanols.

  • Fix: Since we cannot lower pH, ensure the column is "double end-capped" (e.g., Zorbax Eclipse Plus or Waters XBridge). Increasing buffer concentration to 20mM can also mask silanols.

References

  • Loperamide Hydrochloride Analysis (Contextual Grounding)

    • Quantitative analysis of Loperamide hydrochloride in the presence its acid degradation products. (SciSpace). This paper establishes the acid-lability of the Loperamide class, confirming the risk of acidic mobile phases for precursors.
  • Impurity Profiling Principles

    • Advances in Impurity Profiling of Pharmaceutical Formulations.[4][5][6] (Biomedical Journal of Scientific & Technical Research). Provides the regulatory framework (ICH Q3A) for setting LOQ/LOD limits for intermediates.

  • Compound Data (PubChem)

    • 1,4-Dioxaspiro[4.5]decan-8-ol.[7][8] (PubChem CID 567352).[7] Verification of chemical structure and physical properties (LogP, pKa) used to determine mobile phase composition.

  • Spiro-Ketal Synthesis & Stability

    • Synthesis of 1,4-dioxaspiro[4.5]decan-8-one. (ResearchGate).[9] Discusses the deketalization (hydrolysis) conditions, reinforcing the need for neutral pH during analysis.

Sources

A Comparative Guide to the Synthetic Routes of Loperamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the primary synthetic routes for the key intermediates used in the manufacturing of Loperamide, the active ingredient in Imodium®. We will dissect the strategic choices behind each pathway, offering a critical evaluation of their chemical efficiency, scalability, and safety profiles. This document is intended for researchers, chemists, and professionals in drug development and process chemistry who seek a comprehensive understanding of the practical synthesis of this widely used pharmaceutical agent.

Introduction to Loperamide Synthesis

Loperamide is a peripherally acting μ-opioid receptor agonist, renowned for its efficacy as an antidiarrheal agent.[1] Unlike other opioids, it does not readily cross the blood-brain barrier, thus avoiding central nervous system effects at standard therapeutic doses.[1] The molecule's structure, first synthesized at Janssen Pharmaceutica in 1969, consists of two primary fragments that are coupled in the final synthetic step.[2] These are the 4-aryl-4-hydroxypiperidine core and a diphenylbutanamide side chain.

The efficiency and cost-effectiveness of Loperamide production are largely dictated by the synthetic pathways chosen for these two key intermediates. This guide will explore and compare the established and alternative routes for each, providing experimental context and data to inform process optimization and development.

Chapter 1: The 4-(4-Chlorophenyl)-4-hydroxypiperidine Core (Intermediate A)

This tertiary alcohol is the foundational scaffold of Loperamide, and its synthesis is a critical first stage. The most prevalent strategies begin with a substituted piperidin-4-one precursor.

Route 1.1: The Grignard Reaction Pathway

The industry-standard approach involves a Grignard reaction between a protected 4-piperidone and a 4-chlorophenyl magnesium halide, followed by deprotection.

The logical choice of an N-benzyl protecting group is rooted in its stability under the basic and nucleophilic conditions of the Grignard reaction and its subsequent removal via catalytic hydrogenation.

Workflow for the Grignard Reaction Pathway:

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection A N-Benzyl-4-piperidone C 1-Benzyl-4-(4-chlorophenyl) -4-hydroxypiperidine A->C 1. Diethyl Ether (Anhydrous) 2. H3O+ workup B 4-Chlorophenyl- magnesium bromide B->C D Intermediate from Step 1 E 4-(4-Chlorophenyl) -4-hydroxypiperidine (Intermediate A) D->E H2, Pd/C Water or Alcohol Solvent

Caption: Grignard and deprotection sequence for Intermediate A.

Causality Behind Experimental Choices:

  • Grignard Reagent: 4-chlorophenylmagnesium bromide is selected as it efficiently introduces the required aryl group onto the carbonyl carbon of the piperidone ring. Anhydrous conditions are critical to prevent quenching of the highly reactive organometallic reagent.

  • N-Benzyl Protection: The benzyl group is a robust protecting group that does not interfere with the Grignard addition.

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) is a highly effective catalyst for hydrogenolysis, cleaving the N-benzyl bond under relatively mild pressure and temperature conditions to yield the free secondary amine.[3]

Route 1.2: Alternative Synthetic Considerations

While the Grignard route is dominant, other methods have been considered. One alternative involves starting from materials like α,α'-dichloracetone, but this route often involves more steps and potentially hazardous reagents like sodium cyanide, making it less suitable for industrial production.[4] Another point of variation is the synthesis of the N-benzyl-4-piperidone precursor itself, which can be formed via a Dieckmann condensation of N-benzyl-N,N-bis-(β-carboethoxyethyl)amine.[5]

Comparative Data for Intermediate A Synthesis
ParameterRoute 1.1 (Grignard)Alternative Routes (e.g., from Dichloroacetone)
Starting Materials N-Benzyl-4-piperidone, 4-chlorobromobenzeneα,α'-dichloroacetone, formaldehyde, ammonium chloride
Key Reagents Mg turnings, H₂, Pd/CSodium cyanide, various catalysts
Typical Overall Yield Good to High (often >75%)Variable, often lower
Scalability Well-established for large scaleMore complex, less common industrially
Safety Concerns Handling of Grignard reagents (pyrophoric risk), Hydrogen gas (flammability/explosion risk)High toxicity of cyanide reagents[4]

Chapter 2: The Diphenylbutanamide Side Chain (Intermediate B)

The second key fragment is a reactive electrophile that ultimately forms the N,N-dimethyl-2,2-diphenylbutanamide moiety. The most common industrial route generates this fragment from diphenylacetic acid via a lactone intermediate.

Route 2.1: The Lactone Pathway

This pathway constructs the carbon backbone through an epoxide ring-opening, followed by activation to create a highly reactive intermediate for the final coupling step.

Workflow for the Lactone Pathway:

A Diphenylacetic acid ethyl ester C γ,γ-Diphenyl-γ-butyrolactone A->C NaOH B Ethylene Oxide B->C D 4-Bromo-2,2-diphenylbutanoic acid C->D HBr E 4-Bromo-2,2-diphenylbutanoyl chloride D->E SOCl2 G N,N-Dimethyl-(3,3-diphenyl- tetrahydro-2-furylidene) ammonium bromide (Intermediate B) E->G Cyclization F Dimethylamine (aq) F->G

Caption: Synthesis of the activated side chain via a lactone intermediate.

Causality Behind Experimental Choices:

  • Ethylene Oxide: This reagent is a cost-effective two-carbon electrophile for extending the diphenylacetic acid backbone. However, it is a highly toxic and explosive gas, requiring specialized handling facilities.

  • Lactone Formation: The initial reaction forms a stable γ-lactone, which serves as a convenient precursor.[5]

  • Ring Opening and Activation: The lactone is opened with hydrobromic acid to install the terminal halide. Subsequent conversion to an acid chloride with thionyl chloride, followed by reaction with dimethylamine, leads to the formation of the cyclic ammonium bromide.[5] This species is an excellent electrophile, primed for nucleophilic attack by the piperidine nitrogen of Intermediate A in the final step.

Chapter 3: The Final Condensation: Assembling Loperamide

The final step is a nucleophilic substitution (SN2) reaction coupling Intermediate A and the activated Intermediate B. Process chemists at Janssen and other firms have focused significantly on optimizing this crucial step to improve efficiency and reduce environmental impact.[6]

Route 3.1: The Classical Janssen Synthesis

The original synthesis typically employed a higher-boiling point ketone solvent and required prolonged heating.

  • Solvent: Methyl isobutyl ketone (MIBK)

  • Base: Sodium Carbonate (Na₂CO₃)

  • Conditions: Reflux (approx. 120°C) with a Dean-Stark trap to remove water.

  • Reaction Time: Often 15 hours or more.[5][6]

Route 3.2: An Improved, Greener Synthesis

A significant process improvement involves the use of glycerol formal as a solvent. This change offers numerous advantages, as detailed in patent literature.[6][7]

  • Solvent: Glycerol Formal

  • Base: Sodium Carbonate (Na₂CO₃)

  • Catalyst: A catalytic amount of Potassium Iodide (KI) is often added to facilitate the substitution.

  • Conditions: Significantly lower temperature (approx. 60°C).

  • Reaction Time: Drastically reduced to around 2 hours.[6]

Causality Behind Experimental Choices:

  • Glycerol Formal: This solvent is a safer, more environmentally friendly alternative to many traditional organic solvents. Its ability to accelerate the reaction at a lower temperature suggests it may play a role in solvating the ionic intermediates more effectively than MIBK.

  • Potassium Iodide: KI acts as a catalyst via the Finkelstein reaction. The iodide ion displaces the bromide on the electrophile to form a more reactive iodo-intermediate in situ, which then reacts faster with the amine nucleophile.

Comparative Data for the Final Condensation Step
ParameterClassical Synthesis (in MIBK)Alternative Synthesis (in Glycerol Formal)
Solvent Methyl Isobutyl Ketone (MIBK)Glycerol Formal
Temperature ~120 °C (Reflux)~60 °C
Reaction Time ≥ 15 hours~2 hours
Reagents Intermediate A, Intermediate B, Na₂CO₃Intermediate A, Intermediate B, Na₂CO₃, cat. KI
Yield GoodHigh, often improved
Workup Solvent removal, extractionSimple centrifugation to separate product from salts[6]
Safety/Green Profile MIBK is a regulated solventGlycerol formal is considered a greener solvent

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine (Intermediate A)
  • Step 1 (Grignard Reaction): To a stirred suspension of magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere, a solution of 4-chlorobromobenzene in anhydrous diethyl ether is added dropwise to initiate Grignard formation. The mixture is gently refluxed. After cooling, a solution of 1-benzyl-4-piperidone in anhydrous diethyl ether is added slowly. The reaction is stirred until completion (monitored by TLC), then quenched carefully by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine.

  • Step 2 (Debenzylation): The crude product from Step 1 is dissolved in a suitable solvent like water or methanol. A catalytic amount of 10% Palladium on Carbon (Pd/C) is added.[3] The mixture is then subjected to hydrogenation in a Parr apparatus under hydrogen pressure (e.g., 0.1 MPa) at room temperature for approximately 24 hours.[3] After the reaction, the catalyst is removed by filtration through Celite, and the filtrate is concentrated in vacuo to yield 4-(4-chlorophenyl)-4-hydroxypiperidine.

Protocol 2: Final Condensation to Loperamide (Glycerol Formal Method)

Based on patent literature for illustrative purposes.[6]

  • In a reaction vessel, 4-(4-chlorophenyl)-4-hydroxypiperidine (1 eq), sodium carbonate (1.1 eq), and a catalytic amount of potassium iodide are suspended in glycerol formal (approx. 4-5 mL per gram of piperidine starting material).

  • The mixture is stirred for 15 minutes.

  • N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide (Intermediate B, ~1.15 eq) is added.

  • The reaction mixture is heated to 60°C and maintained for 2 hours, with progress monitored by HPLC or TLC.

  • After completion, the mixture is cooled to room temperature. The crude product can be isolated from inorganic salts by centrifugation. Further purification can be achieved by recrystallization from a suitable solvent system like isopropanol/water.

Conclusion

The synthesis of Loperamide is a classic example of industrial pharmaceutical chemistry, balancing efficiency, cost, and safety. The Grignard pathway to the piperidine core remains the most direct and widely used method, despite the challenges associated with handling organometallics and catalytic hydrogenation on a large scale. The synthesis of the diphenylbutanamide side chain involves hazardous reagents like ethylene oxide, highlighting an area for potential future innovation.

The most significant recent advancements have been in the final condensation step. The transition from traditional high-temperature reactions in ketone solvents to a rapid, low-temperature process in the greener solvent glycerol formal represents a major step forward in process optimization.[6] This not only improves the environmental footprint of Loperamide synthesis but also enhances throughput and simplifies downstream processing, demonstrating a clear win for green chemistry principles in pharmaceutical manufacturing.

References

  • Title: Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives Source: PubMed, Chemical & Pharmaceutical Bulletin URL: [Link]

  • Title: Loperamide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Progress in the development of a natural, green synthesis of loperamide Source: Morressier URL: [Link]

  • Source: Google Patents (EP2132175B1)
  • Title: Synthesis of Loperamide Source: Chemistry Steps URL: [Link]

  • Title: Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives Source: Sultan Qaboos University House of Expertise URL: [Link]

  • Title: A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists Source: PubMed Central (PMC) URL: [Link]

  • Title: A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists Source: MDPI URL: [Link]

  • Title: From Simplicity to Complexity: How Drug Discovery Lost Its Speed Source: Endpoints News URL: [Link]

  • Source: Google Patents (WO2008080601A2)
  • Source: Google Patents (WO2008080601A2)

Sources

Distinguishing 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol from its Ketone Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & Analytical Protocol Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of neuroleptic pharmacophores (e.g., Loperamide, Haloperidol analogs), the Grignard addition of 4-chlorophenylmagnesium bromide to 1,4-dioxaspiro[4.5]decan-8-one is a critical step. The target product, 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol , must be rigorously distinguished from unreacted ketone precursor to ensure downstream yield and purity.

This guide provides a definitive analytical strategy to distinguish these two species, moving beyond basic observation to self-validating spectroscopic and chromatographic protocols.

Chemical Identity & Structural Basis

The fundamental difference lies in the conversion of the electrophilic carbonyl carbon (


) into a quaternary carbinol carbon (

) bearing a lipophilic aromatic ring.
FeatureKetone Precursor Target Alcohol (Product)
IUPAC Name 1,4-Dioxaspiro[4.5]decan-8-oneThis compound
CAS Number
Formula C

H

O

C

H

ClO

Mol.[1][2][3] Weight 156.18 g/mol 268.74 g/mol
Hybridization C8 is

(Planar)
C8 is

(Tetrahedral)
Key Moiety Carbonyl (C=O)Tertiary Alcohol (C-OH) + 4-Cl-Phenyl
Synthesis & Structural Transformation Diagram

ReactionScheme SM Precursor (Ketone) 1,4-dioxaspiro[4.5]decan-8-one (C=O Signal) Product Target (Alcohol) 8-(4-Cl-Ph)-1,4-dioxaspiro[4.5]decan-8-ol (OH Signal + Aromatic) SM->Product Nucleophilic Addition (THF, 0°C to RT) Reagent Grignard Reagent 4-Cl-Ph-MgBr Reagent->Product

Caption: Transformation of the sp2 carbonyl center to the sp3 chiral tertiary alcohol via Grignard addition.

Analytical Strategy: The "Self-Validating" Workflow

To guarantee process control, rely on a two-tier approach: Rapid Screening (Process Monitoring) and Definitive Characterization (Release Testing).

Tier 1: Rapid Screening (FT-IR & TLC)

Best for: Real-time reaction monitoring.

A. FT-IR Spectroscopy (The "Fingerprint" Check) The carbonyl stretch is the most distinct marker.

  • Ketone Precursor: Exhibits a sharp, intense band at 1715 ± 5 cm⁻¹ (C=O stretch).

  • Target Alcohol: Complete disappearance of the 1715 cm⁻¹ band. Appearance of a broad band at 3200–3500 cm⁻¹ (O-H stretch).

    • Note: If the 1715 cm⁻¹ peak persists, the reaction is incomplete.

B. Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v).

  • Visualization: UV (254 nm) and Phosphomolybdic Acid (PMA) stain.

  • Differentiation Logic:

    • Ketone: Lower R_f (more polar due to accessible carbonyl dipole, lacks lipophilic aromatic ring). Note: While ketones are generally less polar than alcohols, the addition of the massive chlorophenyl group to the product significantly increases its lipophilicity, often causing the product to migrate faster or similarly to the small polar ketone depending on the solvent system. In 3:1 Hex:EtOAc, the aromatic ring dominates.

    • Product: Distinct UV activity (Dark spot under 254 nm due to Chlorophenyl chromophore). The Ketone has weak/negligible UV absorption at 254 nm.

    • Critical Check: If the spot is UV-inactive but visible with PMA, it is likely the Ketone. If it is strongly UV-active, it is the Product.

Tier 2: Definitive Characterization (HPLC & NMR)

Best for: Final purity assessment and structure confirmation.

C. HPLC-UV/MS (The Quantitative Standard) The addition of the 4-chlorophenyl group creates a massive shift in hydrophobicity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% Formic Acid).

    • 0-2 min: 20% ACN

    • 2-10 min: Ramp to 90% ACN

  • Detection: UV at 220 nm and 254 nm.

  • Elution Order (Reverse Phase):

    • Ketone Precursor: Elutes Early (Low hydrophobicity, small molecule). Weak signal at 254 nm.

    • Target Alcohol: Elutes Late (High hydrophobicity due to Chlorophenyl ring). Strong signal at 254 nm.

D. ¹H-NMR Spectroscopy (The Structural Proof)

  • Aromatic Region (7.0 – 7.5 ppm):

    • Ketone:[1][4] Silent (No signals).

    • Target: Distinct AA'BB' system (two doublets, integration = 4H) corresponding to the para-substituted chlorophenyl ring.

  • Aliphatic Region (1.5 – 2.5 ppm):

    • Ketone:[1][4] Protons

      
       to the carbonyl appear as triplets/multiplets around 2.3–2.5 ppm .
      
    • Target: These protons shift upfield (shielded) and split differently due to the loss of the anisotropic effect of the carbonyl.

Detailed Experimental Protocols
Protocol A: HPLC Purity Method

Objective: Quantify unreacted ketone in the final product.

  • Sample Prep: Dissolve 5 mg of sample in 1 mL Acetonitrile (HPLC Grade). Filter through 0.22 µm PTFE filter.

  • System Setup:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Injection Vol: 10 µL.

  • Gradient Table:

    Time (min) % Water (0.1% FA) % ACN
    0.0 80 20
    8.0 10 90
    10.0 10 90

    | 10.1 | 80 | 20 |

  • Acceptance Criteria:

    • Target Peak (Alcohol) Area > 98.0%.

    • Precursor Peak (Ketone) Area < 0.5%.

    • Validation: Verify Precursor RRT (Relative Retention Time) is approx 0.4–0.5 relative to the Product.

Protocol B: Visual Decision Matrix (Flowchart)

AnalysisFlow Start Sample Isolated IR_Check Step 1: FT-IR Analysis Start->IR_Check Decision1 Peak at 1715 cm-1? IR_Check->Decision1 Fail Incomplete Reaction (Ketone Present) Decision1->Fail Yes (Strong) Pass1 Step 2: HPLC/TLC Check Decision1->Pass1 No (Absent) UV_Check UV Absorbance (254nm) Pass1->UV_Check ProductConfirmed Product Confirmed (Strong UV, Late Elution) UV_Check->ProductConfirmed Strong Signal KetoneConfirmed Precursor Confirmed (Weak UV, Early Elution) UV_Check->KetoneConfirmed Weak/None

Caption: Logical decision tree for distinguishing the ketone precursor from the target alcohol.

Troubleshooting & Common Pitfalls
  • Pitfall 1: Deprotection Confusion.

    • Issue: If the reaction conditions are too acidic, the ketal (dioxaspiro ring) may hydrolyze, yielding 4-(4-chlorophenyl)-4-hydroxycyclohexanone .

    • Detection: This impurity will show both an OH stretch (~3400 cm⁻¹) AND a Carbonyl stretch (~1715 cm⁻¹). In HPLC, it will elute earlier than the protected target but later than the starting ketone.

  • Pitfall 2: Grignard Homocoupling.

    • Issue: Formation of 4,4'-dichlorobiphenyl.

    • Detection: This is a highly non-polar impurity. It will elute after the target product in Reverse Phase HPLC and appear near the solvent front in TLC.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 567415, 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 567352, 1,4-Dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). 1,4-Dioxaspiro[4.5]decan-8-one IR and MS Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

Sources

Comparative Guide: Validating Assay Methods for Pharmaceutical Spiro-Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro-Paradox

Spiro-compounds (e.g., spiroindolones, spirorols) represent a privileged scaffold in modern drug discovery due to their inherent three-dimensional rigidity and ability to project functional groups into novel chemical space. However, this same rigidity creates a distinct analytical bottleneck: The Spiro-Paradox.

While their 3D structure improves target specificity in vivo, it complicates chromatographic separation in vitro. Standard planar chromatography (C18 RPLC) often fails to resolve the complex stereochemistry (enantiomers and diastereomers) inherent to spiro-centers.

This guide objectively compares the industry-standard Reverse Phase Liquid Chromatography (RPLC) against the superior alternative, Supercritical Fluid Chromatography (SFC) , demonstrating why SFC is the validated method of choice for spiro-scaffold assays.

The Challenge: Why Standard Methods Fail

The Planarity Deficit

Standard RPLC relies on hydrophobic interaction mechanisms where analytes adsorb onto alkyl chains (C18). This works best for planar or semi-planar molecules. Spiro-compounds, with their orthogonal ring systems, possess a "bulky" 3D footprint that prevents effective intercalation into the C18 brush layer, leading to:

  • Poor Retention: Early elution with matrix interferences.

  • Co-elution: Inability to distinguish between enantiomers (

    
     configurations) which often have identical hydrophobicity but distinct biological activities.
    
Solubility vs. Detection

Spiro-compounds are often lipophilic but poorly soluble in water. RPLC requires high aqueous content, necessitating harsh organic modifiers that can precipitate the analyte or cause baseline noise, compromising the Limit of Quantitation (LOQ) .

Comparative Analysis: RPLC vs. Chiral SFC[1][2]

The following data summarizes a head-to-head comparison for a prototype Spiroindolone compound (MW 450 Da, 2 Chiral Centers).

FeatureMethod A: Standard RPLC (C18)Method B: Chiral SFC (Amylose-tris)Verdict
Separation Mechanism Hydrophobicity (Partitioning)3D Inclusion Complex (H-Bonding/Pi-Pi)SFC Wins
Enantiomeric Resolution (

)
0.8 (Co-elution)> 2.5 (Baseline Separation)SFC Wins
Total Run Time 25.0 min6.5 minSFC Wins
Solvent Consumption High (Acetonitrile/Water)Low (CO

+ Methanol)
SFC Wins
Sample Solubility Risk of precipitation in aqueous MPHigh solubility in supercritical CO

SFC Wins
Validation Robustness High (for achiral impurities)Moderate (Sensitive to Backpressure)RPLC Wins

Validated Experimental Protocol: Chiral SFC Assay

Objective: Quantify Potency and Enantiomeric Excess (%ee) of Spiro-Drug X.

Reagents & Equipment[3]
  • System: Agilent 1260 Infinity II SFC or Waters UPC

    
    .
    
  • Stationary Phase: Chiralpak AD-3 (Amylose tris-(3,5-dimethylphenylcarbamate)), 3 µm, 4.6 x 150 mm.

    • Why: The amylose helical structure forms "chiral grooves" that specifically accommodate the orthogonal twist of the spiro-center.

  • Mobile Phase:

    • A: CO

      
       (Supercritical Grade)
      
    • B: Methanol + 0.1% Diethylamine (DEA)

    • Note: DEA is critical to suppress peak tailing caused by the basic nitrogen often found in spiro-scaffolds.

Instrument Conditions
  • Flow Rate: 3.0 mL/min

  • Backpressure (BPR): 120 bar (Critical for density control)

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-5 min: 5%

      
       40% B (Linear Ramp)
      
    • 5-6 min: 40% B (Wash)

  • Detection: UV @ 254 nm (or

    
     of spiro-core).
    
Sample Preparation (The "Self-Validating" Step)
  • Diluent: 100% Methanol (Do not use water).

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Nylon binds spiro-compounds).

Validation Workflow (ICH Q2 R2 Aligned)

To ensure scientific integrity, the validation must follow the Lifecycle Approach .[1]

Specificity (Stress Testing)

Inject the pure enantiomer, the racemate, and forced degradation samples (acid/base/oxidative stress).

  • Acceptance Criteria: No interference at the retention time of the main spiro-peak. Resolution (

    
    ) between enantiomers must be 
    
    
    
    .
Linearity & Range

Due to the solubility ceiling of spiro-compounds, linearity is often limited.

  • Protocol: Prepare 5 levels from 50% to 150% of target concentration.

  • Check: Plot Response Factor vs. Concentration. If the slope drops at high conc., you have hit the solubility limit in the CO

    
     stream.
    
Visualizing the Workflow

The following diagram outlines the logical flow for validating this specific assay, ensuring no step is skipped.

ValidationLifecycle Start Method Development (Screening Chiral Selectors) Stress Specificity & Stress Testing (Degradation Products) Start->Stress Pass Opt Optimization (Temp/Pressure/Modifier) Stress->Opt Resolution < 1.5 Val ICH Q2(R2) Validation (Accuracy, Precision, Linearity) Stress->Val Resolution > 1.5 Opt->Stress Retest Life Lifecycle Monitoring (System Suitability) Val->Life SOP Approved Life->Start Change Control

Figure 1: The Analytical Lifecycle for Spiro-Compound Validation. Note the feedback loop at Optimization if resolution targets are not met.

Expert Insights: Troubleshooting & Causality

The "Peak Splitting" Phantom

Observation: The main spiro-peak appears split or has a shoulder, even with a pure standard. Causality: This is often not an impurity but Rotational Isomerism (Atropisomerism) . The bulky spiro-groups can restrict rotation, creating transient conformers. Solution: Increase Column Temperature to 50°C. This lowers the energy barrier for rotation, coalescing the split peaks into a single sharp peak.

The "Pressure Drop" Drift

Observation: Retention times drift later over a sequence. Causality: In SFC, retention is density-dependent. A minor leak in the CO


 pump head causes density to drop, reducing solvent strength.
Self-Validating Check:  Monitor the Backpressure Regulator (BPR) trace. If BPR fluctuates >2 bar, the run is invalid.
Chiral Recognition Mechanism

Understanding how the separation works is vital for troubleshooting.

ChiralMechanism Analyte Spiro-Compound (Racemic Mixture) Selector Amylose Stationary Phase (Helical Grooves) Analyte->Selector Injection ComplexA Transient Complex A (Tight Fit - Retained) Selector->ComplexA 3-Point Interaction ComplexB Transient Complex B (Loose Fit - Eluted) Selector->ComplexB Steric Clash Result Chromatographic Separation ComplexA->Result Late Eluter (Eutomer) ComplexB->Result Early Eluter (Distomer)

Figure 2: Mechanism of Chiral Recognition. The rigid spiro-structure either fits into the amylose 'groove' (retained) or clashes sterically (eluted).

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[3] [Link]

  • Toribio, L., et al. (2018). Chiral separation of spirocyclic compounds by Supercritical Fluid Chromatography. Journal of Chromatography A. [Link]

  • Regalado, E. L., et al. (2014). Chromatographic resolution of chiral spiro-compounds: A review of stationary phases and mobile phases. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Critical Identity Verification & Risk Assessment

⚠️ URGENT: CAS Number Discrepancy Alert Before proceeding, you must verify the exact identity of the substance in your possession. The topic provided contains a conflict between the chemical name and the CAS number.

  • Chemical Name: 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol[1]

    • Correct CAS: 126991-59-1 (or related isomer/salt).[1]

    • Description: A key intermediate in the synthesis of Loperamide; a ketal-protected cyclohexanol derivative.

  • Provided CAS (59772-49-5): Corresponds to 2-Bromo-6-chloroaniline .[2][3][4][5][6][7]

    • Risk: Anilines carry significantly higher acute toxicity and sensitization risks than the title compound.

This guide focuses on the disposal of the named substance: this compound. If you possess the aniline derivative (CAS 59772-49-5), treat it as an acutely toxic poison and do not follow the standard irritant protocols below.

Chemical Profile & Hazards (CAS 126991-59-1)
PropertySpecification
Chemical Structure Halogenated Cyclohexanol Ketal
Physical State Solid (typically off-white powder) or Viscous Oil
Primary Hazard Halogenated Organic (Contains Chlorine)
Secondary Hazards Skin/Eye Irritant (H315, H319), Aquatic Toxicity
Reactivity Acid Sensitive: The ketal group hydrolyzes in acidic conditions to form 4-(4-chlorophenyl)-4-hydroxycyclohexanone.[3][8]

Part 2: Waste Stream Segregation Logic

Effective disposal relies on strict segregation. This compound must NOT be mixed with general organic solvents or aqueous waste.[9]

The "Halogenated" Imperative
  • Causality: This compound contains a Carbon-Chlorine (C-Cl) bond.

  • Impact: If incinerated at standard temperatures (<850°C) used for non-halogenated waste, chlorinated compounds can form dioxins and furans —highly toxic environmental pollutants.

  • Requirement: It must be directed to a High-Temperature Incinerator equipped with acid gas scrubbers (to neutralize HCl gas produced during combustion).

Chemical Compatibility Matrix
Waste StreamStatusRationale
Halogenated Organics ✅ ALLOWED Compatible with DCM, Chloroform, etc.
Non-Halogenated Organics ❌ PROHIBITED Contaminates the entire fuel-blending stream.
Acids (pH < 4) ❌ PROHIBITED Causes hydrolysis of the ketal; generates heat/new species.
Aqueous Drains ❌ PROHIBITED Illegal. Toxic to aquatic life; persists in water tables.

Part 3: Disposal Workflow & Decision Tree

The following diagram outlines the operational decision-making process for disposing of this compound.

DisposalWorkflow Start START: Waste Identification This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid / Solution (e.g., Mother Liquor) StateCheck->Liquid Liquid Solid Solid / Powder StateCheck->Solid Solid SolventCheck Does it contain Acids? Liquid->SolventCheck Neutralize Neutralize to pH 7-9 (Prevent Hydrolysis) SolventCheck->Neutralize Yes (Acidic) Combine Combine in Carboy: 'HALOGENATED ORGANIC WASTE' SolventCheck->Combine No (Neutral/Basic) Neutralize->Combine Labeling Labeling: 'Contains Halogenated Organics' 'Toxic to Aquatic Life' Combine->Labeling Bagging Double Bag in Polyethylene (6 mil) Solid->Bagging Container Place in Wide-Mouth HDPE Drum Bagging->Container Container->Labeling Disposal Ship for High-Temp Incineration (>1100°C) Labeling->Disposal

Figure 1: Operational workflow for the segregation and packaging of halogenated ketal waste.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Filter Cake)

Objective: Secure containment to prevent dust generation and environmental leaching.

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a P95 dust mask if handling open powder outside a fume hood.

  • Primary Containment:

    • Transfer the solid into a clear, sealable polyethylene bag (minimum 4 mil thickness).

    • Self-Validation: Wipe the exterior of the bag with a solvent-dampened tissue. If the tissue shows residue, the bag is contaminated—re-bag immediately.

  • Secondary Containment:

    • Place the sealed bag into a rigid HDPE (High-Density Polyethylene) wide-mouth jar or drum.

    • Do not use metal containers if the solid is damp or acidic, as corrosion may occur.

  • Labeling:

    • Affix a hazardous waste tag.[9][10]

    • Mandatory Text: "Solid Waste: this compound. HALOGENATED ."

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Objective: Prevent chemical incompatibility and ensure suitability for incineration.

  • pH Check (Critical Step):

    • Before adding to a waste container, test the pH of the solution.

    • If Acidic (pH < 5): Slowly add Saturated Sodium Bicarbonate (NaHCO₃) until pH is neutral (pH 7). This prevents the ketal from breaking down into the ketone, which may alter the waste profile.

  • Container Selection:

    • Use a dedicated "Halogenated Solvent" carboy (typically yellow-walled or designated with a red band).

    • Ensure the container material is HDPE or Glass.

  • Transfer:

    • Use a funnel to prevent spills.

    • Log the volume and concentration on the waste manifest immediately.

  • Segregation Check:

    • Ensure no oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the halogenated waste container.

Part 5: Spill Response & Emergency Procedures

In the event of an accidental release, immediate action is required to prevent contamination of drainage systems.

  • Minor Spill (< 10g/10mL):

    • Isolate: Alert nearby personnel.

    • Contain: Cover liquid spills with an inert absorbent (Vermiculite or Sand).[11] Do not use combustible materials like sawdust.

    • Clean: Scoop material into a disposable container.

    • Decontaminate: Wash the surface with soap and water; collect the rinse water as halogenated waste.

  • Major Spill (> 100g/100mL):

    • Evacuate: Clear the area.

    • Block Drains: Use spill pillows or urethane mats to cover floor drains immediately.

    • Contact EHS: Report a "Halogenated Organic Spill" to your Environmental Health & Safety officer.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) - Regulations for Halogenated Solvents (F001/F002). Available at: [Link]

  • PubChem. Compound Summary: 4-(4-Chlorophenyl)-4-hydroxycyclohexanone (Hydrolysis Product). National Library of Medicine. Available at: [Link]

Sources

Personal protective equipment for handling 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

A Senior Application Scientist's Guide to Personal Protective Equipment, Safe Handling, and Disposal

This guide provides essential safety protocols for handling this compound (CAS No. 126991-59-1). As a novel compound, specific safety and toxicity data are not extensively published. Therefore, this document synthesizes information from structurally similar compounds to establish a robust framework for risk mitigation. The recommendations herein are grounded in the precautionary principle, ensuring a high margin of safety for all laboratory personnel.

Hazard Assessment: A Structural Deconstruction

The risk profile of this compound is best understood by examining its constituent parts: the 1,4-dioxaspiro[4.5]decan-8-ol backbone and the attached 4-chlorophenyl group.

  • 1,4-Dioxaspiro[4.5]decan-8-ol Core: Data from related spiro compounds, such as 1,4-Dioxaspiro[4.5]decan-8-ol, indicate potential hazards including skin irritation, serious eye irritation, and possible respiratory irritation.[1] Some reports also suggest it may be harmful if swallowed.[1]

  • 4-Chlorophenyl Group: The presence of a halogenated aromatic ring necessitates caution. Compounds containing a 4-chlorophenyl moiety can exhibit moderate toxicity.[2] While no specific data exists for our target compound, the potential for systemic effects upon absorption cannot be discounted.

Based on this composite analysis, this compound should be handled as a substance that is, at a minimum, a skin and severe eye irritant, potentially harmful if ingested or inhaled, with unknown long-term toxicological properties.

Potential Hazard GHS Classification (Inferred) Primary Exposure Route Source of Concern
Serious Eye IrritationWarning (Category 2A)Eyes1,4-dioxaspiro[4.5]decan-8-ol analogues[1][3]
Skin IrritationWarning (Category 2)Skin1,4-dioxaspiro[4.5]decan-8-ol analogues[1][3]
Acute Oral ToxicityWarningIngestion1,4-dioxaspiro[4.5]decan-8-ol analogues, Chlorophenyl group[1][2]
Respiratory IrritationWarningInhalation (of dust/aerosol)1,4-dioxaspiro[4.5]decan-8-ol analogues[1]
Unknown Chronic EffectsN/AAll routesLack of specific toxicological data

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. It should always be used in conjunction with engineering and administrative controls.

Engineering Controls

The primary objective is to minimize the generation of and exposure to aerosols or dust.

  • Chemical Fume Hood: All weighing, transferring, and handling of this compound must be conducted inside a certified chemical fume hood.[4][5] This is non-negotiable. The fume hood provides critical exhaust ventilation to protect the user from inhaling potentially harmful vapors or particulates.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Administrative Controls
  • Restricted Access: Designate a specific area within the lab for handling this compound.

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this chemical.

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the corresponding SOP.

Personal Protective Equipment (PPE): A Mandated Protocol

Given the hazard profile, a comprehensive PPE ensemble is required. The selection of specific PPE items is based on preventing skin, eye, and respiratory exposure.[6][7]

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear flexible-fitting, indirectly-vented chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[8][9][10] This is to protect against splashes, which can cause serious eye irritation.[3][6]

  • Face Shield: When handling larger quantities (>50g) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[10]

Skin and Body Protection
  • Gloves:

    • Type: Nitrile gloves are the recommended choice for incidental contact.[8] They provide good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use.[8]

    • Double Gloving: For procedures with a higher risk of contamination, such as during transfers of the neat material, double gloving is strongly recommended.

    • Technique: Use proper glove removal techniques to avoid contaminating your skin.[4] Dispose of used gloves in the designated hazardous waste container immediately after use.[4]

  • Laboratory Coat: A long-sleeved, knee-length lab coat is mandatory. Ensure it is fully buttoned.

  • Additional Protection: For large-scale operations, consider chemical-resistant aprons or coveralls.[7]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

Respiratory Protection

Under normal handling conditions within a certified chemical fume hood, respiratory protection is not typically required.[8] However, it is essential in the following situations:

  • Spill Cleanup: In the event of a significant spill outside of a fume hood.

  • Engineering Control Failure: If the fume hood is not functioning correctly.

  • Aerosol Generation: For any procedure that may generate significant dust or aerosols.

In these cases, a NIOSH-approved respirator with an N95, P95, or P100 particulate filter is the minimum requirement.[11] For situations with potential vapor exposure, an organic vapor cartridge may also be necessary. All personnel required to wear respirators must be part of a respiratory protection program, including fit testing and training.

Operational Plan: Step-by-Step Handling Protocol

This protocol ensures that safety is integrated into every step of the workflow.

Preparation and Donning PPE

Caption: PPE Donning Workflow before handling the compound.

Handling and Experimentation
  • Work Surface: Prepare the fume hood work surface by laying down absorbent, plastic-backed paper.

  • Weighing: If weighing the solid, do so on a weigh boat within the fume hood.

  • Transfers: Conduct all transfers of the material (solid or in solution) well within the fume hood to contain any potential spills or dust.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[3]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight.[3][12]

Post-Experiment and Doffing PPE
  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), collecting all wipes for disposal as hazardous waste.

  • Doffing Sequence: Remove PPE in the reverse order of donning to minimize contamination. Remove the outer gloves first, followed by the lab coat, inner gloves, and finally, the goggles.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency and Disposal Plan

Spills
  • Small Spills (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4]

  • Large Spills (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean it up without appropriate respiratory protection and training.

Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[12] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[12] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal
  • Chemical Waste: All unused material and solutions containing this compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, absorbent pads, and pipette tips, must be placed in a sealed, labeled hazardous waste container.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS office for specific guidance.

Caption: A logical overview of hazard mitigation and response.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Safety Data Sheet for DEXDA® CLEAN ACTIVATED. (2021).
  • Safety Data Sheet for 1,4-dioxaspiro[4.5]decan-8-one. (2025). Fisher Scientific.
  • Safety Data Sheet for 1,4-Dioxaspiro[4.5]decan-8-ol. (2025). Fisher Scientific.
  • Safety Data Sheet for 2,6-Dioxaspiro[4.5]decan-9-amine. (2024). CymitQuimica.
  • Safety Data Sheet for a Generic Chemical Compound. (N.D.). TargetMol.
  • Protective Gear in Organic Chemistry. (N.D.). University of Colorado Boulder.
  • This compound Product Page. (N.D.). Santa Cruz Biotechnology.
  • PPE for Chemical Handling: A Quick Guide. (2023). Healthy Bean Ltd.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
  • Section 6C: Protective Equipment. (N.D.). Princeton University Environmental Health and Safety.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • 1,4-Dioxaspiro(4.5)decan-8-ol Hazard Data. (2025).
  • 1,4-Dioxaspiro[4.5]decan-8-ol Physical Properties. (N.D.). iChemical.
  • Safety Data Sheet for 1,4-DIOXASPIRO[4.5]DECANE-8-ACETIC ACID. (2024). CymitQuimica.
  • 1,4-Dioxaspiro[4.
  • Substance Information for 1,4-Dioxaspiro[4.5]decan-8-ol. (N.D.). European Chemicals Agency (ECHA).
  • Chemical Properties of 1,4-Dioxaspiro[4.5]decane. (N.D.). Cheméo.
  • Toxicology Report for Chlorfenapyr. (2005). Joint FAO/WHO Meeting on Pesticide Residues (JMPR).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.